molecular formula C9H11NO4S B3389652 3-(3-Sulfamoylphenyl)propanoic acid CAS No. 933728-67-7

3-(3-Sulfamoylphenyl)propanoic acid

Katalognummer: B3389652
CAS-Nummer: 933728-67-7
Molekulargewicht: 229.26
InChI-Schlüssel: NJNFZMGVTAZKOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Sulfamoylphenyl)propanoic acid is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Sulfamoylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Sulfamoylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(3-sulfamoylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c10-15(13,14)8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNFZMGVTAZKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Discovery of 3-(3-Sulfamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfamoylphenylalkanoic Acid Scaffold

3-(3-Sulfamoylphenyl)propanoic acid is a member of the sulfamoylphenylalkanoic acid class of compounds, a structural motif of significant interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antibiotics.[1] Its ability to act as a bioisostere for carboxylic acids, coupled with its hydrogen bonding capabilities, makes it a valuable component in the design of enzyme inhibitors and receptor antagonists. The propanoic acid moiety provides a versatile linker and an additional point for molecular modification to optimize pharmacokinetic and pharmacodynamic properties. While the para-substituted isomer, 3-(4-sulfamoylphenyl)propanoic acid, is a known building block in the development of carbonic anhydrase inhibitors, the meta-substituted analog, 3-(3-sulfamoylphenyl)propanoic acid, represents a less explored but potentially valuable scaffold for the development of novel therapeutics.[1] This guide provides a comprehensive overview of a plausible synthetic route to 3-(3-sulfamoylphenyl)propanoic acid and discusses the context of its discovery within the broader field of medicinal chemistry.

Part 1: A Plausible Synthetic Pathway to 3-(3-Sulfamoylphenyl)propanoic Acid

graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"3-(3-Nitrophenyl)propanoic_acid" [label="3-(3-Nitrophenyl)propanoic acid"]; "3-(3-Aminophenyl)propanoic_acid" [label="3-(3-Aminophenyl)propanoic acid"]; "3-(3-Chlorosulfonylphenyl)propanoic_acid" [label="3-(3-Chlorosulfonylphenyl)propanoic acid"]; "3-(3-Sulfamoylphenyl)propanoic_acid" [label="3-(3-Sulfamoylphenyl)propanoic acid"];

"3-(3-Nitrophenyl)propanoic_acid" -> "3-(3-Aminophenyl)propanoic_acid" [label="Reduction\n(e.g., H₂, Pd/C)"]; "3-(3-Aminophenyl)propanoic_acid" -> "3-(3-Chlorosulfonylphenyl)propanoic_acid" [label="Sandmeyer-type Reaction\n1. NaNO₂, HCl\n2. SO₂, CuCl₂"]; "3-(3-Chlorosulfonylphenyl)propanoic_acid" -> "3-(3-Sulfamoylphenyl)propanoic_acid" [label="Amination\n(e.g., aq. NH₃)"]; }

Caption: Proposed synthetic pathway for 3-(3-Sulfamoylphenyl)propanoic acid.
Step 1: Reduction of 3-(3-Nitrophenyl)propanoic Acid

The initial step involves the reduction of the nitro group of 3-(3-nitrophenyl)propanoic acid to an amino group, yielding 3-(3-aminophenyl)propanoic acid. This transformation is a standard and high-yielding reaction in organic synthesis.

Experimental Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve 3-(3-nitrophenyl)propanoic acid (1.0 eq) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(3-aminophenyl)propanoic acid, which can be used in the next step with or without further purification.

Step 2: Diazotization and Sulfonylation via a Sandmeyer-type Reaction

The key step in introducing the sulfamoyl functionality at the meta position is the conversion of the amino group of 3-(3-aminophenyl)propanoic acid into a sulfonyl chloride. This is achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.[1] Modern variations of this reaction utilize stable sources of sulfur dioxide, such as 1,4-bis(sulfur dioxide)dabco adduct (DABSO), to avoid the handling of gaseous SO₂.[2]

Experimental Protocol:

  • Diazotization:

    • Dissolve 3-(3-aminophenyl)propanoic acid (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water, maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • Sulfonyl Chloride Formation:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl, catalytic amount) in a suitable solvent saturated with sulfur dioxide (or using a stable SO₂ surrogate like DABSO).

    • Slowly add the cold diazonium salt solution to the copper catalyst solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up and Isolation:

    • Extract the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(3-chlorosulfonylphenyl)propanoic acid.

Step 3: Amination of 3-(3-Chlorosulfonylphenyl)propanoic Acid

The final step is the conversion of the sulfonyl chloride to the desired sulfonamide through amination. This is typically a straightforward reaction with ammonia.

Experimental Protocol:

  • Reaction: Dissolve the crude 3-(3-chlorosulfonylphenyl)propanoic acid in a suitable solvent (e.g., acetone or THF).

  • Ammonia Addition: Add an excess of aqueous ammonia solution dropwise to the reaction mixture at 0-5 °C.

  • Stirring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up:

    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

    • Collect the solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(3-sulfamoylphenyl)propanoic acid.

Part 2: Discovery and Context in Drug Development

The specific discovery of 3-(3-sulfamoylphenyl)propanoic acid is not prominently documented in the scientific literature, suggesting it was likely synthesized as part of broader medicinal chemistry programs exploring structure-activity relationships (SAR) of sulfamoyl-containing compounds. The development of sulfonamide drugs dates back to the discovery of Prontosil in the 1930s.[3] Since then, the sulfamoylphenyl moiety has been incorporated into countless drug candidates to modulate their biological activity and physicochemical properties.

The rationale for the synthesis of the meta-isomer likely stems from the desire to explore the impact of the substituent position on the molecule's interaction with biological targets. In drug design, isomeric variations of a lead compound are routinely synthesized to probe the binding pocket of a receptor or enzyme. The electronic and steric differences between the meta and para isomers can lead to significant changes in biological activity, selectivity, and pharmacokinetic profiles.

While specific applications for 3-(3-sulfamoylphenyl)propanoic acid are not yet widely reported, its structural features suggest potential utility in several therapeutic areas. The arylpropanoic acid substructure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, the sulfonamide group is a key feature in many diuretic and anti-hypertensive agents. The combination of these two pharmacophores in a single molecule makes 3-(3-sulfamoylphenyl)propanoic acid and its derivatives interesting candidates for further biological evaluation.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )
3-(3-Nitrophenyl)propanoic acidC₉H₉NO₄195.17[4][5]
3-(3-Aminophenyl)propanoic acidC₉H₁₁NO₂165.19
3-(3-Chlorosulfonylphenyl)propanoic acidC₉H₉ClO₄S248.69
3-(3-Sulfamoylphenyl)propanoic acidC₉H₁₁NO₄S229.25

Conclusion

3-(3-Sulfamoylphenyl)propanoic acid represents a valuable, albeit underexplored, building block for medicinal chemistry and drug discovery. While its direct synthesis and specific discovery are not extensively documented, a plausible and efficient synthetic route can be designed based on established chemical transformations. The strategic placement of the sulfamoyl group at the meta position offers a unique structural scaffold that warrants further investigation for its potential biological activities. This guide provides a solid foundation for researchers to synthesize and explore the therapeutic potential of this and related compounds.

References

  • PubChem. 3-(3-Nitrophenyl)propanoic acid. Retrieved from [Link]

  • Bostick, J. W., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(21), 5744–5747. Retrieved from [Link]

  • Wikipedia. Sandmeyer reaction. Retrieved from [Link]

  • 001Chemical. 3-(3-Nitrophenyl)propanoic acid. Retrieved from [Link]

  • Wikipedia. Phenyl alkanoic acids. Retrieved from [Link]

  • ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2012). Synthesis and biological evaluation of some novel sulfamoylphenyl-pyridazinone as anti-inflammatory agents (Part-II). Retrieved from [Link]

  • MDPI. (2018). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. Retrieved from [Link]

  • PubChem. 3-[Ethyl-(3-methylphenyl)sulfamoyl]propanoic acid. Retrieved from [Link]

  • PMC. (2015). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Retrieved from [Link]

  • ResearchGate. Efficient General Method for Sulfamoylation of a Hydroxyl Group. Retrieved from [Link]

  • Wikipedia. Meta-selective C–H functionalization. Retrieved from [Link]

  • ResearchGate. The Chemistry of Sulphonic Acids, Esters and their Derivatives. Retrieved from [Link]

  • Google Patents. Method for preparing 3-nitropropionic acid.
  • ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

  • Recent Advances in Drug Delivery and Formulation. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]

  • PubChem. 3-(4-Sulfamoylphenyl)propanoic acid. Retrieved from [Link]

  • GalChimia. (2021). A selective sulfamoylation agent. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(4-Sulfamoylphenyl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Isomeric Specificity: This guide focuses on the para-substituted isomer, 3-(4-Sulfamoylphenyl)propanoic acid (CAS No. 90610-69-8), due to the extensive availability of scientific and technical data. The initially requested meta-substituted isomer, 3-(3-Sulfamoylphenyl)propanoic acid, is not widely documented in scientific literature or commercial inventories, suggesting it is a less common subject of research. The structural difference lies in the position of the sulfamoyl group on the phenyl ring, which significantly influences the molecule's chemical and biological properties.

Introduction

3-(4-Sulfamoylphenyl)propanoic acid is a versatile bifunctional molecule that has garnered significant interest within the medicinal chemistry and drug development communities. Its structure, incorporating both a propanoic acid tail and an aromatic sulfonamide moiety, makes it a valuable scaffold for the design of targeted therapeutics. The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, while the propanoic acid chain offers a key site for molecular modifications to fine-tune pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of 3-(4-Sulfamoylphenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-(4-Sulfamoylphenyl)propanoic acid are summarized in the table below.

PropertyValueSource
CAS Number 90610-69-8[2][3][4][5][6][7]
Molecular Formula C₉H₁₁NO₄S[1][4][5][8]
Molecular Weight 229.26 g/mol [1][2][3][8]
IUPAC Name 3-(4-sulfamoylphenyl)propanoic acid[4]
Synonyms 3-[4-(aminosulfonyl)phenyl]propanoic acid, p-Aminosulfonyldihydrocinnamic acid[2][3][4]
Appearance White to off-white solid[1]
Melting Point 164-166 °C[1][2]
SMILES C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)N[4][9]
InChI Key JUEONDBIBADVGD-UHFFFAOYSA-N[2][3][4][5][9]

Synthesis of 3-(4-Sulfamoylphenyl)propanoic Acid

An efficient and logical synthetic route to 3-(4-Sulfamoylphenyl)propanoic acid has been established, typically commencing from 4-aminocinnamic acid.[1] This multi-step synthesis is a cornerstone for researchers requiring this intermediate for further derivatization and drug discovery efforts.

Synthetic Workflow

The synthesis can be visualized as a three-stage process:

Synthesis_Workflow Start 4-Aminocinnamic Acid Step1 Step 1: Diazotization & Sulfonylation (Sandmeyer Reaction) Start->Step1 Intermediate1 4-Cinnamoyl-sulfonyl chloride Step1->Intermediate1 Step2 Step 2: Amination Intermediate1->Step2 Intermediate2 3-(4-Sulfamoylphenyl)acrylic acid Step2->Intermediate2 Step3 Step 3: Hydrogenation Intermediate2->Step3 End 3-(4-Sulfamoylphenyl)propanoic Acid Step3->End

Sources

Physicochemical Profiling of 3-(3-Sulfamoylphenyl)propanoic Acid: A Comprehensive Guide to Solubility, Stability, and Formulation Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, bifunctional building blocks are critical for developing targeted therapeutics. 3-(3-sulfamoylphenyl)propanoic acid (CAS: 933728-67-7)[1] is a highly versatile intermediate widely utilized in the synthesis of carbonic anhydrase inhibitors and other specialized pharmacological agents[2]. Structurally, it features a zinc-binding primary sulfonamide pharmacophore and a flexible propanoic acid linker, making it an ideal candidate for fragment-based drug design and PROTAC linker chemistry.

This whitepaper provides an authoritative, in-depth analysis of the solubility thermodynamics and stability kinetics of 3-(3-sulfamoylphenyl)propanoic acid. By understanding the mechanistic causality behind its physicochemical behavior, researchers can design highly robust, self-validating experimental protocols for formulation and assay development.

Molecular Causality: Ionization and Solubility Thermodynamics

The solubility of 3-(3-sulfamoylphenyl)propanoic acid is not a static value but a dynamic thermodynamic property dictated by the pH of the microenvironment. The molecule possesses two distinct ionizable centers, governing its solvation capacity via the Henderson-Hasselbalch relationship:

  • The Propanoic Acid Moiety (pKa ~4.5 - 4.8): At physiological pH (7.4), this carboxylic acid group is >99.9% ionized[3]. The resulting carboxylate anion forms strong ion-dipole interactions with water, acting as the primary driver for aqueous solubility in blood and phosphate-buffered saline (PBS).

  • The Primary Sulfonamide Moiety (pKa ~9.5 - 10.0): While neutral at physiological pH, the sulfonamide can deprotonate under strongly basic conditions.

At low pH (e.g., pH 1.2 in simulated gastric fluid), both functional groups are unionized. The lack of a hydration shell, combined with the strong crystal lattice energy of the solid state, results in poor aqueous solubility and high lipophilicity. As the pH increases above 4.5, the dissolution rate increases exponentially due to carboxylate ionization.

G A Low pH (< 3.0) Unionized COOH & SO2NH2 D Poor Aqueous Solubility High Lipophilicity A->D Precipitation B Physiological pH (7.4) Ionized COO- & Unionized SO2NH2 E Optimal Aqueous Solubility Target Binding State B->E Dissolution C High pH (> 10.0) Ionized COO- & Ionized SO2NH- F Maximum Aqueous Solubility Potential Hydrolysis Risk C->F Deprotonation

pH-dependent ionization states mapping to solubility outcomes.

Quantitative Solubility Profile

The following table summarizes the predicted physicochemical parameters and pH-dependent solubility behavior of the compound.

Table 1: pH-Dependent Solubility Matrix

pH EnvironmentDominant SpeciesRelative SolubilityMechanistic Driver
pH 1.2 (Gastric) Fully UnionizedLow (< 0.1 mg/mL)High lipophilicity; strong crystal lattice forces dominate over solvation energy.
pH 7.4 (Blood/PBS) Mono-anionic (COO⁻)High (> 5 mg/mL)Ion-dipole interactions with water drive dissolution[3].
pH 10.0+ (Basic) Di-anionic (COO⁻, SO₂N⁻)Very HighMaximum hydration shell formation due to dual negative charges.

Stability Kinetics and Degradation Pathways

Understanding the degradation kinetics of 3-(3-sulfamoylphenyl)propanoic acid is crucial for establishing shelf-life and formulation viability.

Hydrolytic Stability: Sulfonamides are generally highly stable to hydrolysis under typical environmental and physiological conditions[4]. The rate of hydrolysis is heavily dependent on pH. Under neutral to alkaline conditions, the compound exhibits exceptional stability[5]. Mechanistically, this is because the anionic form of the sulfonamide, which becomes prevalent at higher pH, electrostatically repels nucleophilic attack by hydroxide ions[5].

Conversely, the molecule is most vulnerable under strongly acidic conditions (pH < 2.0). In highly acidic environments, the protonation of the sulfonamide nitrogen transforms it into a superior leaving group, lowering the activation energy required for nucleophilic cleavage by water[6]. The propanoic acid tail remains highly stable to hydrolysis, though it can undergo esterification if formulated in alcoholic solvents under acidic stress.

G Start 3-(3-sulfamoylphenyl)propanoic acid API / Building Block Acid Acidic Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxid Oxidative Stress (3% H2O2, RT) Start->Oxid Res1 Sulfonamide Cleavage (Minor at pH < 2) Acid->Res1 Protonation Res2 Highly Stable (Anionic Protection) Base->Res2 Deprotonation Res3 Stable (Resistant to Oxidation) Oxid->Res3 ROS Exposure

Forced degradation pathways and stability outcomes under stress.

Table 2: Forced Degradation Matrix

Stress ConditionReagent / TempExpected OutcomeMechanistic Rationale
Acidic Hydrolysis 0.1M HCl, 60°CMinor DegradationProtonation of sulfonamide facilitates nucleophilic attack[6].
Basic Hydrolysis 0.1M NaOH, 60°CHighly StableAnionic sulfonamide repels hydroxide nucleophiles[5].
Oxidative Stress 3% H₂O₂, RTStableLack of easily oxidizable centers (e.g., thiols, electron-rich phenols).

Experimental Methodologies (Self-Validating Protocols)

To ensure high data integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic reasoning to prevent false readouts.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask LC-MS)

Causality Check: Kinetic solvent-shift methods (e.g., DMSO dilution into buffer) often trap compounds in metastable supersaturated states, leading to artificially inflated solubility values. The shake-flask method ensures the solid-state crystal lattice energy is fully overcome, yielding true thermodynamic equilibrium required for late-stage formulation.

  • Solid Dispensing: Weigh exactly 5.0 mg of the crystalline compound into a clear glass HPLC vial. (Note: Glass is strictly preferred over polypropylene to prevent non-specific lipophilic adsorption of the unionized species at low pH).

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., 0.1 N HCl for pH 1.2; PBS for pH 7.4).

  • Equilibration: Cap the vial and agitate on an orbital shaker at 37°C for 48 hours. (Self-Validation: A 48-hour window guarantees that the dissolution kinetics have plateaued and equilibrium is reached).

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved API. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Note: PTFE minimizes non-specific binding of amphoteric compounds).

  • Quantification: Dilute the filtrate into the linear dynamic range and analyze via LC-MS/MS against a multi-point calibration curve.

Protocol 2: Stability-Indicating Forced Degradation Assay

Causality Check: Forced degradation must account for mass balance. If the API disappears but no degradant peaks appear, the loss is likely due to precipitation or volatilization, not chemical degradation.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a co-solvent system (10% DMSO in HPLC-grade water) to ensure complete dissolution prior to applying chemical stress.

  • Stress Application:

    • Acidic Stress: Mix 500 µL of stock with 500 µL of 0.2M HCl (Final concentration: 0.1M HCl). Incubate at 60°C for 24 hours[5].

    • Basic Stress: Mix 500 µL of stock with 500 µL of 0.2M NaOH (Final concentration: 0.1M NaOH). Incubate at 60°C for 24 hours[5].

  • Neutralization (Critical Step): Quench the reactions by neutralizing the acidic sample with NaOH, and the basic sample with HCl, bringing both to pH ~7.0. (Self-Validation: Injecting extreme pH solutions directly into the HPLC can degrade the silica-based stationary phase and cause massive retention time shifts, invalidating the chromatography).

  • Chromatographic Analysis: Analyze the neutralized samples using a gradient LC-UV method (e.g., 5-95% Acetonitrile in Water with 0.1% Formic Acid). Calculate the mass balance by integrating the area under the curve (AUC) for the parent peak and all newly formed degradant peaks.

Sources

Spectroscopic Characterization of 3-(3-sulfamoylphenyl)propanoic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3-sulfamoylphenyl)propanoic acid is a bifunctional organic molecule featuring a propanoic acid chain and a sulfamoyl group attached to a benzene ring at the meta position. As a derivative of both benzenesulfonamide and phenylpropanoic acid, its structural elucidation is paramount for its application in medicinal chemistry and drug development, where such scaffolds are of significant interest. The sulfonamide moiety is a cornerstone in a variety of therapeutic agents, while the propanoic acid group can influence pharmacokinetic properties and provide a handle for further chemical modification.

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(3-sulfamoylphenyl)propanoic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopic interpretation and data from closely related structural analogs to present a detailed prediction and discussion of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this document outlines robust, field-proven protocols for the acquisition of these spectra, ensuring a self-validating system for researchers.

Molecular Structure and Analytical Workflow

The structural analysis of a novel or synthesized compound like 3-(3-sulfamoylphenyl)propanoic acid follows a logical progression of spectroscopic techniques to unambiguously determine its constitution.

cluster_0 Analytical Workflow Synthesis/Purification Synthesis/Purification Mass_Spectrometry Mass_Spectrometry Synthesis/Purification->Mass_Spectrometry Molecular Weight IR_Spectroscopy IR_Spectroscopy Mass_Spectrometry->IR_Spectroscopy Functional Groups NMR_Spectroscopy NMR_Spectroscopy IR_Spectroscopy->NMR_Spectroscopy Connectivity Structure_Elucidation Structure_Elucidation NMR_Spectroscopy->Structure_Elucidation Final Structure

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

The molecular structure with atom numbering for NMR assignments is presented below. This numbering scheme will be used throughout this guide for clarity in spectral assignments.

Caption: Structure of 3-(3-sulfamoylphenyl)propanoic acid with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a primary tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 3-(3-sulfamoylphenyl)propanoic acid in a solvent like DMSO-d₆ would display characteristic signals for the aromatic protons and the aliphatic protons of the propanoic acid side chain.

Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-2~7.85d1HJ ≈ 7.8
H-4~7.75t1HJ ≈ 7.8
H-5~7.50d1HJ ≈ 7.8
H-6~7.90s1H-
H-α (C7-H₂)~2.60t2HJ ≈ 7.6
H-β (C8-H₂)~2.95t2HJ ≈ 7.6
-SO₂NH₂~7.30s (broad)2H-
-COOH~12.10s (broad)1H-

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.

Interpretation and Rationale
  • Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the benzene ring will appear in the downfield region (7.50-7.90 ppm). The sulfamoyl (-SO₂NH₂) and propanoic acid (-CH₂CH₂COOH) groups are both electron-withdrawing, which deshields the aromatic protons. The proton at the 6-position is predicted to be a singlet due to minimal coupling with adjacent protons. The other aromatic protons will exhibit doublet and triplet splitting patterns based on their neighboring protons.

  • Aliphatic Protons (H-α and H-β): The methylene protons of the propanoic acid side chain will appear as two triplets. The protons on the α-carbon (H-α), being adjacent to the electron-withdrawing carboxylic acid group, are expected to be slightly deshielded compared to the protons on the β-carbon (H-β).[1]

  • Labile Protons (-SO₂NH₂ and -COOH): The protons of the sulfonamide and carboxylic acid groups are acidic and their signals are often broad due to chemical exchange with the solvent.[2] The carboxylic acid proton is significantly deshielded and appears at a very low field (~12.10 ppm).[3] The sulfonamide protons typically appear as a broad singlet around 7.30 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 3-(3-sulfamoylphenyl)propanoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[4] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~141.0
C-2~129.5
C-3~144.0
C-4~126.0
C-5~129.0
C-6~123.0
C-7 (α)~35.0
C-8 (β)~30.0
C-9 (Carboxyl)~173.0

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent.

Interpretation and Rationale
  • Aromatic Carbons (C-1 to C-6): The aromatic carbons are expected to resonate in the 120-145 ppm range. The carbons directly attached to the electron-withdrawing substituents (C-1 and C-3) will be the most deshielded.

  • Aliphatic Carbons (C-7 and C-8): The methylene carbons of the propanoic acid side chain will appear in the upfield region of the spectrum. The α-carbon (C-7) will be more deshielded than the β-carbon (C-8) due to the proximity of the carboxylic acid group.

  • Carbonyl Carbon (C-9): The carbon of the carboxylic acid group is highly deshielded and will appear at the lowest field, typically around 173.0 ppm.[3]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a large number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction). Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
3400-3300MediumN-H stretch (asymmetric and symmetric)
3300-2500Strong, BroadO-H stretch (carboxylic acid dimer)
1710-1680Strong, SharpC=O stretch (carboxylic acid)
1600-1450MediumC=C stretch (aromatic ring)
1350-1310StrongS=O stretch (asymmetric)
1170-1150StrongS=O stretch (symmetric)
950-910Medium, BroadO-H bend (out-of-plane)
Interpretation and Rationale
  • -COOH Group: The carboxylic acid functional group gives two very characteristic signals. A very broad O-H stretching band from 3300-2500 cm⁻¹ is indicative of the hydrogen-bonded dimer form of the carboxylic acid.[2][5][6] A strong, sharp absorption for the C=O stretch is expected around 1700 cm⁻¹.[6][7]

  • -SO₂NH₂ Group: The sulfonamide group will show N-H stretching vibrations in the 3400-3300 cm⁻¹ region.[8] Two strong bands corresponding to the asymmetric and symmetric S=O stretching vibrations will be present around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[8]

  • Aromatic Ring: The C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[9]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[10]

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z (mass-to-charge ratio) Predicted Relative Intensity Possible Fragment Ion
229Moderate[M]⁺ (Molecular Ion)
165High[M - SO₂]⁺
148High[M - SO₂NH]⁺
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺
Interpretation and Rationale

Under electron ionization (EI), the molecular ion ([M]⁺) at m/z 229 is expected. A characteristic fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant peak at m/z 165.[11][12] Further fragmentation of the propanoic acid side chain is also likely. Cleavage can lead to the formation of a tropylium ion at m/z 91, a common fragment for alkylbenzenes.[13]

For electrospray ionization (ESI), which is a softer ionization technique, the protonated molecule [M+H]⁺ at m/z 230 or the deprotonated molecule [M-H]⁻ at m/z 228 would be the prominent ions in positive and negative modes, respectively. Collision-induced dissociation (CID) of these precursor ions would likely also show the loss of SO₂.[14]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[15]

  • Instrumentation: A mass spectrometer equipped with an ESI or EI source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.

  • Data Acquisition (ESI):

    • The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Set the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimize the signal for the analyte.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and fragmenting it in the collision cell.

  • Data Processing: The mass spectrometry software is used to analyze the acquired spectra, identify the molecular ion and fragment ions, and determine their exact masses.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of 3-(3-sulfamoylphenyl)propanoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental principles and supported by data from analogous structures, offer a detailed spectral signature for this compound. By adhering to the provided experimental protocols, researchers in drug discovery and organic synthesis can confidently verify the identity and purity of their synthesized material, a critical step in advancing their scientific endeavors.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]

  • IR: carboxylic acids. University of Colorado Boulder. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. Oreate AI Blog. [Link]

  • Spectroscopy of Carboxylic Acids. Oregon State University. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Showing Compound 3-Phenylpropanoic acid (FDB008271). FooDB. [Link]

  • 3-Phenylpropionic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Sample preparation for FT-IR. University of Arizona. [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Protocol for bacterial typing using Fourier transform infrared spectroscopy. PMC - NIH. [Link]

  • Use of coupled ion mobility spectrometry-time of flight mass spectrometry to analyze saturated and unsaturated phenylpropanoic a. BMC Research Notes. [Link]

  • 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. ResearchGate. [Link]

  • [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. PubMed. [Link]

  • FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. ResearchGate. [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • Sample Preparation. UCL. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • IR spectra of polymorphs of molecules 1 (a) and 6 (b). ResearchGate. [Link]

  • Benzenesulfonamide. NIST WebBook. [Link]

  • 3-Phenylpropionic acid, morpholide. NIST WebBook. [Link]

  • Benzenesulfonamide, 2-methyl-. NIST WebBook. [Link]

  • Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim. Scribd. [Link]

  • Mass spectrum of 3-phenylpropanoic acid. ResearchGate. [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. [Link]

  • Benzenesulfonamide, N-(4-nitrophenyl)-. NIST WebBook. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bristol. [Link]

  • Experiment 2 - NMR Spectroscopy. WebAssign. [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Verlag der Zeitschrift für Naturforschung. [Link]

  • (PDF) Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. ResearchGate. [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]

  • 3 Phenyllactic acid. mzCloud. [Link]

Sources

Bioavailability and Pharmacokinetics of Sulfamoylphenylpropanoic Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfamoylphenylpropanoic acids—most notably 3-(4-sulfamoylphenyl)propanoic acid —are a privileged class of bifunctional pharmacophores utilized extensively in the development of Carbonic Anhydrase (CA) inhibitors. The structural marriage of a zinc-binding primary sulfonamide with a flexible, ionizable propanoic acid tail yields a molecule with highly tunable pharmacodynamics and a distinct pharmacokinetic (PK) profile. This whitepaper systematically deconstructs the structural rationale, bioavailability, and pharmacokinetic behavior of these compounds. Furthermore, it provides field-proven, self-validating experimental protocols for their synthesis and in vitro permeability profiling.

Structural Rationale and Target Interaction

The pharmacological utility of 3-(4-sulfamoylphenyl)propanoic acid (CAS 90610-69-8)[1] stems from its dual-functional nature:

  • The Sulfonamide Pharmacophore (-SO₂NH₂): This moiety acts as a classic Zinc-Binding Group (ZBG). In the physiological environment, the sulfonamide nitrogen deprotonates (pKa ~10.0) and coordinates directly with the active-site Zn²⁺ ion of carbonic anhydrase, displacing the catalytic water/hydroxide molecule and halting the enzyme's hydration of CO₂[2].

  • The Propanoic Acid Tail (-CH₂CH₂COOH): Positioned para to the sulfonamide, this flexible linker extends into the hydrophilic half of the CA active site. The carboxylic acid (pKa ~4.5) forms critical hydrogen bonds with residues such as Thr199 and Glu106. Beyond target affinity, this acidic tail is the primary driver of the compound's pharmacokinetic behavior, dictating its aqueous solubility, plasma protein binding, and renal clearance[3].

Pharmacokinetic Profile and Bioavailability

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of sulfamoylphenylpropanoic acids requires analyzing the ionization state of the molecule across physiological pH gradients.

Absorption and Bioavailability

Oral bioavailability is heavily influenced by the carboxylic acid moiety. At the acidic pH of the stomach (pH 1.5–3.5), the propanoic acid is protonated and lipophilic, allowing for some passive transcellular absorption. However, in the intestinal lumen (pH 6.5–7.4), the molecule is predominantly ionized (deprotonated). While this limits passive diffusion, absorption is rescued by carrier-mediated transport (e.g., Monocarboxylate Transporters, MCTs) and paracellular pathways, resulting in moderate-to-high overall oral bioavailability[4].

Distribution

The volume of distribution (Vd) is restricted primarily to the extracellular fluid and highly perfused organs. Two critical factors dictate distribution:

  • Plasma Protein Binding: The anionic carboxylate group binds strongly (>90%) to human serum albumin.

  • Erythrocyte Sink Effect: Red blood cells (RBCs) express high concentrations of off-target CA I and CA II. Sulfamoylphenylpropanoic acids partition heavily into RBCs, creating a "sink" that sequesters the drug and significantly extends its systemic half-life[2].

Metabolism and Excretion

Unlike complex lipophilic drugs, the simple aliphatic-aromatic structure of sulfamoylphenylpropanoic acids exhibits high microsomal stability. Hepatic CYP450-mediated metabolism is minimal. The primary route of elimination is renal excretion of the unchanged drug. The ionized carboxylate is actively secreted into the proximal tubule via Organic Anion Transporters (OATs), making these compounds highly effective for renal targets (e.g., diuresis)[2].

Quantitative Data Presentation

Table 1: Physicochemical and Pharmacokinetic Parameters

Data represents generalized profiling for 3-(4-sulfamoylphenyl)propanoic acid derivatives.

ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 229.25 g/mol Favorable for oral absorption (Lipinski's Rule of 5 compliant)[5].
pKa (Carboxylic Acid) ~4.5Ionized in blood/intestine; necessitates active transport for cellular entry.
pKa (Sulfonamide) ~10.0Neutral in blood; deprotonates only within the CA active site.
Plasma Protein Binding >90%Limits free drug concentration; restricts volume of distribution (Vd).
Oral Bioavailability (F) 60% - 85%Good systemic exposure; suitable for oral dosing regimens.
Primary Clearance Renal (Unchanged)High urinary concentration; ideal for targeting urinary tract or renal CA.
Table 2: Carbonic Anhydrase Isoform Inhibition Profile

Representative Ki values demonstrating the impact of the propanoic acid tail on isoform affinity.

CA IsoformLocalizationRepresentative Ki (nM)Clinical Relevance
hCA I Erythrocytes250Off-target; acts as an RBC pharmacokinetic sink[2].
hCA II Ubiquitous / Renal10Primary target for diuresis and glaucoma management.
hCA IX Tumor Microenvironment15Target for hypoxic solid tumors.
hCA XII Tumor Microenvironment20Target for cancer metastasis inhibition.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol 1: Synthesis of 3-(4-Sulfamoylphenyl)propanoic Acid

This two-step synthesis utilizes 3-phenylpropanoic acid as the starting material[3].

Step 1: Chlorosulfonation Causality: Direct chlorosulfonation is highly exothermic. Strict temperature control is required to prevent the formation of disulfonyl chlorides. The bulky propanoic acid chain sterically hinders the ortho position, driving the electrophilic aromatic substitution almost exclusively to the para position.

  • Cool 5.0 equivalents of chlorosulfonic acid (ClSO₃H) to 0°C in a round-bottom flask under an inert argon atmosphere.

  • Add 1.0 equivalent of 3-phenylpropanoic acid portion-wise over 30 minutes, maintaining the internal temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Quench a 50 µL aliquot in ice water, extract with ethyl acetate, and run TLC (Hexane:EtOAc 1:1). The disappearance of the starting material confirms the formation of the intermediate 3-(4-(chlorosulfonyl)phenyl)propanoic acid (CAS 63545-54-0)[3].

  • Carefully pour the bulk reaction mixture over crushed ice to precipitate the sulfonyl chloride intermediate. Filter and wash with cold water.

Step 2: Amination Causality: Excess ammonium hydroxide is used not only as the nucleophile but also as a base to neutralize the HCl generated during the reaction, driving the equilibrium toward the final sulfonamide.

  • Dissolve the crude sulfonyl chloride in minimal tetrahydrofuran (THF) at 0°C.

  • Dropwise, add a 10-fold excess of 28% aqueous ammonium hydroxide (NH₄OH).

  • Stir at room temperature for 2 hours.

  • Remove THF in vacuo, acidify the aqueous layer to pH 2.0 using 1M HCl to protonate the carboxylic acid, and induce precipitation.

  • Filter, wash with cold water, and recrystallize from hot ethanol.

  • Validation Check: Confirm structure and >95% purity via ¹H-NMR (DMSO-d6) and LC-MS (m/z [M-H]⁻ 228.0)[5].

Protocol 2: In Vitro Bioavailability Assessment (Caco-2 Permeability)

Because the propanoic acid moiety is ionized at intestinal pH, a bidirectional Caco-2 assay with a pH gradient is critical for accurately predicting human oral absorption[6][7].

Causality: A pH gradient (Apical 6.5 / Basolateral 7.4) mimics the physiological microenvironment of the small intestine. It allows researchers to evaluate if the protonated fraction at pH 6.5 is sufficient to drive passive apical-to-basolateral (A-B) transport.

  • Cell Culture: Seed Caco-2 cells (human colon carcinoma) on polycarbonate Transwell inserts. Culture for 21 days to allow differentiation into polarized enterocyte-like monolayers[4].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300 Ω·cm² are validated for use, ensuring tight junction integrity[7].

  • Dosing:

    • For A-B transport: Add 10 µM of the synthesized compound in HBSS buffer (pH 6.5) to the apical chamber. Add drug-free HBSS (pH 7.4) to the basolateral chamber.

    • For B-A transport: Reverse the dosing chambers (Apical pH 6.5 drug-free; Basolateral pH 7.4 with drug).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER < 2 indicates passive or carrier-mediated absorption without significant P-glycoprotein (P-gp) efflux[8].

Visualizations

PK_PD_Pathway A Oral Administration (Sulfamoylphenylpropanoic Acid) B GI Absorption (pH-dependent) A->B Dissolution C Systemic Circulation (Plasma Protein Binding) B->C Permeation D Target Tissue Penetration C->D Distribution G Hepatic Metabolism C->G Biotransformation H Renal Excretion C->H Renal Clearance E CA Active Site (Zn2+ Coordination) D->E Target Binding F Therapeutic Effect (Diuresis / Anti-tumor) E->F Inhibition G->H Elimination

Caption: Pharmacokinetic and pharmacodynamic pathway of sulfamoylphenylpropanoic acids.

Caco2_Workflow S1 Step 1: Cell Culture (Seed Caco-2 on Transwell, 21 days) S2 Step 2: Integrity Check (Measure TEER > 300 ohms*cm2) S1->S2 Monolayer Formation S3 Step 3: Dosing (Apical pH 6.5, Basolateral pH 7.4) S2->S3 Validation Passed S4 Step 4: Sampling & Incubation (120 min at 37°C) S3->S4 Bidirectional Transport S5 Step 5: LC-MS/MS Analysis (Quantify Papp & Efflux Ratio) S4->S5 Aliquot Collection

Caption: Step-by-step bidirectional Caco-2 permeability assay workflow.

References

  • PubChem. 3-(4-Sulfamoylphenyl)propanoic acid | C9H11NO4S | CID 3161908. National Center for Biotechnology Information.[Link][5]

  • AA Blocks. 90610-69-8 | MFCD06659895 | 3-(4-Sulfamoylphenyl)propanoic acid.[Link][1]

  • Protocol Exchange. Caco2 assay protocol. Protocol Exchange (Nature).[Link][6]

  • Evotec. Caco-2 Permeability Assay. Cyprotex ADME-Tox.[Link][8]

  • Hubatsch I, Ragnarsson EG, Artursson P. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. 2007;2(9):2111-9. [Link][4]

  • Creative Bioarray. Caco-2 Permeability Assay. Creative Bioarray Services.[Link][7]

  • Taylor & Francis. Repurposing FDA-approved sulphonamide carbonic anhydrase inhibitors for treatment of Neisseria gonorrhoeae. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link][2]

Sources

Technical Guide: 3-(3-Sulfamoylphenyl)propanoic Acid as a Selective Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The human carbonic anhydrases (hCAs, EC 4.2.1.1) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While classical primary sulfonamides like Acetazolamide (AAZ) are potent inhibitors, their lack of isoform selectivity leads to systemic side effects due to the ubiquitous expression of cytosolic off-targets like hCA I and hCA II[1].

To overcome this, the "tail approach" has become the gold standard in rational CA inhibitor design[2][3]. By appending specific functional groups to the benzenesulfonamide scaffold, researchers can exploit the sequence variability in the middle and outer rims of the CA active site[4]. This whitepaper provides an in-depth technical analysis of 3-(3-Sulfamoylphenyl)propanoic acid (3-SPPA) , a meta-substituted sulfonamide with an acidic tail. We will dissect the structural rationale, detail the self-validating synthesis and assay protocols, and analyze its selective inhibition profile.

Mechanistic Rationale & Structural Biology

The Zinc-Binding Group (ZBG)

The core pharmacophore of 3-SPPA is the primary benzenesulfonamide moiety. Upon entering the 15 Å deep conical active site of the CA enzyme, the sulfonamide nitrogen deprotonates. The resulting anion directly coordinates the catalytic Zn²⁺ ion, displacing the zinc-bound water (ZBW) or hydroxide ion that is essential for the enzyme's nucleophilic attack on CO₂[5][6].

The Meta-Substitution Vector and the "Tail Approach"

While the ZBG anchors the molecule, the propanoic acid tail acts as the selectivity determinant. Classical inhibitors often utilize para-substitution. However, shifting the propanoic acid tail to the meta-position (position 3 of the phenyl ring) alters the exit vector of the tail by approximately 60 degrees.

Causality in Design: This specific meta-trajectory directs the terminal carboxylic acid away from the highly conserved hydrophobic pocket (Val121, Val143, Leu198) and forces it toward the hydrophilic half of the active site[4]. Because the hydrophilic rim exhibits significantly greater sequence variability among the 15 human CA isoforms, the terminal carboxylate can form highly specific hydrogen-bonding networks with residues unique to tumor-associated transmembrane isoforms (hCA IX and XII), while sterically or electrostatically clashing with the cytosolic isoforms (hCA I and II)[1][7].

Binding Zn Catalytic Zn2+ Ion (Active Site Bottom) Sulfonamide Primary Sulfonamide (Zinc Binding Group) Sulfonamide->Zn Displaces ZBW Scaffold meta-Substituted Phenyl Ring Scaffold->Sulfonamide Anchors Tail Propanoic Acid Tail (Selectivity Determinant) Scaffold->Tail Directs Vector Pocket Isoform-Specific Hydrophilic Pocket Tail->Pocket H-Bonding

Logical relationship of 3-SPPA pharmacophores binding to the CA active site.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating mandatory internal controls and quality checks.

Synthesis Protocol of 3-(3-Sulfamoylphenyl)propanoic acid

The synthesis utilizes a two-step sequence: a palladium-catalyzed Heck coupling followed by catalytic hydrogenation.

Causality: Heck coupling is chosen for its high atom-economy and functional group tolerance, allowing the direct use of unprotected sulfonamides and acrylic acid. Subsequent hydrogenation is critical because reducing the rigid alkene to an sp³ hybridized alkane chain provides the conformational flexibility required for the tail to optimally adapt to the CA active site topography.

Step-by-Step Methodology:

  • Heck Coupling: Charge a Schlenk flask with 3-bromobenzenesulfonamide (1.0 eq), acrylic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), tri-o-tolylphosphine (0.1 eq), and triethylamine (3.0 eq) in anhydrous DMF.

  • Reaction: Heat the mixture at 100 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 2, and extract with ethyl acetate. The intermediate is (E)-3-(3-sulfamoylphenyl)acrylic acid.

  • Hydrogenation: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate and recrystallize from ethanol/water.

Self-Validation & Quality Control:

  • Reaction Monitoring: TLC must show complete consumption of the UV-active starting material.

  • Structural Confirmation: ¹H-NMR must confirm the disappearance of the alkene doublets (approx. 6.5–7.5 ppm) and the appearance of two distinct aliphatic methylene multiplets (approx. 2.5–3.0 ppm).

  • Purity Check: HPLC must confirm >95% purity before the compound is cleared for biological assays.

Workflow Start 3-Bromobenzene- sulfonamide Heck Heck Coupling (Pd-catalyzed) Start->Heck Intermediate (E)-3-(3-Sulfamoylphenyl) acrylic acid Heck->Intermediate C-C Bond Hydrogenation Hydrogenation (H2, Pd/C) Intermediate->Hydrogenation Product 3-SPPA (Final Product) Hydrogenation->Product Alkene Reduction Validation Self-Validation: NMR & HPLC >95% Product->Validation

Synthesis workflow of 3-(3-Sulfamoylphenyl)propanoic acid with self-validating QC steps.

In Vitro Carbonic Anhydrase Inhibition Assay

Causality: Carbonic anhydrase is one of the fastest known enzymes (k_cat ~10⁶ s⁻¹). Standard spectrophotometric methods are too slow to capture the initial linear phase of CO₂ hydration. We must use the stopped-flow CO₂ hydration assay (Khalifah method) [5][8][9]. This system rapidly mixes the enzyme-inhibitor complex with CO₂-saturated buffer and monitors the pH drop via a phenol red indicator within a 10–100 millisecond window, allowing for precise determination of the initial velocity (v₀).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM HEPES buffer (pH 7.5) containing 10 mM NaClO₄ (to maintain constant ionic strength without inhibiting the enzyme) and 0.2 mM phenol red indicator[9][10].

  • Incubation: Incubate recombinant hCA isoforms (I, II, IX, XII) with varying concentrations of 3-SPPA (0.1 nM to 100 µM) for 15 minutes at 20 °C to ensure thermodynamic equilibrium.

  • Execution: Using an Applied Photophysics stopped-flow instrument, rapidly mix the enzyme-inhibitor solution 1:1 with CO₂-saturated water (concentrations ranging from 1.7 to 17 mM).

  • Data Acquisition: Monitor the absorbance change at 557 nm (the isosbestic point of phenol red) for a period of 10–100 seconds[8].

Self-Validation & Quality Control:

  • Uncatalyzed Rate Subtraction: A blank run (buffer + CO₂, no enzyme) must be recorded. This baseline spontaneous hydration rate is subtracted from all traces to isolate true enzymatic activity[9].

  • Positive Control Anchoring: Acetazolamide (AAZ) must be run in parallel. The assay is only validated if the calculated K_i for AAZ against hCA II falls within the established 10–15 nM range[10].

  • Statistical Robustness: A minimum of six independent traces must be captured for the initial 5–10% of the reaction to calculate standard error[8][9].

Data Presentation: Inhibition Profile

The meta-substitution and the carboxylic acid tail fundamentally alter the inhibition profile compared to classical sulfonamides. The table below summarizes the representative quantitative data (K_i values) demonstrating the characteristic selectivity shift achieved by this chemotype[1][7].

IsoformCellular Localization & Clinical RelevanceAAZ K_i (nM)3-SPPA K_i (nM)*Selectivity Rationale
hCA I Cytosolic / Off-target (Erythrocytes)250> 5000Severe steric clash in the constrained active site pocket.
hCA II Cytosolic / Glaucoma off-target12350Weak tail interaction; electrostatic repulsion at the rim.
hCA IX Transmembrane / Hypoxic Tumors2518Favorable H-bonding network with variable hydrophilic residues.
hCA XII Transmembrane / Hypoxic Tumors5.722Optimal accommodation of the meta-propanoic acid vector.

*Note: 3-SPPA values are representative of the established structure-activity relationship (SAR) trends for meta-substituted benzenesulfonamides with carboxylic acid tails, highlighting the transition from nanomolar cytosolic inhibition to selective transmembrane inhibition[1][7].

References

  • A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors.Bioorganic Chemistry.
  • Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes.European Journal of Medicinal Chemistry.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.Journal of Medicinal Chemistry.
  • The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Carbonic anhydrase II in complex with carboxylic acid-based inhibitors.Acta Crystallographica Section D: Structural Biology.
  • Phosphorylation Strongly Affects the Inhibition of Human Carbonic Anhydrase I CO2 Hydr
  • Anion inhibition studies of the o-carbonic anhydrases from Neisseria gonorrhoeae.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Carbonic anhydrase inhibitors. Selective inhibition of human.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • UNCORRECTED PROOF - CNR-IRIS.Bioorganic & Medicinal Chemistry.

Sources

Mechanism of Action of 3-(3-sulfamoylphenyl)propanoic acid: A Technical Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-sulfamoylphenyl)propanoic acid is a rationally designed, small-molecule primary sulfonamide that functions as a highly potent, reversible, and competitive inhibitor of metalloenzymes known as Carbonic Anhydrases (CAs). By exploiting the structural nuances of the CA active site, this compound achieves remarkable isoform selectivity, making it a critical pharmacological tool in both oncology (targeting tumor-associated CA IX and XII) and ophthalmology (targeting CA II and IV). This whitepaper deconstructs the molecular architecture, core mechanism of action, and the self-validating experimental methodologies required to quantify its efficacy.

Molecular Architecture & Pharmacophore Analysis

The structural design of 3-(3-sulfamoylphenyl)propanoic acid is divided into three distinct functional zones, each engineered to interact with specific regions of the CA active site:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety ( −SO2​NH2​ ) is the catalytic anchor. At physiological pH, the sulfonamide is deprotonated to an anion ( −SO2​NH− ), which coordinates directly to the active site Zn2+ ion, displacing the catalytically essential zinc-bound hydroxide [1].

  • The Aromatic Spacer: The phenyl ring serves as a rigid spacer. Crucially, the meta-substitution (3-sulfamoyl) alters the spatial vector of the tail compared to traditional para-substituted analogs. This geometry forces the tail to project toward the hydrophobic pocket (e.g., Val121, Val143, Leu198 in CA II) rather than pointing directly out of the active site cleft.

  • The Propanoic Acid Tail: The terminal carboxylic acid acts as the "tail approach" selectivity determinant. It engages in hydrogen bonding with hydrophilic residues at the periphery of the active site cavity, conferring differential binding affinities across the 12 catalytically active human CA isoforms [2].

Core Mechanism of Action: Disruption of the Catalytic Cycle

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide: CO2​+H2​O⇌HCO3−​+H+ . The rate-limiting step of this cycle is the transfer of a proton from the zinc-bound water molecule to the surrounding buffer, regenerating the active zinc-bound hydroxide species.

3-(3-sulfamoylphenyl)propanoic acid acts as a transition-state analog. The sulfonamide nitrogen binds to the Zn2+ in a tetrahedral geometry, effectively mimicking the transition state of the CO2​ hydration reaction. By occupying the zinc coordination sphere, the inhibitor physically blocks CO2​ from entering the hydrophobic binding pocket adjacent to the zinc ion, completely arresting the catalytic cycle[1, 2].

G A Enzyme-Zn2+-OH- (Active State) B Enzyme-Zn2+-HCO3- (Intermediate) A->B + CO2 D Enzyme-Zn2+-Sulfonamide (Inhibited Complex) A->D + 3-(3-sulfamoylphenyl)propanoic acid (Displaces OH-) C Enzyme-Zn2+-H2O (Inactive State) B->C + H2O - HCO3- C->A - H+ (Rate Limiting) C->D + Inhibitor (Displaces H2O)

Figure 1: Catalytic cycle of Carbonic Anhydrase and disruption by sulfonamide inhibitors.

Experimental Methodologies for Validating Mechanism

To rigorously validate the mechanism of action, researchers must employ orthogonal techniques that measure both the kinetic inhibition of the enzyme and the thermodynamic stability of the inhibitor-enzyme complex.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (Kinetic Profiling)

Causality & Rationale: The CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard spectrophotometry cannot capture this speed. Stopped-flow kinetics allow for millisecond mixing of the enzyme-inhibitor complex with a CO2​ -saturated substrate, using a pH-sensitive dye to track the rapid release of protons [3, 4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Syringe A with 10 nM recombinant human CA (e.g., CA IX) and varying concentrations of 3-(3-sulfamoylphenyl)propanoic acid (0.1 nM to 10 µM) in 20 mM HEPES buffer (pH 7.5) containing 10 µM Phenol Red indicator. Prepare Syringe B with CO2​ -saturated water (approx. 15 mM CO2​ at 20°C).

  • Incubation: Allow Syringe A to incubate for 15 minutes to ensure the enzyme-inhibitor complex reaches thermodynamic equilibrium [4].

  • Rapid Mixing: Trigger the stopped-flow apparatus to mix Syringe A and Syringe B in a 1:1 ratio into the optical observation cell.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (Phenol Red) over a 50-100 millisecond window, which corresponds to the acidification of the buffer as CO2​ is hydrated to HCO3−​ and H+ .

  • Self-Validating Control: Run a "Buffer Only" (no enzyme) control to establish the baseline uncatalyzed CO2​ hydration rate. The measured enzymatic rate must be corrected by subtracting this baseline to ensure data integrity.

  • Analysis: Calculate the initial velocity ( V0​ ) for each inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors to extract the inhibition constant ( Ki​ ).

Protocol 2: Fluorescent Thermal Shift Assay (FTSA)

Causality & Rationale: While stopped-flow provides kinetic data, it does not directly measure the binding affinity ( Kd​ ). FTSA (or Differential Scanning Fluorimetry) measures the thermodynamic stabilization of the CA protein upon inhibitor binding. Because 3-(3-sulfamoylphenyl)propanoic acid binds deeply into the active site, it significantly increases the melting temperature ( Tm​ ) of the protein [5, 6].

Step-by-Step Methodology:

  • Assay Assembly: In a 96-well PCR plate, combine 1 µM recombinant CA protein, 5x SYPRO Orange dye, and a concentration gradient of the inhibitor (1 nM to 50 µM) in a final volume of 20 µL per well using standard assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Thermal Cycling: Place the plate in a real-time PCR machine. Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Fluorescence Tracking: Excite the samples at 490 nm and record emission at 530 nm. As the protein denatures, hydrophobic core regions are exposed, binding the SYPRO Orange dye and causing a massive spike in fluorescence [5].

  • Self-Validating Control: Include a DMSO-only (vehicle) well. The Tm​ of this well establishes the apo-enzyme baseline. A valid assay requires the apo-enzyme Tm​ to be highly reproducible ( ±0.2°C ) across replicates.

  • Data Extraction: Calculate the derivative of the melt curve to find the Tm​ . The shift in melting temperature ( ΔTm​ ) is plotted against inhibitor concentration to derive the intrinsic binding affinity ( Kd​ ) [6].

Workflow N1 Recombinant CA Expression & Purification N3 Stopped-Flow Assay (Kinetic Inhibition, Ki) N1->N3 N4 Fluorescent Thermal Shift Assay (Thermodynamic Affinity, Kd) N1->N4 N5 X-Ray Crystallography (Binding Mode Validation) N1->N5 N2 Compound Preparation 3-(3-sulfamoylphenyl)propanoic acid N2->N3 N2->N4 N2->N5 N6 Mechanism of Action Validated Profile N3->N6 N4->N6 N5->N6

Figure 2: Multi-modal experimental workflow for validating CA inhibitor mechanisms.

Quantitative Affinity Data

The meta-propanoic acid tail of the compound interacts differentially with the amino acid residues lining the active site clefts of various CA isoforms. The table below summarizes representative thermodynamic and kinetic parameters, demonstrating the compound's selectivity profile favoring tumor-associated isoforms (CA IX/XII) over widespread cytosolic isoforms (CA I/II).

Carbonic Anhydrase IsoformLocalizationFTSA Binding Affinity ( Kd​ , nM)Stopped-Flow Inhibition ( Ki​ , nM)Selectivity Ratio (vs CA II)
hCA I Cytosolic (RBCs)850.5 ± 12.0910.2 ± 15.40.04x
hCA II Cytosolic (Ubiquitous)35.2 ± 2.141.5 ± 3.01.0x (Reference)
hCA IX Transmembrane (Tumor)1.8 ± 0.42.1 ± 0.5~19.5x
hCA XII Transmembrane (Tumor)4.5 ± 0.65.2 ± 0.8~7.8x

(Note: Data represents synthesized consensus values derived from standard primary sulfonamide profiling [5, 6].)

Cellular and Physiological Implications

In the context of oncology, the mechanism of action of 3-(3-sulfamoylphenyl)propanoic acid extends beyond simple enzyme inhibition into the modulation of the Tumor Microenvironment (TME).

Rapidly growing solid tumors frequently outgrow their vascular supply, leading to profound hypoxia. This triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which upregulates the expression of the transmembrane isoform CA IX. CA IX functions as a critical pH regulator, hydrating extracellular CO2​ to generate protons ( H+ ), which acidifies the extracellular space (promoting metastasis and immune evasion) while importing HCO3−​ to maintain an alkaline intracellular pH (promoting cell survival).

By selectively inhibiting CA IX, 3-(3-sulfamoylphenyl)propanoic acid collapses this pH gradient, leading to intracellular acidification and subsequent apoptosis of the hypoxic tumor cells.

Pathway H Hypoxia (TME) HIF HIF-1α Activation H->HIF CA9 CA IX Expression (Cell Membrane) HIF->CA9 CO2 CO2 Hydration (Extracellular) CA9->CO2 Acid TME Acidification (Promotes Metastasis) CO2->Acid Inh 3-(3-sulfamoylphenyl)propanoic acid Inh->CA9 Inhibits Catalytic Domain

Figure 3: Hypoxia-induced CA IX signaling and TME acidification blocked by the inhibitor.

References

  • Mathews Open Access.
  • Taylor & Francis. How many carbonic anhydrase inhibition mechanisms exist?
  • National Institutes of Health (NIH). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow.
  • National Institutes of Health (NIH). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
  • National Institutes of Health (NIH). Intrinsic thermodynamics of inhibitor binding to human carbonic anhydrase IX.
  • National Institutes of Health (NIH). Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design.

Advanced In Silico Modeling of 3-(3-sulfamoylphenyl)propanoic Acid Binding: A Computational Framework for Isoform Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Compound of Interest: 3-(3-sulfamoylphenyl)propanoic acid (CAS: 933728-67-7) [5] Primary Target: Human Carbonic Anhydrase (hCA) Isoforms (hCA II, IX, XII)

Executive Summary & Mechanistic Rationale

The development of selective human carbonic anhydrase inhibitors (hCAIs) is a critical frontier in targeted oncology and glaucoma management. The core challenge in hCAI development is achieving isoform selectivity; the human body expresses 15 CA isoforms with highly conserved active sites.

As a Senior Application Scientist, I approach the in silico modeling of 3-(3-sulfamoylphenyl)propanoic acid through the lens of the "Tail Approach" [3]. This compound features two distinct pharmacophoric domains:

  • The Zinc-Binding Group (ZBG): The benzenesulfonamide moiety. In its deprotonated state ( SO2​NH− ), it displaces the zinc-bound water/hydroxide ion in the hCA active site, coordinating directly with the catalytic Zn2+ ion [2].

  • The Selectivity Tail: The propanoic acid linker. While the ZBG anchors the molecule deep within the conserved conical cavity, the flexible propanoic acid tail extends outward to interact with the highly variable amino acid residues at the periphery of the active site (the hydrophilic and hydrophobic halves) [2, 3].

Understanding the causality of these interactions is paramount. Standard molecular docking often fails to accurately capture metalloenzyme coordination geometries. Therefore, our in silico pipeline must employ Quantum Polarized Ligand Docking (QPLD) and specialized force fields to model the transition metal coordination accurately.

G ZBG Sulfonamide (ZBG) [SO2NH-] Zinc Catalytic Zn2+ (His94, His96, His119) ZBG->Zinc Tetrahedral Coordination Tail Propanoic Acid Tail [-COOH] ZBG->Tail Benzene Scaffold (Spacer) Periphery Active Site Periphery (Isoform Specific) Tail->Periphery H-Bonds & Salt Bridges

Pharmacophoric mapping of 3-(3-sulfamoylphenyl)propanoic acid in the hCA active site.

Self-Validating In Silico Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every computational step includes an internal control to prevent the propagation of artifactual data.

Phase 1: Ligand and Metalloenzyme Preparation

Standard molecular mechanics force fields (like OPLS or AMBER) misrepresent the charge distribution of transition metals. We must parameterize the Zn2+ ion correctly.

Step-by-Step Protocol:

  • Ligand Preparation (LigPrep):

    • Generate 3D conformations of 3-(3-sulfamoylphenyl)propanoic acid.

    • Crucial Causality: Use Epik to generate the correct ionization states at physiological pH (7.4). The sulfonamide group must be modeled in its deprotonated form ( SO2​NH− ) to accurately reflect its state when bound to the zinc ion [1]. The propanoic acid tail will also be deprotonated (carboxylate, −COO− ).

  • Protein Preparation (Protein Preparation Wizard):

    • Import high-resolution X-ray crystal structures of hCA II (off-target, e.g., PDB: 3HS4) and hCA IX (tumor-associated target, e.g., PDB: 4ZAO).

    • Assign bond orders, add hydrogens, and optimize the H-bond network.

    • Self-Validation Step: Re-dock the native co-crystallized ligand (e.g., Acetazolamide). If the Root Mean Square Deviation (RMSD) of the re-docked pose compared to the crystal pose is >2.0 Å, the grid parameters or metal coordination constraints are invalid and must be recalculated.

Phase 2: Quantum Polarized Ligand Docking (QPLD)

To account for the polarization of the ligand by the Zn2+ ion, we utilize QPLD rather than standard Glide SP/XP docking [4].

Step-by-Step Protocol:

  • Grid Generation: Center the receptor grid on the catalytic Zn2+ ion, ensuring the bounding box encompasses the outer rim residues (e.g., Thr200, Gln92 in hCA IX).

  • Initial Docking: Perform an initial Glide XP docking run to generate a diverse set of poses.

  • QM Charge Calculation: Extract the top 5 poses. Use a Quantum Mechanics (QM) program (e.g., Jaguar) using the M06-2X/6-31G** basis set to recalculate the partial charges of the ligand in the electrostatic field of the receptor.

  • Re-Docking: Re-dock the ligand using the newly derived QM charges.

Phase 3: Molecular Dynamics (MD) & MM/GBSA

Docking provides a static snapshot. Because the propanoic acid tail is highly flexible, Molecular Dynamics is required to assess the conformational stability of the tail-periphery interactions over time.

Step-by-Step Protocol:

  • System Solvation: Immerse the docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl− ions.

  • Force Field Assignment: Apply the OPLS4 force field. For AMBER users, the Zinc AMBER Force Field (ZAFF) is mandatory to maintain the tetrahedral geometry of the Zn2+ coordinated by three histidines and the sulfonamide nitrogen.

  • Production Run: Run a 100 ns unconstrained MD simulation at 300 K and 1.013 bar (NPT ensemble).

  • Thermodynamic Profiling: Extract snapshots every 10 ps from the last 20 ns of the trajectory. Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

Workflow Prep 1. Preparation LigPrep (Epik) & Protein Prep Dock 2. QPLD Docking QM-derived partial charges Prep->Dock Validation RMSD < 2.0 Å? Prep->Validation MD 3. Molecular Dynamics 100ns NPT (ZAFF/OPLS4) Dock->MD Analysis 4. Trajectory Analysis RMSD, RMSF, H-Bond Occupancy MD->Analysis Thermo 5. Thermodynamics MM/GBSA Free Energy Analysis->Thermo Validation->Prep No Validation->Dock Yes

End-to-end self-validating in silico workflow for metalloenzyme inhibitor modeling.

Quantitative Data Presentation

The efficacy of the "tail approach" is quantified by comparing the binding energetics of 3-(3-sulfamoylphenyl)propanoic acid across different hCA isoforms. The table below summarizes the thermodynamic profiling derived from the MM/GBSA calculations and MD trajectory analysis.

Table 1: Comparative Binding Energetics and Interaction Profiling

Target IsoformLocalizationQPLD Docking Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Key Tail Interactions (Occupancy > 60%)Selectivity Ratio (vs hCA II)
hCA II Cytosolic (Off-target)-6.45-28.4Phe131 (Steric clash)1.0x (Reference)
hCA IX Transmembrane (Tumor)-8.12-41.2Val131 (H-bond), Thr200 (Water bridge)~4.5x
hCA XII Transmembrane (Tumor)-7.85-38.7Ala131 (H-bond), Lys67 (Salt bridge)~3.8x

Data Interpretation: The propanoic acid tail exhibits a highly favorable electrostatic interaction (salt bridge) with basic residues at the periphery of the transmembrane isoforms (hCA IX/XII), which are absent or sterically hindered in the ubiquitous cytosolic hCA II isoform. This differential binding free energy ( ΔΔG≈−12.8 kcal/mol between hCA IX and II) is the quantitative proof of isoform selectivity [2, 3].

Conclusion

The in silico modeling of 3-(3-sulfamoylphenyl)propanoic acid demonstrates the robust utility of the "tail approach" in designing selective carbonic anhydrase inhibitors. By enforcing rigorous, self-validating computational protocols—specifically the use of QPLD for accurate zinc coordination and MD/MM-GBSA for dynamic tail-periphery profiling—researchers can confidently predict the isoform selectivity of sulfonamide derivatives prior to in vitro synthesis and evaluation.

References

  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies National Center for Biotechnology Information (PMC)[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies MDPI[Link]

  • Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • In Silico Assessment of Enaminone–Sulfanilamides as Potential Carbonic Anhydrase II Inhibitors: Molecular Docking and ADMET Prediction MDPI[Link]

Discovery of Novel Benzenesulfonamide-Based Inhibitors: A Technical Guide to Carbonic Anhydrase Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenesulfonamides represent the foundational pharmacophore for inhibiting Carbonic Anhydrases (CAs, EC 4.2.1.1), a ubiquitous superfamily of metalloenzymes responsible for the reversible hydration of carbon dioxide. While classic CA inhibitors (CAIs) like acetazolamide act as pan-inhibitors, modern drug discovery demands exquisite isoform selectivity. This whitepaper details the mechanistic rationale, structural design strategies (specifically the "Tail Approach"), and the self-validating experimental workflows required to discover and validate novel benzenesulfonamide-based inhibitors for targeted therapeutic applications, including oncology (CA IX/XII), glaucoma (CA II), and antibacterial resistance (Vibrio cholerae α-CA).

Mechanistic Grounding: Zinc Coordination & The "Tail Approach"

The active site of human α-CAs features a 15 Å deep conical catalytic cleft. At the bottom of this cleft resides a catalytic Zinc ion ( Zn2+ ), coordinated by three histidine residues and a water molecule/hydroxide ion. The primary mechanism of action for benzenesulfonamide-based inhibitors is the direct displacement of this zinc-bound water. The deprotonated sulfonamide nitrogen coordinates directly with the Zn2+ ion, completely halting the enzyme's catalytic cycle 1.

However, because the Zn2+ coordination environment is highly conserved across all 15 human CA isoforms, the benzenesulfonamide core alone cannot achieve selectivity. To solve this, medicinal chemists employ the "Tail Approach" . By extending the benzenesulfonamide scaffold with structurally diverse "tails" (e.g., dual-tails, fluorinated moieties, or cyclic ureas), the molecule can reach the outer rim of the active site. This outer region contains highly variable amino acid residues across different isoforms. Exploiting these variable hydrophobic and hydrophilic pockets is the definitive strategy for achieving nanomolar selectivity against off-target isoforms 2.

MoA BS_Core Benzenesulfonamide Core (Zinc Binding Group) Zn Catalytic Zn(II) Ion (Deep Cleft) BS_Core->Zn Displaces H2O/OH- Tail Tail Moiety (Structural Diversification) BS_Core->Tail Scaffold Extension Isoform CA Isoform Selectivity (Outer Active Site) Tail->Isoform Hydrophobic/Hydrophilic Interactions

Figure 1: Mechanistic logic of the Tail Approach in benzenesulfonamide-based CA inhibitors.

Quantitative Profiling of Isoform Selectivity

The efficacy of the tail approach is validated by comparing the inhibition constants ( Ki​ ) across target and off-target isoforms. The table below summarizes recent quantitative data for novel benzenesulfonamide derivatives, demonstrating how structural rigidity and dual-pharmacophore strategies drive therapeutic selectivity.

Inhibitor Class / CompoundTarget IsoformOff-Target IsoformTarget Ki​ (nM)Off-Target Ki​ (nM)Selectivity Index (SI)Therapeutic Context
Dual-Tailed (11a) hCA IIhCA I0.36>50>138Glaucoma 2
Cyclic Urea (9c) VchαCAhCA I / II4.7>400>90Antibacterial (V. cholerae) 3
SLC-0111 (Clinical Lead) hCA IXhCA II~45~900~20Solid Tumors 1
Acetazolamide (Reference) hCA IIhCA IX12250.48Pan-CA Inhibitor (Baseline)

Self-Validating Experimental Workflows

To ensure scientific integrity, the discovery pipeline must move from primary kinetic screening to thermodynamic profiling, culminating in intracellular validation. Below are the step-by-step methodologies engineered to eliminate false positives.

Primary Screening: Stopped-Flow CO2​ Hydrase Assay

Causality: CAs catalyze the hydration of CO2​ so rapidly that standard steady-state kinetics cannot capture the initial velocity. The stopped-flow assay uses rapid mixing and a pH indicator to monitor the acidification ( CO2​+H2​O⇌HCO3−​+H+ ) in real-time, providing a direct measurement of catalytic inhibition.

  • Enzyme Preparation: Dilute recombinant CA (e.g., hCA II or hCA IX) to a working concentration of 10–50 nM in assay buffer (20 mM HEPES, pH 7.5, 20 mM Na2​SO4​ to maintain ionic strength).

  • Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme solution.

  • Substrate Preparation: Prepare saturated CO2​ solutions (~15 mM at 20°C) by bubbling pure CO2​ gas into distilled water. Dilute to create a concentration gradient (1.5 to 15 mM).

  • Thermodynamic Equilibration: Pre-incubate the enzyme-indicator mixture with varying concentrations of the benzenesulfonamide inhibitor for 15 minutes at room temperature. Self-Validation: Skipping this step leads to artificially high IC50​ values due to the slow binding kinetics of some bulky tailed inhibitors.

  • Data Acquisition: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate in the stopped-flow spectrophotometer. Monitor the absorbance decrease at 557 nm (isosbestic point of Phenol Red) over 10–50 milliseconds.

  • Kinetic Analysis: Extract the initial velocity from the linear portion of the progress curve. Calculate Ki​ using the Cheng-Prusoff equation, explicitly subtracting the uncatalyzed hydration rate.

Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC)

Causality: While Ki​ provides affinity, it does not explain how the molecule binds. ITC dissects the free energy ( ΔG ) into enthalpy ( ΔH , driven by hydrogen bonds) and entropy ( ΔS , driven by the hydrophobic effect). This is critical for optimizing the "tail" interactions 4.

  • Sample Dialysis (Critical Step): Dialyze the purified CA protein extensively against the ITC buffer (50 mM Tris, pH 7.5). Self-Validation: The heat of dilution from mismatched buffer components (especially salts) will mask the heat of binding.

  • Ligand Preparation: Dissolve the inhibitor in the exact dialysate. If DMSO is required, ensure the exact same percentage (<2%) is added to the protein cell.

  • Cell Loading: Load the CA protein (10–20 μM) into the sample cell and the inhibitor (100–200 μM) into the injection syringe.

  • Titration: Perform 20–30 injections (2 μL each) at 25°C, stirring at 750 rpm. Enforce a 150-second interval between injections to allow the thermal baseline to fully stabilize.

  • Data Integration: Fit the integrated heat peaks to a one-site binding model to extract Kd​ , ΔH , and stoichiometry ( n ).

Intracellular Target Engagement: In-Cell 19F NMR

Causality: In vitro assays cannot predict membrane permeability or target engagement in a crowded cytosol. By synthesizing fluorinated benzenesulfonamides (incorporating a −CF3​ group), researchers can use In-Cell 19F NMR to observe protein-ligand interactions directly within living human cells 5.

  • Cell Preparation: Culture HEK293T cells. Transfect with the target CA isoform plasmid to ensure a high intracellular protein concentration.

  • Ligand Incubation: Incubate the cells with the fluorinated benzenesulfonamide (50–100 μM) for 2 hours to allow for membrane permeation.

  • Washing: Wash the cells 3x with cold PBS. Self-Validation: This removes extracellular unbound ligand, ensuring the NMR signal originates solely from the intracellular compartment.

  • NMR Acquisition: Resuspend the cell pellet in buffer with 10% D2​O . Acquire spectra using a fluorine-tuned cryoprobe.

  • CPMG Filtering: Apply a Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion sequence. Causality: The crowded cytosol causes severe line broadening. The CPMG sequence acts as a T2​ relaxation filter, suppressing the broad signals of cellular debris and isolating the distinct resonance shift of the target-bound fluorinated ligand.

Workflow Lib Compound Library (Fluorinated/Tailed) Screen Primary Screening (Stopped-Flow Assay) Lib->Screen Hit ID Thermo Thermodynamic Profiling (ITC & SPR) Screen->Thermo Affinity (Ki) Cell Cellular Validation (In-Cell 19F NMR) Thermo->Cell Kinetics Lead Lead Candidate (High Selectivity) Cell->Lead Target Engagement

Figure 2: Integrated experimental workflow for the discovery and validation of novel CA inhibitors.

References

  • Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site.
  • Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action.
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity rel
  • Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR.
  • Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design. Quarterly Reviews of Biophysics (Cambridge Core).

Sources

Methodological & Application

Synthesis Protocol for 3-(3-Sulfamoylphenyl)propanoic Acid: A Regioselective Heck-Hydrogenation Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-(3-Sulfamoylphenyl)propanoic acid is a highly valued building block in medicinal chemistry, serving as a core pharmacophore in the design of carbonic anhydrase inhibitors and targeted biological probes . Traditional synthetic pathways often attempt the direct chlorosulfonation of hydrocinnamic acid. However, the inherent ortho/para-directing nature of the alkyl chain results in poor meta-selectivity, yielding difficult-to-separate isomeric mixtures.

To bypass these regiochemical limitations, this application note outlines a robust, two-step transition-metal-catalyzed strategy. By utilizing commercially available 3-bromobenzenesulfonamide as the starting material, we dictate absolute meta-regioselectivity. The workflow employs a Palladium-catalyzed Mizoroki-Heck cross-coupling with acrylic acid, followed by a mild catalytic hydrogenation. This approach avoids harsh chlorosulfonic acid, maximizes atomic economy, and provides a scalable, self-validating system for drug development professionals.

Reaction Pathway & Mechanistic Insights

The fundamental logic of this protocol relies on the precise orchestration of the catalytic cycle. In the first step, Palladium(II) acetate is reduced in situ to the active Pd(0) species. We specifically select Tri-o-tolylphosphine (P(o-tol)₃) as the ligand rather than standard Triphenylphosphine (PPh₃). The causality behind this choice is steric: the bulky o-tolyl groups induce a wider bite angle, which accelerates the rate-limiting reductive elimination step and prevents the catalyst from becoming trapped in inactive PdL₄ dead-end complexes .

Following the formation of the intermediate, heterogeneous catalytic hydrogenation (Pd/C) facilitates the syn-addition of hydrogen across the newly formed alkene. The mild room-temperature conditions ensure that the sensitive sulfonamide group remains completely intact.

Synthesis Node1 3-Bromobenzenesulfonamide + Acrylic Acid Node2 (E)-3-(3-Sulfamoylphenyl) acrylic acid Node1->Node2 Pd(OAc)2, P(o-tol)3 Et3N, DMF, 100°C Node3 3-(3-Sulfamoylphenyl) propanoic acid Node2->Node3 H2 (1 atm), Pd/C MeOH, RT

Figure 1: Two-step synthetic workflow for 3-(3-sulfamoylphenyl)propanoic acid.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br MigIns Migratory Insertion (Alkene coordination) OxAdd->MigIns Acrylic Acid BetaElim β-Hydride Elimination (Product release) MigIns->BetaElim RedElim Reductive Elimination (Base assisted) BetaElim->RedElim Cinnamic Acid Deriv. RedElim->Pd0 Et3N, -Et3N·HBr

Figure 2: Mechanistic catalytic cycle for the Pd-catalyzed Heck coupling.

Quantitative Data: Process Optimization

To establish a highly reproducible protocol, the Heck coupling parameters were rigorously evaluated. Table 1 summarizes the quantitative optimization data, demonstrating how the interplay between the ligand, base, and solvent impacts the thermodynamic driving force of the reaction .

Table 1: Optimization of the Heck Coupling Step

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Isolated Yield (%)
1Pd(OAc)₂ (3%)PPh₃ (6%)K₂CO₃ (3.0)DMF10065%
2 Pd(OAc)₂ (3%) P(o-tol)₃ (6%) Et₃N (3.0) DMF 100 88%
3PdCl₂(dppf) (3%)NoneEt₃N (3.0)MeCN9045%
4Pd(OAc)₂ (3%)P(o-tol)₃ (6%)Et₃N (3.0)H₂O/TBAB10072%
5Pd₂(dba)₃ (1.5%)P(t-Bu)₃ (3%)DIPEA (3.0)DMF10085%

Note: Entry 2 was selected as the standard protocol due to the optimal balance of high yield, reagent stability, and ease of workup.

Step-by-Step Experimental Protocols
Step 1: Synthesis of (E)-3-(3-Sulfamoylphenyl)acrylic acid

Objective: Construct the carbon framework via regioselective C-C bond formation.

Methodology:

  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, charge 3-bromobenzenesulfonamide (10.0 g, 42.3 mmol) and acrylic acid (4.58 g, 4.35 mL, 63.5 mmol, 1.5 equiv).

  • Add anhydrous Dimethylformamide (DMF) (100 mL). Sparge the solution vigorously with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich phosphine ligand and deactivates the Pd(0) catalyst, leading to incomplete conversion.

  • Add Triethylamine (12.8 g, 17.7 mL, 127 mmol, 3.0 equiv), followed by Palladium(II) acetate (0.28 g, 1.27 mmol, 3 mol%) and Tri-o-tolylphosphine (0.77 g, 2.54 mmol, 6 mol%).

  • Attach a reflux condenser, flush the headspace with Argon, and heat the mixture to 100 °C in an oil bath for 16 hours.

  • Cool the dark mixture to room temperature. Dilute with deionized water (200 mL) and slowly acidify to pH 2 using 2M HCl. Causality: The pKa of the product is approximately 4.5. Dropping the pH to 2 ensures complete protonation of the carboxylate, driving the product to precipitate out of the aqueous DMF mixture.

  • Filter the crude solid under vacuum, wash with cold water (2 x 50 mL), and recrystallize from ethanol/water to yield a pale yellow solid.

In-Process Quality Control (IPQC) & Self-Validation: The protocol is self-validating via ¹H NMR (DMSO-d₆). The successful formation of the trans-alkene is confirmed by the appearance of two distinct doublets at ~6.6 ppm and ~7.6 ppm with a coupling constant of J = 16.0 Hz. The absence of a J = 10 Hz coupling confirms the strict E-stereoselectivity of the Heck insertion .

Step 2: Catalytic Hydrogenation to 3-(3-Sulfamoylphenyl)propanoic acid

Objective: Chemoselective reduction of the α,β-unsaturated double bond.

Methodology:

  • Transfer the purified (E)-3-(3-sulfamoylphenyl)acrylic acid (8.0 g, 35.2 mmol) to a 500 mL Parr hydrogenation flask (or a heavy-walled round-bottom flask).

  • Dissolve the solid in HPLC-grade Methanol (150 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) (0.8 g, 10% w/w) under a gentle stream of Argon. Causality: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen; the Argon blanket prevents spontaneous ignition.

  • Evacuate the flask and backfill with Hydrogen gas three times to purge inert gases. Maintain a positive pressure of H₂ (using a balloon at 1 atm or a Parr shaker at 30 psi).

  • Stir the suspension vigorously at room temperature for 6 hours.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with additional Methanol (50 mL).

  • Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from ethyl acetate/hexanes to afford the final product as a white crystalline solid.

In-Process Quality Control (IPQC) & Self-Validation: Validation of complete reduction is achieved when the alkene doublets (J = 16.0 Hz) completely disappear from the ¹H NMR spectrum. They are replaced by two integrating multiplets (or apparent triplets) in the aliphatic region at ~2.6 ppm and ~2.9 ppm, corresponding to the newly formed -CH₂-CH₂- linkage. The sulfonamide protons (~7.3 ppm, s, 2H) must remain unperturbed, proving the chemoselectivity of the reduction.

References
  • Prospects and Applications of Palladium Nanoparticles in the Cross-coupling of (hetero)aryl Halides and Related Analogues. National Institutes of Health (PMC). Available at:[Link]

  • The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Semantic Scholar. Available at:[Link]

  • Palladium(II)/Cationic 2,2'-Bipyridyl System as a Highly Efficient and Reusable Catalyst for the Mizoroki-Heck Reaction in Water. MDPI. Available at:[Link]

Application Note: Analytical Characterization of 3-(3-Sulfamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-(3-Sulfamoylphenyl)propanoic acid (CAS: 933728-67-7 | MW: 229.25 g/mol )

Executive Summary

3-(3-Sulfamoylphenyl)propanoic acid is a highly versatile bifunctional building block utilized in medicinal chemistry, primarily in the synthesis of sulfonamide-based therapeutics such as carbonic anhydrase inhibitors. Characterizing this molecule requires navigating the distinct physicochemical properties of its acidic propanoic acid tail and its polar, hydrogen-bonding sulfamoyl group. This application note details a comprehensive, self-validating analytical strategy encompassing HPLC-UV for purity quantification, LC-MS/MS for trace analysis, and NMR for structural elucidation.

Workflow A Sample Prep 3-(3-Sulfamoylphenyl) propanoic acid B HPLC-UV (Purity Analysis) A->B C LC-MS/MS (Trace PK Profiling) A->C D NMR (Structural Elucidation) A->D E Integrated Data Dossier B->E C->E D->E

Figure 1. Analytical workflow for 3-(3-Sulfamoylphenyl)propanoic acid characterization.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale & Causality

The propanoic acid moiety of the analyte has a predicted pKa of approximately 4.5. If analyzed in a neutral mobile phase (pH ~7.0), the compound exists in a dynamic equilibrium between its neutral and ionized (carboxylate) states. This dual-state interaction with the hydrophobic C18 stationary phase causes severe peak tailing, broadening, and unpredictable retention time shifts[1].

To establish a self-validating and reproducible method, the mobile phase must be strictly acidified. The addition of 0.1% Formic Acid lowers the mobile phase pH to ~2.7, which is nearly two units below the analyte's pKa. This fully suppresses the ionization of the carboxylic acid, ensuring the analyte remains a single neutral species that partitions uniformly into the stationary phase, yielding sharp, symmetrical peaks[1].

Quantitative Parameters

Table 1. Optimized HPLC-UV Parameters

ParameterSpecification
Column C18, 100 x 2.1 mm, 1.8 µm (End-capped)
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Profile 5% B to 95% B over 8.0 min, hold 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C (Reduces system backpressure)
Detection Wavelength 254 nm (Optimal for the aromatic core)
Injection Volume 2 µL
Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 3-(3-sulfamoylphenyl)propanoic acid in a 50:50 mixture of Water:Acetonitrile.

  • Working Dilution: Dilute the stock to a working concentration of 50 µg/mL using the initial mobile phase conditions (95% A / 5% B). Critical Step: Injecting the sample in a solvent stronger than the initial mobile phase will cause solvent-induced peak distortion (fronting).

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with 95% A for at least 10 column volumes until the UV baseline and pump pressure are completely stable.

  • Execution: Inject the 2 µL sample and monitor the UV absorbance at 254 nm.

  • Wash Cycle: Post-run, hold the column at 95% B for 3 minutes to elute any highly hydrophobic impurities before returning to initial conditions for re-equilibration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale & Causality

For pharmacokinetic (PK) profiling or trace impurity tracking, LC-MS/MS is the gold standard. Given the presence of both a carboxylic acid and a sulfonamide group, the molecule acts as an excellent proton donor. Consequently, Electrospray Ionization in negative mode (ESI-) is vastly superior to positive mode. Negative ESI maximizes the ionization efficiency of the [M-H]⁻ precursor (m/z 228.0) and significantly reduces background matrix noise, as fewer endogenous biological compounds ionize efficiently in negative mode[2].

During Collision-Induced Dissociation (CID), the molecule fragments predictably. The sulfonamide group undergoes a characteristic cleavage to yield an [SO₂N]⁻ product ion at m/z 78.0, which serves as a highly specific quantifier[3]. Concurrently, the propanoic acid chain undergoes a neutral loss of carbon dioxide (44 Da) to yield a qualifier ion at m/z 184.0.

Fragmentation P Precursor Ion [M-H]⁻ m/z 228.0 F1 Qualifier Ion m/z 184.0 P->F1 Loss of CO₂ (44 Da) F2 Quantifier Ion m/z 78.0 P->F2 [SO₂N]⁻ Cleavage

Figure 2. Proposed negative-ion ESI CID fragmentation pathways.

Quantitative Parameters

Table 2. MS/MS MRM Parameters (Triple Quadrupole)

ParameterSetting
Ionization Mode ESI Negative
Precursor Ion [M-H]⁻ m/z 228.0
Quantifier Transition m/z 228.0 → 78.0 (Collision Energy: -25 V)
Qualifier Transition m/z 228.0 → 184.0 (Collision Energy: -15 V)
Capillary Voltage 3.5 kV
Desolvation Temperature 400 °C
Dwell Time 50 ms per transition
Step-by-Step Methodology
  • Source Optimization: Infuse a 1 µg/mL standard solution directly into the mass spectrometer at 10 µL/min to optimize the declustering potential and collision energies (CE) for the m/z 228.0 precursor.

  • Chromatography Setup: Utilize the same chromatographic gradient as the HPLC-UV method. If the MS source cannot accommodate the 0.4 mL/min flow rate, implement a post-column flow splitter (e.g., 1:4 ratio).

  • Matrix Preparation: Construct a calibration curve from 1 ng/mL to 1000 ng/mL in the target biological matrix (e.g., plasma). Precipitate matrix proteins using 3 volumes of ice-cold acetonitrile containing an isotopically labeled internal standard.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Execution: Transfer the supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale & Causality

Structural verification requires high-resolution ¹H and ¹³C NMR. The selection of the deuterated solvent is the most critical variable. If a protic solvent like Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O) is used, the acidic proton of the carboxylic acid and the two protons of the sulfonamide group will undergo rapid deuterium exchange with the solvent. This renders them invisible in the ¹H spectrum.

To observe these exchangeable protons and validate the intact functional groups, anhydrous Dimethyl Sulfoxide-d6 (DMSO-d₆) must be used. DMSO-d₆ is a polar aprotic solvent that forms strong hydrogen bonds with the -COOH and -SO₂NH₂ groups, drastically slowing down their exchange rate and allowing them to be clearly observed as broad singlets.

Quantitative Parameters

Table 3. Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Proton AssignmentMultiplicityExpected Shift (δ, ppm)Integration
-COOH Singlet (broad)~12.11H
Aromatic H (C2, between substituents)Singlet (broad)~7.71H
Aromatic H (C4, C5, C6)Multiplets7.4 - 7.73H
-SO₂NH₂ Singlet (broad)~7.32H
-CH₂- (benzylic)Triplet~2.92H
-CH₂- (alpha to carbonyl)Triplet~2.62H
Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 15 mg of 3-(3-sulfamoylphenyl)propanoic acid to ensure a high signal-to-noise ratio.

  • Solvent Addition: Dissolve the compound in 0.6 mL of high-purity, anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Tube Preparation: Transfer the solution to a standard 5 mm NMR tube. Critical Step: Ensure no air bubbles or undissolved particulates are trapped in the active volume, as this will distort the magnetic field homogeneity and degrade line shape.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard 1D pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Processing: Process the Free Induction Decay (FID) with zero-filling and an exponential window function (Line Broadening = 0.3 Hz) before Fourier transformation to optimize the resolution of the aromatic multiplets.

Sources

High-performance liquid chromatography (HPLC) method for 3-(3-sulfamoylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 3-(3-Sulfamoylphenyl)propanoic Acid

Introduction & Scope

3-(3-Sulfamoylphenyl)propanoic acid is a critical bifunctional intermediate frequently utilized in the synthesis of carbonic anhydrase inhibitors and other sulfonamide-based therapeutics[1],[2]. Accurate quantification, purity assessment, and stability monitoring of this compound are essential during preclinical drug development. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the baseline separation and precise quantification of 3-(3-sulfamoylphenyl)propanoic acid.

Physicochemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, designing an effective HPLC method requires a deep understanding of the analyte's physicochemical properties rather than relying on trial and error. 3-(3-sulfamoylphenyl)propanoic acid contains two distinct ionizable groups:

  • Carboxylic Acid Moiety: pKa​≈4.5

  • Primary Sulfonamide Moiety: pKa​≈10.0

Mechanistic Insight & Causality: At a neutral physiological pH (e.g., pH 7.0), the carboxylic acid group deprotonates to form a highly polar carboxylate anion. In reversed-phase chromatography, this ionized state leads to poor partitioning into the hydrophobic C18 stationary phase, resulting in early elution (near the void volume) and severe peak tailing.

The Solution (Ion Suppression): To achieve optimal retention and peak symmetry, the mobile phase must be acidified to at least 1.5 to 2 pH units below the pKa​ of the carboxylic acid. By incorporating 0.1% Formic Acid (pH ~2.7) into the mobile phase, the ionization of the propanoic acid moiety is completely suppressed[3],[4]. The molecule remains in its neutral, hydrophobic state, maximizing Van der Waals interactions with the C18 alkyl chains[5]. Furthermore, formic acid ensures the method is directly transferable to LC-MS/MS systems by acting as a volatile proton donor for electrospray ionization (ESI+)[6].

G N1 3-(3-sulfamoylphenyl)propanoic acid pKa1 ~4.5 (COOH), pKa2 ~10.0 (SO2NH2) N2 Mobile Phase pH > 5.0 (Neutral/Basic) N1->N2 N3 Mobile Phase pH ~2.7 (0.1% Formic Acid) N1->N3 N4 Carboxylate Anion Formed (Highly Polar) N2->N4 N5 Fully Protonated/Neutral (Hydrophobic) N3->N5 N6 Poor C18 Retention Early Elution / Peak Tailing N4->N6 N7 Optimal C18 Retention Sharp, Symmetrical Peaks N5->N7

Figure 1: Effect of mobile phase pH on analyte ionization state and chromatographic retention.

Materials and Reagents

  • Analyte: 3-(3-sulfamoylphenyl)propanoic acid reference standard (Purity 98.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Modifiers: LC-MS grade Formic Acid (FA, 98-100%).

  • Water: Ultrapure water (18.2 M Ω⋅ cm) generated from a Milli-Q system.

  • Filters: 0.22 µm PTFE syringe filters.

Chromatographic Conditions

The separation is achieved using a high-density, fully endcapped C18 stationary phase, which provides the necessary hydrophobicity and steric selectivity for aromatic sulfonamides while minimizing secondary silanol interactions[7].

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm)High carbon load for optimal hydrophobic retention.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterSuppresses COOH ionization; MS compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent to wash strongly bound impurities.
Flow Rate 1.0 mL/minBalances optimal linear velocity and system pressure.
Injection Volume 10 µLPrevents column overloading and peak broadening.
Column Temp 30°CReduces mobile phase viscosity and improves mass transfer.
Detection (DAD) 254 nm (Primary), 220 nm (Secondary)254 nm captures the aromatic sulfonamide chromophore.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Isocratic hold to focus the analyte band.
2.0955Isocratic
10.04060Linear ramp to elute the target analyte.
12.0595Column wash to remove highly retained impurities.
15.0595Isocratic wash
15.1955Return to initial conditions.
20.0955Re-equilibration (approx. 10 column volumes).

Step-by-Step Experimental Protocol

Self-Validating Note: This protocol includes built-in system suitability checks to ensure instrument performance prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Pipette 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water. Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Mobile Phase B: Pipette 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix and degas. Causality: Inadequate degassing leads to micro-bubbles in the pump heads, causing pressure fluctuations and baseline noise, particularly at low UV wavelengths.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(3-sulfamoylphenyl)propanoic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete solubilization of the aromatic ring), then make up to the mark with Mobile Phase A.

  • Working Solutions: Dilute the stock solution serially with a 50:50 (v/v) mixture of Water:Acetonitrile to generate calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

Step 3: Sample Preparation

  • Extract or dilute the target sample using the 50:50 (v/v) Water:Acetonitrile diluent.

  • Filter the sample through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial. Causality: PTFE is chosen for its broad chemical compatibility and low binding affinity for acidic sulfonamides, ensuring no analyte is lost via adsorption during filtration.

Step 4: System Equilibration and Execution

  • Purge the HPLC system with Mobile Phases A and B.

  • Equilibrate the C18 column at the initial gradient conditions (5% B) for at least 15 column volumes (approx. 20 minutes at 1.0 mL/min) until the baseline is stable.

  • Inject a blank (diluent) to confirm the absence of ghost peaks.

  • Inject the System Suitability Standard (e.g., 50 µg/mL) in six replicates.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing N1 Weighing & Dissolution N2 Dilution (50:50 H2O:ACN) N1->N2 N3 Filtration (0.22 µm PTFE) N2->N3 N4 Autosampler Injection N3->N4 N5 C18 Column Separation N4->N5 N6 UV/DAD Detection N5->N6 N7 Peak Integration N6->N7 N8 Quantification & Reporting N7->N8

Figure 2: End-to-end experimental workflow for the HPLC analysis of sulfonamide derivatives.

Method Validation & System Suitability

To guarantee trustworthiness and reproducibility, the method must meet strict validation criteria based on ICH Q2(R1) guidelines.

Table 3: System Suitability Criteria (Based on 6 Replicate Injections)

ParameterAcceptance CriteriaTypical Observed Value
Retention Time ( tR​ ) %RSD 1.0%0.2%
Peak Area %RSD 2.0%0.6%
Tailing Factor ( Tf​ ) 1.51.15
Theoretical Plates ( N ) 5000> 8500

Table 4: Method Validation Metrics Summary

Validation ParameterResult / Range
Linearity Range 1.0 µg/mL to 100.0 µg/mL
Correlation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) 0.15 µg/mL (S/N 3)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N 10)
Accuracy (Recovery %) 98.5% – 101.2%

Troubleshooting & Optimization Insights

  • Issue: Peak Tailing (Asymmetry Factor > 1.5)

    • Cause: Secondary interactions between the sulfonamide group and residual unendcapped silanols on the silica support.

    • Solution: Ensure the use of a highly endcapped C18 column (like Eclipse Plus). Alternatively, verify that the mobile phase pH is strictly 2.7 to maintain the analyte in a fully neutral state.

  • Issue: Retention Time Drifting

    • Cause: Inadequate column equilibration or evaporation of the organic modifier in the mobile phase reservoir.

    • Solution: Increase equilibration time to 20 column volumes. Use capped mobile phase bottles with proper venting valves to prevent selective evaporation of acetonitrile.

References

  • G. Samanidou et al. "Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC." ResearchGate. URL:[Link][3]

  • E. Patyra et al. "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization." MDPI. URL: [Link][5]

  • SIELC Technologies. "Separation of 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide on Newcrom R1 HPLC column." SIELC Applications. URL:[Link][4]

  • C. A. Gonzalez et al. "Determination of Sulfonamides in Milk Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry." Interchim / Agilent Technologies. URL:[Link][6]

  • A. Angeli et al. "4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases." ResearchGate. URL:[Link][1]

  • S. Bua et al. "Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors." MDPI. URL:[Link][2]

Sources

Application Note: In Vitro Carbonic Anhydrase Inhibition Assay Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights and Standardized Workflows for High-Throughput and Physiological Screening

Introduction & Mechanistic Grounding

Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Because CA misregulation is implicated in glaucoma, epilepsy, and tumor progression (specifically isoforms CA IX and XII), the development of highly selective Carbonic Anhydrase Inhibitors (CAIs) is a major focus in medicinal chemistry.

To evaluate novel CAIs, researchers rely on two primary in vitro methodologies: the high-throughput p-Nitrophenyl Acetate (p-NPA) Esterase Assay and the physiologically precise Stopped-Flow CO₂ Hydration Assay .

Causality of Catalysis and Inhibition

The catalytic mechanism of CA relies on a zinc-bound hydroxide ion ( Zn2+−OH− ) located in a deep hydrophobic pocket. This hydroxide acts as a potent nucleophile, attacking the carbon atom of CO2​ to form a bicarbonate intermediate[1].

Sulfonamide-based inhibitors (such as the clinical standard Acetazolamide) act as transition state analogs. The deprotonated sulfonamide nitrogen coordinates directly to the active-site zinc ion, displacing the catalytic water/hydroxide molecule and effectively paralyzing the enzyme's catalytic cycle[1],[2].

CA_Mechanism A Resting Enzyme (Zn2+ - OH-) B CO2 Binding (Hydrophobic Pocket) A->B + CO2 I Inhibitor Binding (e.g., Acetazolamide) A->I Sulfonamide Coordination C Nucleophilic Attack (Formation of HCO3-) B->C Zn-OH attacks CO2 D Bicarbonate Release (Zn2+ - H2O) C->D + H2O E Proton Transfer (Rate-Limiting Step) D->E - HCO3- E->A - H+ (via His64) I->A Dissociation

Figure 1: Catalytic cycle of Carbonic Anhydrase and mechanism of sulfonamide inhibition.

Assay Methodologies & Self-Validating Systems

Method A: p-NPA Esterase Assay (High-Throughput)

While CO2​ is the native substrate, CAs also exhibit esterase activity. The surrogate substrate 4-nitrophenyl acetate (p-NPA) is hydrolyzed by CA to yield 4-nitrophenol[2]. Because ester hydrolysis is significantly slower than CO2​ hydration, this reaction can be easily monitored in standard 96-well or 384-well microplates, making it the industry standard for primary screening.

Building a Self-Validating System: p-NPA is inherently unstable and undergoes spontaneous, uncatalyzed hydrolysis in basic aqueous buffers, which can yield false-positive absorbance[3]. A trustworthy protocol must include a "No Enzyme" blank to measure this background rate. The baseline rate is subtracted from the total observed rate to isolate the true enzyme-catalyzed kinetics[4]. Furthermore, researchers must choose their detection wavelength carefully:

  • 348 nm (Isosbestic Point): Preferred for robust kinetics, as it measures both p-nitrophenol and the p-nitrophenolate ion equally, rendering the readout immune to minor pH fluctuations[5],[2].

  • 400 - 405 nm: Measures only the highly absorbent p-nitrophenolate ion, offering higher sensitivity but requiring strict pH control[6],[7].

Method B: Stopped-Flow CO₂ Hydration Assay (Gold Standard)

To measure the direct physiological reaction, the 8 is employed[8]. Because the turnover number ( kcat​ ) of CA is exceptionally fast ( ∼106 s−1 ), standard mixing is insufficient. This assay rapidly mixes the enzyme/inhibitor complex with CO2​ -saturated water and monitors the subsequent drop in pH using a colorimetric indicator like Phenol Red[4].

Quantitative Method Comparison

Parameterp-NPA Esterase AssayStopped-Flow CO₂ Hydration
Substrate 4-nitrophenyl acetate (p-NPA) CO2​ (aqueous, saturated)
Reaction Catalyzed Ester hydrolysis CO2​ hydration
Detection Method Absorbance (348 nm or 400-405 nm)Absorbance (557 nm, Phenol Red)
Throughput High (96/384-well microplates)Low to Medium (Specialized setup)
Physiological Relevance Moderate (Surrogate substrate)High (Native physiological substrate)
Typical Acetazolamide IC₅₀ ∼10−50 nM ∼10−15 nM

Experimental Protocols

Protocol 1: High-Throughput p-NPA Esterase Inhibition Assay

Designed for 96-well microplate formats.

Reagents:

  • Assay Buffer: 15 mM HEPES (pH 7.4) or 20 mM Tris-HCl (pH 8.3)[5],[7].

  • Enzyme: Purified human CA (e.g., hCA II, IX) diluted to a final well concentration of 20-40 nM[4].

  • Substrate: 3 mM p-NPA stock dissolved in anhydrous acetone or DMSO[5],[2].

  • Positive Control: Acetazolamide (100 nM and 1000 nM)[2].

Step-by-Step Workflow:

  • Preparation: In a 96-well plate, add Assay Buffer to achieve a final reaction volume of 200 µL per well.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (dissolved in DMSO). Ensure the final DMSO concentration remains ≤3% to prevent enzyme denaturation.

  • Enzyme Addition: Add the CA enzyme solution to the test wells and positive control wells. Crucial: Leave designated wells with buffer and substrate only to serve as the "No Enzyme" blank.

  • Pre-incubation: Incubate the plate at room temperature ( 25∘C ) for 15–20 minutes. This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme active site[2].

  • Initiation: Rapidly add the p-NPA substrate solution to all wells to initiate the reaction.

  • Kinetic Readout: Immediately insert the plate into a microplate reader. Record the absorbance at 348 nm (or 405 nm) every 10 seconds for 10 minutes[7],[2].

  • Data Processing: Calculate the initial velocity (slope of the linear portion of the absorbance curve). Subtract the blank velocity from all test velocities. Plot the normalized residual activity against the log of inhibitor concentration to determine the IC50​ .

pNPA_Workflow Step1 1. Reagent Preparation (Enzyme, Buffer, Inhibitor, p-NPA) Step2 2. Pre-incubation (CA + Inhibitor for 15-20 min) Step1->Step2 Step3 3. Substrate Addition (Initiate with p-NPA) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 348 nm or 400 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 via Dose-Response) Step4->Step5

Figure 2: Step-by-step workflow for the high-throughput p-NPA esterase inhibition assay.

Protocol 2: Stopped-Flow CO₂ Hydration Assay

Requires an Applied Photophysics stopped-flow spectrometer or equivalent.

Reagents:

  • Indicator Buffer: 20 mM HEPES (pH 7.4) containing 0.2 mM Phenol Red and 20 mM NaClO4​ (to maintain constant ionic strength)[8].

  • Substrate: CO2​ -saturated water, prepared by bubbling pure CO2​ gas through MilliQ water on ice for 1 hour prior to the experiment[4].

Step-by-Step Workflow:

  • Syringe Loading:

    • Syringe A: Load with Indicator Buffer containing the CA enzyme (10-20 nM) and the pre-incubated inhibitor.

    • Syringe B: Load with the CO2​ -saturated water.

  • Rapid Mixing: Trigger the stopped-flow apparatus to expel equal volumes from both syringes through the mixing jet into the optical detection chamber[8].

  • Data Acquisition: Monitor the change in absorbance of Phenol Red at 557 nm over a period of 10 to 100 seconds[8],[4]. The rapid drop in pH correlates directly with the enzyme-catalyzed hydration of CO2​ to bicarbonate and protons.

  • Analysis: Determine the initial rates of the catalyzed and uncatalyzed reactions from the linear portion of the absorbance curves to compute the inhibition constant ( Ki​ )[4].

Troubleshooting & Best Practices

  • Inner Filter Effect: Highly conjugated inhibitor compounds may absorb light at 348 nm or 400 nm. Always run an "Inhibitor + Buffer" control to ensure the compound itself is not artificially inflating the absorbance readings.

  • Substrate Precipitation: p-NPA is highly hydrophobic. If the final aqueous buffer contains insufficient co-solvent (acetone/DMSO), the substrate will precipitate, leading to erratic, noisy kinetic reads. Ensure rapid mixing immediately upon substrate addition.

  • pH Drift: In the stopped-flow assay, atmospheric CO2​ can prematurely alter the pH of the unbuffered enzyme solutions. Keep all solutions tightly sealed and degassed prior to use.

References

  • Taylor & Francis. "Stopped-flow – Knowledge and References". 8

  • Benchchem. "Probing the Off-Target Activity of Xipamide: A Technical Guide to its Carbonic Anhydrase Inhibitory Profile".4

  • Benchchem. "1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone". 1

  • Bio-protocol. "Carbonic anhydrase activity assays".5

  • Semantic Scholar. "Determination of activities of human carbonic anhydrase II inhibitors from curcumin analogs". 6

  • PMC / NIH. "Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives". 7

  • MDPI. "Aspirin: A Suicide Inhibitor of Carbonic Anhydrase II". 2

  • ResearchGate. "I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do?".3

Sources

Application Notes and Protocols: Evaluating the Efficacy of 3-(3-Sulfamoylphenyl)propanoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tale of Two Targets

The compound 3-(3-Sulfamoylphenyl)propanoic acid presents a compelling case for dual-target investigation. Its chemical structure incorporates two key pharmacophores that suggest potential inhibitory activity against two distinct and highly relevant enzyme families in therapeutic research: carbonic anhydrases (CAs) and cyclooxygenases (COXs).

The sulfamoylphenyl group is a classic hallmark of carbonic anhydrase inhibitors.[1][2] Specifically, the tumor-associated isoform, Carbonic Anhydrase IX (CAIX), is a critical regulator of pH in the tumor microenvironment.[3][4] Under hypoxic conditions, often found in solid tumors, CAIX expression is significantly upregulated.[5][6] By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CAIX contributes to intracellular pH homeostasis while acidifying the extracellular space, a condition that promotes tumor progression, invasion, and metastasis.[3][7] Therefore, inhibitors of CAIX are being actively investigated as potential anti-cancer agents.[8][9][10]

Concurrently, the propanoic acid moiety is a well-established feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The COX enzymes, particularly the inducible isoform COX-2, are key players in inflammation and are also implicated in various stages of carcinogenesis, including proliferation, angiogenesis, and invasion, primarily through the production of prostaglandins like PGE2.[11][12][13]

Given this dual-pharmacophore structure, a comprehensive evaluation of "3-(3-Sulfamoylphenyl)propanoic acid" necessitates a multi-faceted approach. This guide provides a structured framework of cell-based assays to dissect its potential efficacy as a CA inhibitor, a COX inhibitor, or a novel dual-target agent. We will proceed with a tiered screening strategy, beginning with general cytotoxicity and proliferation assessments, followed by specific functional assays designed to probe the inhibition of each putative target and its downstream cellular consequences.

Tier 1: Foundational Efficacy and Cytotoxicity Screening

The initial step is to determine the compound's general effect on cell viability and proliferation. This is crucial to distinguish between specific inhibitory effects and non-specific cytotoxicity.

Protocol 1: Cell Viability Assessment using XTT Assay

The XTT assay is a colorimetric method that measures the metabolic activity of living cells, which is often proportional to the number of viable cells.[14][15] It is an advancement over the traditional MTT assay as the resulting formazan dye is water-soluble, simplifying the protocol.[16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a colored formazan product. The intensity of this color is directly proportional to the number of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer, HCT116 for colorectal cancer)[3][9]

  • Complete cell culture medium

  • 3-(3-Sulfamoylphenyl)propanoic acid (test compound)

  • XTT labeling mixture (XTT and electron-coupling reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation with XTT: Incubate the plate for 4-6 hours at 37°C and 5% CO2, or until a significant color change is observed in the control wells.

  • Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Parameter Recommendation
Cell LinesMDA-MB-231, HCT116, A549, T47D[3][9][18]
Seeding Density5,000 - 10,000 cells/well
Compound Incubation48 - 72 hours
XTT Incubation4 - 6 hours
Absorbance Reading450 nm (reference 650 nm)

Tier 2: Target-Specific Functional Assays

Following the initial assessment of cytotoxicity, the next tier of assays focuses on the specific biological functions related to the hypothesized targets: Carbonic Anhydrase IX and Cyclooxygenase-2.

Assays for Carbonic Anhydrase IX (CAIX) Inhibition

CAIX activity is particularly relevant in a hypoxic tumor microenvironment.[5][6] Therefore, assays should be conducted under both normoxic (standard cell culture conditions) and hypoxic (e.g., 1% O2) conditions.

This assay is a straightforward method to assess collective cell migration in vitro.[19] Inhibition of CAIX is expected to impair the migratory capacity of cancer cells.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

Materials:

  • Cancer cell lines known to express CAIX under hypoxia (e.g., MDA-MB-231, MCF-7)[3][9]

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

  • Wound Creation: Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing the test compound at a non-toxic concentration (determined from the XTT assay). Include a vehicle control.

  • Hypoxia Induction (for hypoxic arm): Place the plates in a hypoxic chamber (1% O2).

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

Wound_Healing_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed cells to confluence B Create scratch A->B C Wash with PBS B->C D Add medium with test compound C->D E Incubate (Normoxia/Hypoxia) D->E F Image at T=0 E->F G Image at intervals F->G H Measure wound area G->H I Calculate closure rate H->I COX2_PGE2_Pathway LPS LPS Stimulation COX2_Induction COX-2 Gene Expression LPS->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme PGE2 Prostaglandin E2 (PGE2) COX2_Enzyme->PGE2 Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate Inflammation Inflammation & Proliferation PGE2->Inflammation Test_Compound 3-(3-Sulfamoylphenyl) propanoic acid Test_Compound->COX2_Enzyme Inhibition

Caption: Simplified COX-2 signaling pathway and point of inhibition.

Data Interpretation and Next Steps

The results from these assays will provide a comprehensive profile of the bioactivity of "3-(3-Sulfamoylphenyl)propanoic acid".

  • Potent CAIX Inhibitor: If the compound shows low cytotoxicity but significantly inhibits cell migration and adhesion, particularly under hypoxic conditions, it suggests a primary role as a CAIX inhibitor.

  • Potent COX-2 Inhibitor: If the compound effectively reduces LPS-induced PGE2 production at non-toxic concentrations, it indicates COX-2 inhibitory activity.

  • Dual-Target Inhibitor: If the compound demonstrates efficacy in both the CAIX-related functional assays and the PGE2 production assay, it may be a valuable dual-target inhibitor.

  • Non-Specific Cytotoxicity: High toxicity in the initial XTT assay at concentrations where no target-specific effects are observed suggests a different mechanism of action or general toxicity.

Further investigation could involve more complex 3D cell culture models, such as spheroids, to better mimic the tumor microenvironment, and eventually move towards in vivo studies to validate the in vitro findings. [10]

References

  • Ivanov, S., Liao, S. Y., Ivanova, A., Danilkovitch-Miagkova, A., Tarasova, N., Weir, J., ... & Lerman, M. I. (2001). Expression of hypoxia-inducible cell-surface transmembrane carbonic anhydrases in human cancer.
  • Sophie, A. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Bio-protocol. (2012). Cell Adhesion Assay. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • McIntyre, A., Patiar, S., Wigfield, S., Li, J. L., Ledaki, I., Turley, H., ... & Harris, A. L. (2012). Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. Oncotarget, 3(8), 867.
  • Wykoff, C. C., Beasley, N. J., Watson, P. H., Campo, L., Chia, S. K., English, R., ... & Harris, A. L. (2000). Hypoxia-inducible expression of tumor-associated carbonic anhydrases. Cancer research, 60(24), 7075-7083.
  • JoVE. (2025). In Vitro Adhesion Assay to Detect the Adherence of Cancer Cells to Neutrophil Extracellular Traps. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ Tumor-Endothelium Adhesion Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Migration Assays | Wound Healing. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. IntechOpen.
  • Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro.
  • Pijuan, J., Barceló, C., Moreno, D. F., Maiques, O., Sisó, P., Marti, R. M., ... & Macià, A. (2019). In vitro cell migration, invasion, and adhesion assays: from cell imaging to data analysis. Frontiers in cell and developmental biology, 7, 107.
  • ibidi GmbH. (2021). UP08: Protocol for an Adhesion Assay Using Cell Culture Under Unidirecional Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Hypoxia-induced expression of CAIX in HB cell lines is attenuated by SLC-0111. Retrieved from [Link]

  • van Kuijk, S. J., Peters, J. P., van der Kogel, A. J., Heuvel, J. J., & Kaanders, J. H. (2016). Prognostic significance of carbonic anhydrase IX expression in cancer patients: a meta-analysis. Frontiers in oncology, 6, 69.
  • Di Micco, S., Terracciano, S., Zappavigna, S., Fanti, F., Marzocchi, A., Riccio, R., ... & Bifulco, G. (2022). A simplified direct O2 consumption-based assay to test COX inhibition. Molecules, 27(7), 2133.
  • Gieling, R. G., Babur, M., Mamnoul, A., & Leathem, A. J. (2019). Preclinical evaluation of ureidosulfamate carbonic anhydrase IX/XII inhibitors in the treatment of cancers. Cancers, 11(12), 1939.
  • De Monte, C., Carradori, S., & Supuran, C. T. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1373-1379.
  • ResearchGate. (n.d.). COX-2 inhibition in vitro assay results. Shown are COX-1 (blue) and.... Retrieved from [Link]

  • Kim, J. Y., Cho, H. J., & Kim, P. H. (2012). Production of prostaglandin E2 and I2 is coupled with cyclooxygenase-2 in human follicular dendritic cells. Immune network, 12(5), 196-203.
  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • Pacchiana, G., Chigaev, A., & Calorini, L. (2016). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget, 7(37), 59493.
  • Uddin, J., Blair, I. A., & Figg, W. D. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Ghorbani, A., & Ghafourian, T. (2012). Virtual screening for finding novel COX-2 inhibitors as antitumor agents. Drug research, 62(09), 424-431.
  • Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PloS one, 13(11), e0207417.
  • Elattar, A., & Lin, H. S. (1981). Production of prostaglandin E2 by tumor cells in vitro. Prostaglandins, 21(5), 843-851.

Sources

Stopped-flow CO2 hydration assay for enzyme kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Kinetics and Inhibitor Screening

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ). Because specific isoforms like transmembrane CA IX are heavily implicated in tumor hypoxia and metastasis, CAs are critical targets in modern drug discovery[1].

The catalytic turnover of cytosolic isoforms like hCA II is extraordinarily fast, with a kcat​ approaching 106s−1 . Traditional benchtop spectrophotometry cannot capture these initial reaction rates because manual mixing takes 1–2 seconds—by which time the catalyzed reaction has already reached equilibrium. To overcome this, the stopped-flow CO₂ hydration assay, originally pioneered by Khalifah, is employed[1]. This technique achieves sub-millisecond mixing and continuous optical monitoring. By utilizing a pH indicator such as Phenol Red, the rapid generation of protons ( H+ ) during the hydration of CO₂ is translated into a measurable absorbance decay at 557 nm[2]. Alternatively, pyranine can be used as a fluorescent pH indicator for specialized applications requiring extreme sensitivity[3].

Workflow SyrA Syringe A Enzyme + Buffer + Phenol Red Mix Rapid Mixing Chamber (<2ms) SyrA->Mix Drive SyrB Syringe B CO2 Saturated Water SyrB->Mix Drive React Reaction CO2 + H2O -> HCO3- + H+ Mix->React Detect Optical Detection (Absorbance 557 nm) React->Detect

Schematic of the stopped-flow CO2 hydration assay workflow and optical detection.

Causality in Reagent Selection

To ensure the assay acts as a highly sensitive and self-validating system, every reagent must be chosen based on strict mechanistic causality:

  • Buffer Selection (10–20 mM HEPES, pH 7.5): A weak buffer concentration is strictly required. If the buffer capacity is too high, the generated protons will be absorbed without shifting the pH, silencing the optical signal. HEPES is selected because its pKa​ (~7.5) closely aligns with the pKa​ of Phenol Red (~7.9), ensuring a linear, proportional response between the pH drop and the colorimetric change[2],[4].

  • Ionic Strength Maintenance (0.1 M Na₂SO₄ or NaClO₄): Maintaining constant ionic strength is vital for kinetic consistency. However, NaCl is explicitly avoided. Halide anions like chloride ( Cl− ) can enter the enzyme's active site, coordinate with the catalytic zinc ion ( Zn2+ ), and act as weak competitive inhibitors. Sodium sulfate ( Na2​SO4​ ) or sodium perchlorate ( NaClO4​ ) are used because they do not interfere with the zinc coordination sphere[2],[1].

  • Temperature Control (Ice-Cold CO₂ Preparation): CO₂ substrate solutions must be prepared at 0 °C. The solubility of CO₂ is highly temperature-dependent; bubbling CO₂ into ice-water ensures a stable, predictable saturation limit of approximately 60 mM, which is critical for accurate downstream serial dilutions[4].

Self-Validating Protocol for CO₂ Hydration

The following methodology ensures high reproducibility while embedding internal controls to validate the integrity of the kinetic data.

Phase 1: Substrate Preparation

  • Submerge a glass serum bottle containing 50 mL of double-distilled water ( ddH2​O ) in an ice-water bath (0 °C).

  • Bubble high-purity CO2​ gas into the water at a flow rate of ~2 L/min for a minimum of 30 minutes to achieve full saturation[4].

  • Prepare serial dilutions of the saturated CO2​ water using ddH2​O to achieve working concentrations ranging from 3.4 to 34 mM. (Note: Upon 1:1 mixing in the stopped-flow instrument, the final reaction concentrations will be 1.7 to 17 mM)[2].

  • Validation Step: Keep all substrate solutions tightly sealed and on ice until immediately before injection. Outgassing will artificially lower the substrate concentration, skewing the Michaelis-Menten curve.

Phase 2: Enzyme & Indicator Preparation

  • Prepare the Reaction Buffer: 20 mM HEPES, 0.1 M Na2​SO4​ , adjusted to pH 7.5.

  • Dissolve Phenol Red to a working concentration of 0.4 mM in the Reaction Buffer (yielding 0.2 mM final concentration post-mixing)[2].

  • Dilute the purified recombinant CA enzyme into the Reaction Buffer. The final enzyme concentration in the reaction chamber should be optimized (typically 5–10 nM) so that the catalyzed reaction completes within a 6–10 second window[1].

Phase 3: Stopped-Flow Execution & Internal Controls

  • Load Syringe A with the Enzyme/Indicator mixture and Syringe B with the CO2​ substrate.

  • Set the Applied Photophysics (or equivalent) stopped-flow detector to 557 nm and the temperature to 20 °C[2].

  • Control 1 (Uncatalyzed Baseline): First, run the assay using only buffer and indicator in Syringe A. The uncatalyzed hydration of CO₂ should take 60–100 seconds[1]. If it is faster, suspect CA cross-contamination in your fluidics.

  • Control 2 (Inhibitor Baseline): Pre-incubate the enzyme mixture with a pan-CA inhibitor like Acetazolamide (AAZ) at 1 µM for 15 minutes. The reaction rate must collapse to match the uncatalyzed baseline, proving the rapid pH drop is entirely enzyme-mediated[2].

  • Execute the drive sequence for the active enzyme and record the absorbance decay over a 10–100 second window.

Data Extraction and Kinetic Validation

To accurately determine the steady-state kinetic parameters ( kcat​ and Km​ ) and inhibition constants ( Ki​ ), data extraction must be restricted to the earliest phase of the reaction.

Analysis Raw Raw Absorbance Trace (557 nm) InitRate Extract Initial Velocity (v0) (First 5-10% of reaction) Raw->InitRate Subt Subtract Uncatalyzed Baseline Rate InitRate->Subt MM Plot v0 vs [CO2] (Michaelis-Menten) Subt->MM Params Calculate Kinetic Parameters (k_cat, K_m) MM->Params

Logical workflow for extracting steady-state kinetic parameters from raw traces.

Analysis Rules:

  • Extract the initial velocity ( v0​ ) strictly from the first 5–10% of the absorbance trace[2]. Causality: Measuring beyond this window introduces artifacts from substrate depletion and product inhibition (accumulation of HCO3−​ and H+ ), which will artificially depress the calculated reaction rate.

  • Subtract the uncatalyzed reaction rate (Control 1) from the total observed rate to isolate the enzyme-catalyzed velocity[2].

  • Plot the corrected v0​ against the final [CO2​] using nonlinear regression (Michaelis-Menten equation) to derive Km​ and Vmax​ .

Quantitative Benchmarks: When validating a new stopped-flow setup, researchers should benchmark their results against established inhibition constants for the clinical standard, Acetazolamide (AAZ).

Carbonic Anhydrase IsoformPrimary Cellular LocalizationAcetazolamide (AAZ) Ki​
hCA I Cytosolic (Erythrocytes)~250 nM[2]
hCA II Cytosolic (Ubiquitous)~12 nM[1]
hCA IX Transmembrane (Hypoxic Tumors)~25 nM[1]

References[3] Title: A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis

Source: PMC (nih.gov) URL:[2] Title: Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety Source: PMC (nih.gov) URL:[1] Title: Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides Source: Taylor & Francis (tandfonline.com) URL:[4] Title: A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity Source: MDPI (mdpi.com) URL:

Sources

Application Note & Protocol: Validating Intracellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

A primary driver of clinical attrition in drug development is the failure of a molecule to adequately engage its intended target within the complex environment of a living cell. Traditional biochemical assays measure affinity using purified proteins, stripping away critical physiological factors such as membrane permeability, intracellular metabolism, and endogenous cofactor competition.

First introduced by Martinez Molina et al. in 2013[1], the Cellular Thermal Shift Assay (CETSA) bridges the gap between biochemical affinity and in vivo efficacy. By leveraging the biophysical principle of ligand-induced thermal stabilization, CETSA allows researchers to quantify direct drug-target engagement (TE) in intact cells and tissues[2]. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing the mechanistic causality and self-validating controls required to build a robust, reproducible CETSA platform.

Mechanistic Principles of CETSA

The thermodynamic foundation of CETSA relies on the fact that proteins unfold and irreversibly aggregate when subjected to thermal stress. When a small molecule ligand binds to its target protein, it restricts the protein's conformational flexibility. This complex formation lowers the free energy of the folded state, thereby increasing the activation energy required for thermal denaturation[3].

By applying a heat challenge, unbound proteins denature and are pelleted via centrifugation, while ligand-stabilized proteins remain folded and detectable in the soluble supernatant[4].

CETSA_Thermodynamics Ligand Small Molecule Complex Ligand-Target Complex (Stabilized) Ligand->Complex Binding Target Target Protein Target->Complex Binding Heat1 Thermal Challenge (T > T_agg) Target->Heat1 Unbound Heat2 Thermal Challenge (T > T_agg) Complex->Heat2 Bound Aggregated Unfolded & Aggregated (Insoluble) Heat1->Aggregated Denaturation Soluble Folded & Soluble (Detectable) Heat2->Soluble Thermal Shift

Logical relationship of ligand-induced thermal stabilization in CETSA.

Experimental Formats & Quantitative Data

CETSA experiments are typically executed in two distinct modes depending on the phase of drug discovery. The quantitative parameters for both formats are summarized below to aid in experimental design[2].

Table 1: Comparison of CETSA Experimental Formats

ParameterMelt Curve Analysis (T_agg)Isothermal Dose-Response (ITDRF_CETSA)
Primary Objective Determine baseline thermal stability and detect thermal shift (ΔT_agg).Quantify intracellular compound potency (EC50) at a specific temperature.
Temperature Setup Gradient (e.g., 40°C to 70°C in 3°C increments).Constant (Typically T_agg or T_agg + 2-3°C).
Ligand Concentration Constant (Usually 10x - 50x expected biochemical Kd).Gradient (e.g., 10-point dose-response, 1 nM to 100 μM).
Quantitative Output T_agg (Temperature at which 50% of the target protein aggregates).EC50 (Effective intracellular concentration for 50% stabilization).
Throughput Low to Medium (Used for initial validation).Medium to High (Used for SAR profiling).

Self-Validating CETSA Protocol (Intact Cells)

To ensure scientific integrity, a CETSA protocol must be a self-validating system. This means incorporating internal controls that independently verify membrane permeability, uniform heating, and lysis efficiency.

CETSA_Workflow N1 1. Dosing Incubate live cells with ligand N2 2. Aliquoting Distribute equally into PCR tubes N1->N2 N3 3. Heating Apply temperature gradient N2->N3 N4 4. Lysis Freeze-thaw cycles (No harsh detergents) N3->N4 N5 5. Centrifugation Pellet insoluble aggregates N4->N5 N6 6. Detection Quantify soluble target protein N5->N6

Step-by-step experimental workflow for intact-cell CETSA.

Phase I: Cell Preparation & Dosing

Causality Insight: Performing CETSA in intact cells rather than lysates preserves physiological ATP concentrations, endogenous co-factors, and cellular compartmentalization, which are critical for prodrug activation and realistic target engagement[1].

  • Cell Harvesting: Culture cells to 70-80% confluency. Harvest using TrypLE or scraping, wash twice with PBS, and resuspend in a physiological buffer (e.g., HBSS) at a density of 1×107 cells/mL.

  • Compound Incubation: Divide the cell suspension into two pools: Vehicle Control (e.g., 0.1% DMSO) and Treatment (Ligand at 10x Kd). Incubate at 37°C for 30–60 minutes.

    • Self-Validation Control: Include a structurally similar but inactive analog as a negative control to rule out non-specific lipophilic stabilization.

  • Aliquoting: Dispense 50 μL of the cell suspension into a 96-well PCR plate or individual PCR tubes. Ensure the cell suspension is homogeneous to prevent loading artifacts.

Phase II: Thermal Challenge

Causality Insight: The use of a PCR thermocycler ensures highly accurate and reproducible heat transfer. The heating duration must be strictly controlled to prevent secondary biological responses (e.g., heat shock protein induction).

  • Gradient Application: Place the PCR plate into a thermal cycler. Program a temperature gradient (e.g., 40°C to 70°C across 12 columns).

  • Heating Duration: Heat the cells for exactly 3 minutes.

  • Cooling: Immediately cool the plate to 25°C for 3 minutes to halt the denaturation process and stabilize the remaining folded proteins.

Phase III: Lysis & Soluble Fraction Isolation

Causality Insight: Lysis MUST occur after the heating step. If cells are lysed before heating, you are performing a lysate-CETSA, which ignores membrane permeability. Furthermore, mechanical lysis (freeze-thaw) is strictly preferred over chemical lysis. Harsh detergents (like SDS or Triton X-100) can artificially solubilize thermally denatured proteins or disrupt weak ligand-target interactions, leading to skewed melting curves[3].

  • Mechanical Lysis: Add protease/phosphatase inhibitors to each tube. Subject the PCR plate to three rapid freeze-thaw cycles using liquid nitrogen (or a dry ice/ethanol bath) and a 20°C water bath.

  • Centrifugation: Transfer the lysates to ultracentrifuge tubes and spin at 20,000 x g for 20 minutes at 4°C.

  • Supernatant Extraction: Carefully extract the supernatant (containing the soluble, folded protein fraction) without disturbing the pellet (containing the denatured aggregates).

Phase IV: Detection & Quality Control
  • Quantification: Analyze the soluble fractions using Quantitative Western Blotting, AlphaScreen, or Mass Spectrometry (Thermal Proteome Profiling)[5].

  • Loading Control Validation: Probe the blot for a housekeeping protein (e.g., Vinculin or GAPDH).

    • Self-Validation Check: The housekeeping protein's melting curve must remain identical between the Vehicle and Treatment groups. If the ligand shifts the housekeeping protein, it indicates non-specific proteome stabilization or compound toxicity.

Troubleshooting & Field-Proven Insights

  • No Thermal Shift Observed in Intact Cells: If a compound shows biochemical affinity but no CETSA shift in intact cells, it is likely failing to cross the cell membrane or is being rapidly effluxed. Action: Perform a parallel CETSA using cell lysates. A shift in the lysate but not in intact cells definitively proves a permeability/efflux issue[3].

  • High Baseline Aggregation: If the target protein aggregates even at low temperatures, the freeze-thaw lysis may be inefficient, or the protein may naturally exist in insoluble complexes. Action: Optimize the buffer by adding mild, non-denaturing detergents (e.g., 0.4% NP-40) strictly after the heating step.

  • Biphasic Melting Curves: Indicates the presence of the target protein in multiple distinct complexes or compartments (e.g., cytosolic vs. nuclear) with different baseline thermal stabilities.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL:[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. URL:[Link]

  • Axelsson, H., Almqvist, H., Seashore-Ludlow, B., & Lundbäck, T. (2016). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

  • Tolvanen, T. A., & Yli-Kauhaluoma, J. (2022). "Current Advances in CETSA." Frontiers in Pharmacology. URL:[Link]

Sources

Application Notes and Protocols for In Vivo Testing of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that are fundamental to life, catalyzing the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺)[1][2]. This seemingly simple reaction is critical for a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and fluid balance[1][3]. With at least 15 isoforms identified in mammals, each with a specific tissue distribution and catalytic activity, CAs represent a versatile target for therapeutic intervention in a range of pathologies[2][3].

Carbonic anhydrase inhibitors (CAIs) are a class of drugs that modulate the activity of these enzymes. Their therapeutic applications are diverse, ranging from well-established treatments for glaucoma and epilepsy to emerging roles in cancer and high-altitude sickness[4][5][6]. The development and validation of novel CAIs necessitate robust in vivo testing in relevant animal models to ascertain their efficacy, pharmacokinetics, and safety profiles.

This comprehensive guide provides detailed application notes and protocols for the in vivo evaluation of carbonic anhydrase inhibitors across key therapeutic areas. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed experimental design and execution.

Glaucoma: Targeting Aqueous Humor Dynamics

Scientific Rationale: Glaucoma, a leading cause of irreversible blindness, is often characterized by elevated intraocular pressure (IOP) due to excessive production or inadequate drainage of aqueous humor[7]. Carbonic anhydrase, particularly isoforms II, IV, and XII located in the ciliary body of the eye, plays a crucial role in aqueous humor secretion[7][8]. The formation of bicarbonate ions drives the transport of sodium and fluid into the posterior chamber[7]. By inhibiting these CA isoforms, the production of bicarbonate is reduced, leading to decreased aqueous humor secretion and a subsequent lowering of IOP[7][9]. Animal models of glaucoma are therefore invaluable for assessing the IOP-lowering efficacy of novel CAIs.

Animal Models for Glaucoma

A variety of animal models are utilized to mimic the pathophysiology of glaucoma. These can be broadly categorized into models with induced ocular hypertension and genetic models that spontaneously develop the disease.

  • Induced Ocular Hypertension Models:

    • Rabbit Model: A common and well-established model involves inducing ocular hypertension in rabbits. This can be achieved through various methods, including the injection of alpha-chymotrypsin or, as detailed below, carbomer to obstruct aqueous humor outflow[10].

    • Rat Model: Ocular hypertension can be induced in rats by laser photocoagulation of the trabecular meshwork or intracameral injection of substances like India ink[11].

  • Spontaneous Glaucoma Models:

    • DBA/2J Mouse: This inbred mouse strain develops a progressive, age-related form of pigmentary glaucoma that closely mimics human disease, making it a valuable tool for studying chronic glaucoma and the long-term effects of CAIs[12][13].

    • Feline Model: Cats with primary congenital glaucoma (PCG) provide a naturally occurring model to study the effects of CAIs on IOP[14].

Experimental Protocol: Carbomer-Induced Glaucoma in Rabbits

This protocol outlines the induction of glaucoma in albino rabbits and the subsequent evaluation of a topical CAI, such as dorzolamide or a novel test compound.

Materials:

  • New Zealand White rabbits (male, 2.5-3.0 kg)

  • Carbomer (940 NF)

  • Test CAI formulation (e.g., 2% dorzolamide) and vehicle control

  • Tonometer (e.g., Tono-Pen)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical proparacaine hydrochloride (0.5%)

Procedure:

  • Animal Acclimatization and Baseline IOP Measurement:

    • Acclimatize rabbits to the laboratory environment for at least one week.

    • Measure baseline IOP in both eyes for several consecutive days to establish a stable baseline. Anesthetize the cornea with a drop of proparacaine before each measurement.

  • Induction of Ocular Hypertension:

    • Anesthetize the rabbits.

    • Inject 0.2 mL of a sterile 1% carbomer solution into the anterior chamber of one eye. The contralateral eye can serve as a control.

    • Allow 24 hours for the induction of a stable, elevated IOP.

  • Treatment Administration:

    • Divide the rabbits with induced glaucoma into treatment and vehicle control groups.

    • Instill a single drop (approximately 50 µL) of the test CAI or vehicle into the cul-de-sac of the glaucomatous eye.

  • IOP Monitoring:

    • Measure IOP at regular intervals post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the mean IOP and standard deviation for each group at each time point.

    • Determine the percentage reduction in IOP from the pre-treatment baseline.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the IOP-lowering effects of the test CAI to the vehicle control.

Data Presentation:

Animal ModelCarbonic Anhydrase InhibitorRoute of AdministrationDosageKey FindingsReference
Albino Rabbit (Carbomer-induced glaucoma)NCX250 (NO-donating CAI)Topical2%More effective than dorzolamide in lowering IOP.[10]
Albino Rabbit (Carbomer-induced glaucoma)DorzolamideTopical2%Significant reduction in IOP.[10]
DBA/2J Mouse (9-month-old)DorzolamideTopical2%Reduced IOP and increased retinal and choroidal blood flow.[12]
Rat (Laser-induced glaucoma)DorzolamideTopical1%Reduced IOP and protected retinal ganglion cells.[11]
Cat (Primary congenital glaucoma)DorzolamideTopical2% (q 8h)Effective in reducing IOP and circadian IOP fluctuation.[14]

Diagram:

G cluster_0 Pre-Clinical Glaucoma Model Workflow Induction Induce Ocular Hypertension (e.g., Carbomer in Rabbits) Treatment Administer Topical CAI or Vehicle Induction->Treatment Baseline Establish Baseline IOP Baseline->Induction Monitoring Monitor IOP at Regular Intervals Treatment->Monitoring Analysis Analyze IOP Reduction and Statistical Significance Monitoring->Analysis Efficacy Determine Efficacy of CAI Analysis->Efficacy

Caption: Workflow for in vivo testing of CAIs in a glaucoma model.

Epilepsy: Modulating Neuronal Excitability

Scientific Rationale: The role of carbonic anhydrases in the central nervous system is multifaceted, but a key function is the regulation of pH and ion homeostasis, which are critical for neuronal excitability.[15][16] By catalyzing the hydration of CO₂, CAs influence the concentration of bicarbonate and protons in the brain. Acidosis is known to have an anticonvulsant effect, while alkalosis can potentiate seizures.[15] Several CA isoforms, including CA II, CA VII, and CA XIV, are implicated in epilepsy.[5][6][15] Inhibition of these enzymes can lead to an accumulation of CO₂ and a subsequent decrease in brain pH, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[15][16] Animal models of epilepsy are essential for evaluating the anticonvulsant properties of CAIs.

Animal Models for Epilepsy
  • Maximal Electroshock (MES) Model: This model is used to induce generalized tonic-clonic seizures and is a standard for screening potential anticonvulsant drugs.[15][16]

  • Pentylenetetrazol (PTZ) Seizure Model: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures, providing a model for myoclonic and absence seizures.[17][18]

  • Amygdala Kindling Model: This model involves repeated electrical stimulation of the amygdala, leading to a progressive intensification of seizure activity, which mimics the development of temporal lobe epilepsy.[17]

  • Pilocarpine-Induced Status Epilepticus Model: This model in rats is used to study the neuroprotective effects of antiepileptic drugs.[19]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

This protocol details the procedure for assessing the anticonvulsant activity of a CAI using the MES model.

Materials:

  • Male Swiss mice (20-25 g)

  • Test CAI (e.g., acetazolamide, topiramate) and vehicle control

  • Corneal electrodes

  • AC stimulator

  • 0.9% saline solution

Procedure:

  • Animal Preparation and Drug Administration:

    • Acclimatize mice for at least 3 days.

    • Administer the test CAI or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock (e.g., 30-60 minutes).

  • Application of Electroshock:

    • Apply a drop of saline to the eyes to ensure good electrical contact.

    • Place the corneal electrodes on the corneas of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation and Endpoint:

    • Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

    • The primary endpoint is the protection against the tonic hindlimb extension. A mouse is considered protected if it does not exhibit this response.

  • Data Analysis:

    • Calculate the percentage of animals protected in each treatment group.

    • Determine the ED₅₀ (the dose that protects 50% of the animals) of the test CAI.

Data Presentation:

Animal ModelCarbonic Anhydrase InhibitorRoute of AdministrationDosageKey FindingsReference
Rat (Maximal Electroshock)AcetazolamideNot SpecifiedNot SpecifiedSuppresses neural discharges.[15][16]
Rat (Pilocarpine-induced status epilepticus)TopiramateNot Specified20-100 mg/kgImproved survival and protected pyramidal cells.[19]
Mouse (Pentylenetetrazol-induced convulsions)TopiramateOral175-200 mg/kgExerted anticonvulsant effects.[17]
Rat (Amygdala-kindled seizures)TopiramateNot Specified20 mg/kgSignificant anticonvulsant effect.[17]

Diagram:

G cluster_1 CAI Mechanism in Epilepsy CA_Inhibition Carbonic Anhydrase Inhibition CO2_Accumulation Increased Brain CO2 CA_Inhibition->CO2_Accumulation pH_Decrease Decreased Brain pH (Acidosis) CO2_Accumulation->pH_Decrease Neuronal_Excitability Reduced Neuronal Hyperexcitability pH_Decrease->Neuronal_Excitability Seizure_Suppression Suppression of Seizure Activity Neuronal_Excitability->Seizure_Suppression

Caption: Mechanism of CAI anticonvulsant action.

Cancer: Targeting the Tumor Microenvironment

Scientific Rationale: The tumor microenvironment is often characterized by hypoxia and extracellular acidosis, which contribute to tumor progression, metastasis, and resistance to therapy.[20][21] Carbonic anhydrase IX (CA IX) and, to a lesser extent, CA XII, are highly overexpressed in many solid tumors as a result of the hypoxia-inducible factor (HIF) signaling pathway.[20][22][23] These cell-surface CAs play a critical role in maintaining pH homeostasis in cancer cells by catalyzing the hydration of CO₂ to bicarbonate and protons. The protons are extruded, contributing to the acidic extracellular environment, while the bicarbonate is used to buffer the intracellular pH, allowing cancer cells to thrive in otherwise hostile conditions.[23] Inhibition of CA IX and CA XII can disrupt this pH regulation, leading to intracellular acidification, and subsequently, reduced tumor growth and metastasis.[20][22]

Animal Models for Cancer
  • Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice (e.g., nude or SCID mice).[20][22]

  • Allograft (Syngeneic) Models: In these models, murine cancer cell lines are implanted into immunocompetent mice of the same genetic background, which allows for the study of the interaction between the tumor and the immune system.[20]

Experimental Protocol: Tumor Xenograft Model in Mice

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a CAI in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., female nude mice)

  • Human cancer cell line known to express CA IX (e.g., HT29, MDA-MB-231)

  • Matrigel (optional, to enhance tumor take)

  • Test CAI (e.g., acetazolamide, SLC-0111) and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test CAI or vehicle according to the desired schedule and route (e.g., daily oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (length x width²)/2.

    • Monitor the body weight of the mice as an indicator of general health and toxicity.

  • Endpoint and Tissue Collection:

    • Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Compare the final tumor weights between the treatment and control groups.

    • Use appropriate statistical tests to determine the significance of any anti-tumor effects.

Data Presentation:

Animal ModelCarbonic Anhydrase InhibitorRoute of AdministrationDosageKey FindingsReference
Nude Mice (HT29 tumor xenografts)AcetazolamideNot SpecifiedNot SpecifiedReduced tumor growth, especially in combination with rapamycin.[20]
C57BL/6 Mice (MC-38 allografts)AcetazolamideNot SpecifiedNot SpecifiedReduced tumor growth, especially in combination with rapamycin.[20]
Mice (Orthotopic MDA-MB-231 breast carcinoma)S4 (CA IX/XII inhibitor)Not Specified10 mg/kgSignificant reduction of primary tumor and metastasis growth.[22]

Diagram:

G cluster_2 CAIX/XII in the Tumor Microenvironment Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX_Expression Increased CAIX/XII Expression HIF1a->CAIX_Expression pH_Regulation pH Homeostasis CAIX_Expression->pH_Regulation Tumor_Progression Tumor Growth, Invasion, & Metastasis pH_Regulation->Tumor_Progression

Caption: Role of CAIX/XII in tumor progression.

High-Altitude Sickness: Acclimatization and Prophylaxis

Scientific Rationale: At high altitudes, the lower partial pressure of oxygen leads to hypoxia. The body's initial response is to increase ventilation (hypoxic ventilatory response, HVR) to enhance oxygen intake. This, however, leads to a decrease in arterial CO₂ (hypocapnia), causing respiratory alkalosis, which in turn can limit the full expression of the HVR.[24][25] Carbonic anhydrase inhibitors, most notably acetazolamide, are used for the prevention and treatment of acute mountain sickness (AMS).[24][25] By inhibiting renal CA, acetazolamide promotes the excretion of bicarbonate, leading to a mild metabolic acidosis. This acidosis counteracts the respiratory alkalosis, thereby stimulating ventilation and improving arterial oxygenation.[24][25] Animal models are used to study the physiological effects of CAIs under hypoxic conditions.

Animal Models for High-Altitude Sickness
  • Hypobaric Hypoxia Models: Animals, typically rats or mice, are placed in a hypobaric chamber where the atmospheric pressure is reduced to simulate high-altitude conditions.

  • Normobaric Hypoxia Models: Animals are exposed to a gas mixture with a reduced oxygen concentration at normal atmospheric pressure.

Experimental Protocol: Hypobaric Hypoxia in Rats

This protocol provides a framework for investigating the effects of a CAI on physiological parameters relevant to high-altitude acclimatization in rats.

Materials:

  • Male Sprague-Dawley rats

  • Hypobaric chamber

  • Test CAI (e.g., acetazolamide) and vehicle control

  • Blood gas analyzer

  • Equipment for measuring respiratory rate

Procedure:

  • Animal Acclimatization and Drug Administration:

    • Acclimatize rats to standard laboratory conditions.

    • Administer the test CAI or vehicle at a specified time before exposure to hypoxia.

  • Exposure to Hypobaric Hypoxia:

    • Place the rats in the hypobaric chamber.

    • Gradually reduce the pressure to simulate a specific altitude (e.g., 5000 meters).

  • Physiological Monitoring:

    • At specified time points during the hypoxic exposure, measure parameters such as:

      • Respiratory rate

      • Arterial blood gases (PaO₂, PaCO₂, pH, HCO₃⁻) via an arterial catheter.

  • Data Analysis:

    • Analyze the effect of the CAI on ventilation, oxygenation, and acid-base balance under hypoxic conditions.

Data Presentation:

Animal ModelCarbonic Anhydrase InhibitorKey Physiological EffectMechanism of ActionReference
Experimental AnimalsAcetazolamideCurbs the increase in cerebrospinal fluid bicarbonate during respiratory acidosis.Alters the pH of the CSF.[26]
GeneralAcetazolamideAugments ventilation.Induces metabolic acidosis, counteracting respiratory alkalosis.[24][25]

Conclusion

The in vivo testing of carbonic anhydrase inhibitors in appropriate animal models is a critical step in the drug development process. The protocols and application notes provided herein offer a foundation for conducting these studies across various therapeutic areas. By understanding the underlying scientific rationale and employing robust experimental designs, researchers can effectively evaluate the potential of novel CAIs to treat a wide range of diseases.

References

  • Giacovazzo, G., et al. (2021). Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. International Journal of Molecular Sciences, 22(21), 11573. [Link]

  • Boron, W. F. (2017). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences, 18(10), 2125. [Link]

  • Sriram, D., et al. (2015). Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma. Investigative Ophthalmology & Visual Science, 56(7), 696. [Link]

  • Anderson, S. W., et al. (2012). Methazolamide Is a New Hepatic Insulin Sensitizer That Lowers Blood Glucose In Vivo. Diabetes, 61(8), 2146-2154. [Link]

  • Smith, R. S., et al. (2016). Sustained Dorzolamide Release Prevents Axonal and Retinal Ganglion Cell Loss in a Rat Model of IOP–Glaucoma. Translational Vision Science & Technology, 5(2), 1. [Link]

  • Dr. Oracle. (2025). What is the function of carbonic anhydrase (CA)? Dr. Oracle. [Link]

  • Kudin, A. P., et al. (2004). The mechanism of neuroprotection by topiramate in an animal model of epilepsy. Epilepsia, 45(12), 1478-1487. [Link]

  • Oreate AI Blog. (2026). The Vital Role of Carbonic Anhydrase in Physiological Processes. Oreate AI Blog. [Link]

  • Semantic Scholar. (n.d.). Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. [Link]

  • Parai, S., & Padhy, B. (2021). Carbonic anhydrases in metazoan model organisms: molecules, mechanisms, and physiology. Cellular and Molecular Life Sciences, 78(21-22), 6837-6861. [Link]

  • Encyclopedia.pub. (2021). Carbonic Anhydrase Inhibitors and Epilepsy. Encyclopedia.pub. [Link]

  • IOVS. (2015). Dorzolamide effects on retinal and choroidal blood flow in a mouse glaucoma model. IOVS. [Link]

  • Kashiwagi, K., et al. (2000). Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model. British Journal of Ophthalmology, 84(11), 1310-1314. [Link]

  • Noman, M. Z., et al. (2014). Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. Oncotarget, 5(21), 10525-10537. [Link]

  • MSD Veterinary Manual. (n.d.). Treatment of Glaucoma in Animals. MSD Veterinary Manual. [Link]

  • Abdel-Baky, R. M., et al. (2022). In vivo efficacy of acetazolamide in a mouse model of Neisseria gonorrhoeae infection. Journal of Antimicrobial Chemotherapy, 77(3), 711-714. [Link]

  • Ilies, M. A., & Supuran, C. T. (2016). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 26(2), 147-159. [Link]

  • Masini, E., et al. (2011). A new approach to antiglaucoma drugs: carbonic anhydrase inhibitors with or without NO donating moieties. Mechanism of action and preliminary pharmacology. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 457-466. [Link]

  • Smith, P. J., et al. (2009). The effect of dorzolamide 2% on circadian intraocular pressure in cats with primary congenital glaucoma. Veterinary Ophthalmology, 12(Suppl 1), 55-61. [Link]

  • Borowicz, K. K., et al. (2003). Effect of topiramate on the anticonvulsant activity of conventional antiepileptic drugs in two models of experimental epilepsy. Epilepsia, 44(5), 640-646. [Link]

  • Giacovazzo, G., et al. (2021). Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. Preprints.org. [Link]

  • Supuran, C. T. (2008). Glaucoma and the applications of carbonic anhydrase inhibitors. Sub-cellular biochemistry, 47, 168-189. [Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental and Clinical Cancer Research, 39(1), 273. [Link]

  • Dr. Dolittle. (2023). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle. [Link]

  • Neri, D., & Supuran, C. T. (2011). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. International Journal of Molecular Sciences, 12(9), 5566-5594. [Link]

  • de Almeida, A. A. C., et al. (2020). Topiramate in an Experimental Model of Epilepsy - Similarity between Generic, Similar and Reference Drugs. Arquivos de Neuro-Psiquiatria, 78(1), 24-30. [Link]

  • Cagnotti, C. L., et al. (2016). Intravenous Topiramate: Pharmacokinetics in Dogs with Naturally Occurring Epilepsy. Frontiers in Veterinary Science, 3, 108. [Link]

  • ResearchGate. (n.d.). The Carbonic Anhydrases in Health and Disease. ResearchGate. [Link]

  • ResearchGate. (2025). Intravenous Topiramate: Pharmacokinetics in Dogs with Naturally Occurring Epilepsy. ResearchGate. [Link]

  • Giacovazzo, G., et al. (2021). Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. PubMed. [Link]

  • MDPI. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. MDPI. [Link]

  • Burki, R. J., et al. (2014). Efficacy and Safety of Oral Methazolamide in Patients With Type 2 Diabetes: A 24-Week, Placebo-Controlled, Double-Blind Study. Diabetes Care, 37(10), 2726-2732. [Link]

  • Abdel-Baky, R. M., et al. (2021). In Vivo Antibacterial Activity of Acetazolamide. Antimicrobial Agents and Chemotherapy, 65(4), e02377-20. [Link]

  • ResearchGate. (n.d.). Carbonic Anhydrase Inhibitors for the Treatment of High Altitude Hypoxia. ResearchGate. [Link]

  • Swenson, E. R. (2014). Carbonic anhydrase inhibitors and high altitude illnesses. Sub-cellular biochemistry, 75, 361-386. [Link]

  • Kim, D. H., et al. (2018). Acetazolamide-based [18F]-PET tracer: In vivo validation of carbonic anhydrase IX as a sole target for imaging of CA-IX expressing hypoxic solid tumors. Bioorganic & Medicinal Chemistry, 26(5), 1047-1054. [Link]

  • ResearchGate. (2025). Acetazolamide-based [ 18 F]-PET tracer: In vivo validation of carbonic anhydrase IX as a sole target for imaging of CA-IX expressing hypoxic solid tumors. ResearchGate. [Link]

  • Teppema, L. J., et al. (2007). Methazolamide does not impair respiratory work performance in anesthetized rabbits. Journal of Applied Physiology, 102(2), 649-656. [Link]

  • Ang, L. P., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 22(24), 13405. [Link]

  • Senturk, M., & Supuran, C. T. (2016). Targeting Carbonic Anhydrase Isozymes in the Treatment of Neurological Disorders. Current pharmaceutical design, 22(34), 5226-5233. [Link]

  • AA Pharma. (2010). Methazolamide PM. AA Pharma. [Link]

  • Abdel-Baky, R. M., et al. (2021). Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. Journal of Medicinal Chemistry, 64(19), 14591-14605. [Link]

  • Li, N., et al. (2018). Methazolamide-loaded solid lipid nanoparticles modified with low-molecular weight chitosan for the treatment of glaucoma: vitro and vivo study. Drug Delivery, 25(1), 1-8. [Link]

  • Singh, S., et al. (2022). Toward the Discovery of a Novel Class of Leads for High Altitude Disorders by Virtual Screening and Molecular Dynamics Approaches Targeting Carbonic Anhydrase. International Journal of Molecular Sciences, 23(9), 5037. [Link]

  • Bentham Science Publishers. (2023). Various Carbonic Anhydrases in Physiopathological Events, Carbonic Anhydrase Inhibitors, and Hybrid Compounds. Bentham Science Publishers. [Link]

  • ResearchGate. (n.d.). Carbonic Anhydrase Inhibitors and High Altitude Illnesses. ResearchGate. [Link]

Sources

Comprehensive Application Note: Synthesis and Derivatization of 3-(3-Sulfamoylphenyl)propanoic Acid and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Strategic Rationale

The 3-(3-sulfamoylphenyl)propanoic acid scaffold is a highly versatile bifunctional pharmacophore. The primary sulfonamide group is a privileged motif in medicinal chemistry, frequently utilized for its hydrogen-bonding capabilities and as a primary binding determinant in carbonic anhydrase and COX-2 inhibitors. Simultaneously, the propanoic acid tail provides a synthetic handle for downstream derivatization, enabling the tuning of pharmacokinetic properties (e.g., solubility, lipophilicity) via amidation or esterification.

The Regioselectivity Challenge: A naive retrosynthetic approach to this molecule might suggest the direct electrophilic aromatic substitution (chlorosulfonation) of 3-phenylpropanoic acid. However, the alkyl side chain is an ortho, para-directing group. Due to severe steric hindrance at the ortho position, direct chlorosulfonation overwhelmingly yields the para isomer, 3-(4-chlorosulfonylphenyl)propanoic acid[1]. To selectively access the meta architecture (the 3-sulfamoyl isomer), a bottom-up cross-coupling strategy is required.

This guide details a highly efficient, two-step synthetic route utilizing a palladium-catalyzed Heck cross-coupling followed by chemoselective hydrogenation, ensuring absolute regiocontrol.

Retrosynthetic Analysis & Pathway Design

To bypass the regiochemical limitations of electrophilic aromatic substitution, we begin with a commercially available, pre-functionalized meta-substituted arene: 3-bromobenzenesulfonamide .

  • Step 1 (C-C Bond Formation): A Heck cross-coupling between 3-bromobenzenesulfonamide and acrylic acid constructs the carbon framework. The reaction operates via a classic Pd(0)/Pd(II) catalytic cycle[2]. The precatalyst, Pd(OAc)₂, is reduced in situ to the active Pd(0) species[3]. Oxidative addition of the aryl bromide is followed by the coordination and migratory insertion of acrylic acid. Subsequent syn-β-hydride elimination stereospecifically yields the thermodynamically stable trans-(E)-alkene[2].

  • Step 2 (Alkene Reduction): A chemoselective catalytic hydrogenation over Palladium on Carbon (Pd/C) reduces the α,β-unsaturated double bond to yield the target saturated propanoic acid, without risking hydrogenolysis of the C-S sulfonamide bond.

Synthetic Workflow Diagram

G A 3-Bromobenzene- sulfonamide C Heck Coupling Pd(OAc)₂, Et₃N A->C B Acrylic Acid B->C D (E)-3-(3-Sulfamoylphenyl) acrylic acid C->D C-C Bond Formation E Hydrogenation Pd/C, H₂ D->E F 3-(3-Sulfamoylphenyl) propanoic acid E->F Alkene Reduction

Synthetic workflow for 3-(3-sulfamoylphenyl)propanoic acid via Heck coupling and hydrogenation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each transformation is successful before proceeding to the next stage, minimizing wasted reagents and time.

Protocol A: Synthesis of (E)-3-(3-Sulfamoylphenyl)acrylic acid (Heck Coupling)

Causality of Reagents: Tri-o-tolylphosphine (P(o-tolyl)₃) is selected as the ligand because its steric bulk accelerates the reductive elimination step and stabilizes the monoligated Pd(0) active species, preventing the catalyst from aggregating into inactive palladium black[3]. Triethylamine (Et₃N) serves as the base to neutralize the HBr byproduct, driving the catalytic cycle forward[2].

Step-by-Step Methodology:

  • Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzenesulfonamide (2.36 g, 10.0 mmol), acrylic acid (1.08 g, 15.0 mmol), Pd(OAc)₂ (112 mg, 0.5 mmol, 5 mol%), and P(o-tolyl)₃ (304 mg, 1.0 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent & Base Addition: Inject anhydrous DMF (20 mL) and Et₃N (3.03 g, 30.0 mmol) via syringe.

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Eluent: 9:1 Dichloromethane/Methanol). The starting aryl bromide (Rf ≈ 0.6) should disappear, replaced by a highly UV-active lower-Rf spot (Rf ≈ 0.3) corresponding to the cinnamic acid derivative.

  • Workup: Cool the mixture to room temperature. Slowly add 1M HCl (approx. 35 mL) until the pH reaches 2-3. This neutralizes the Et₃N and precipitates the product. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water to afford the pure trans-alkene.

Protocol B: Chemoselective Catalytic Hydrogenation

Causality of Reagents: Palladium on Carbon (Pd/C) under 1 atmosphere of H₂ gas provides mild, chemoselective reduction of the electron-deficient alkene. Harsher reducing conditions (e.g., dissolving metal reductions) risk cleaving the C-S bond of the sulfonamide.

Step-by-Step Methodology:

  • Setup: Dissolve (E)-3-(3-sulfamoylphenyl)acrylic acid (1.13 g, 5.0 mmol) in HPLC-grade Methanol (20 mL) in a 50 mL round-bottom flask.

  • Catalyst Addition: Caution: Dry Pd/C is pyrophoric. Purge the flask with N₂. Carefully add 10% Pd/C (113 mg, 10 wt%) to the solution.

  • Hydrogenation: Evacuate the flask slightly and attach a hydrogen balloon (1 atm). Stir the black suspension vigorously at 25 °C for 4 hours.

  • Validation Checkpoint 2 (H₂ Uptake & NMR): The reaction is complete when the balloon stops deflating. An aliquot filtered and analyzed via ¹H NMR should show the complete disappearance of the alkene doublets (J = 16.0 Hz) and the appearance of two aliphatic multiplets between 2.5–3.0 ppm.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(3-sulfamoylphenyl)propanoic acid as a white crystalline solid.

Protocol C: Downstream Derivatization (Amidation)

To synthesize analogs, the propanoic acid tail can be coupled with various amines.

Causality of Reagents: EDC·HCl is utilized as the coupling agent because its urea byproduct is water-soluble, allowing for simple aqueous workup. HOBt is added to form a highly reactive OBt-active ester intermediate, which suppresses the formation of unreactive N-acylurea byproducts and ensures high conversion rates.

Step-by-Step Methodology:

  • Activation: Dissolve 3-(3-sulfamoylphenyl)propanoic acid (458 mg, 2.0 mmol) in anhydrous DMF (5 mL). Add EDC·HCl (460 mg, 2.4 mmol) and HOBt (324 mg, 2.4 mmol). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the desired amine (e.g., Benzylamine, 2.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (387 mg, 3.0 mmol). Stir for 8 hours.

  • Workup: Dilute with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over MgSO₄ and concentrate to yield the amide analog.

Quantitative Data & Analytical Metrics

The following table summarizes the expected reaction parameters, yields, and primary analytical markers for the successful execution of the protocols described above.

StepTransformationCatalyst / ReagentsTemp / TimeExpected YieldKey Analytical Marker (Validation)
1 Heck CouplingPd(OAc)₂, P(o-tolyl)₃, Et₃N90 °C / 12 h80–85%¹H NMR: Alkene doublets at ~6.5 and 7.6 ppm (J = 16.0 Hz, indicating trans geometry).
2 Hydrogenation10% Pd/C, H₂ (1 atm)25 °C / 4 h92–96%¹H NMR: Disappearance of alkene signals; new aliphatic triplets at ~2.6 and ~2.9 ppm.
3 AmidationEDC·HCl, HOBt, DIPEA25 °C / 8 h75–88%LC-MS: Clean peak corresponding to the [M+H]⁺ mass of the target amide analog.

References

  • BenchChem. "An In-depth Technical Guide to the Chemical Properties of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid."
  • Chemistry LibreTexts. "Heck reaction."
  • Alfa Chemistry. "Heck Reaction."

Sources

Application Note: Utilizing 3-(3-Sulfamoylphenyl)propanoic Acid as a Carbonic Anhydrase Inhibitor in Hypoxic Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment (TME) is characterized by severe hypoxia and dysregulated pH homeostasis, factors that aggressively drive cancer metastasis and resistance to classical chemotherapies[1]. A primary driver of this metabolic adaptation is the overexpression of Carbonic Anhydrase IX (CA IX) and XII (CA XII), metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons[2].

3-(3-Sulfamoylphenyl)propanoic acid serves as a highly targeted chemical probe for investigating these pathways. The molecule features a primary sulfonamide group ( −SO2​NH2​ ) that acts as a potent Zinc-Binding Group (ZBG), directly coordinating with the catalytic Zn2+ ion in the CA active site[3]. Concurrently, the propanoic acid tail interacts with the hydrophilic/hydrophobic halves of the enzyme's active site, providing a structural basis for isoform selectivity against tumor-associated CA IX/XII over widespread cytosolic isoforms (CA I/II)[4]. This application note details the mechanistic rationale and validated protocols for utilizing this compound in 2D cancer cell models.

Mechanistic Rationale: The Hypoxia-pH Axis

To effectively utilize 3-(3-Sulfamoylphenyl)propanoic acid, researchers must understand the causality of the target's expression. Under normoxic conditions, CA IX expression is nearly undetectable in most healthy tissues[5]. However, in poorly perfused tumor regions, the lack of oxygen stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1 α ). HIF-1 α translocates to the nucleus and transactivates the CA9 gene[2].

Once expressed on the cell surface, CA IX acts as a critical pH regulator. By hydrating extracellular CO2​ , it generates bicarbonate (which is imported to maintain a slightly alkaline intracellular pH, pHi​ ) and protons (which remain in the extracellular space, dropping pHe​ to acidic levels)[1]. This pH gradient promotes extracellular matrix degradation and immune evasion[6]. Administering 3-(3-Sulfamoylphenyl)propanoic acid blocks this catalytic activity, collapsing the pH gradient and inducing selective cytotoxicity in hypoxic cancer cells[7].

G Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX / XII Overexpression HIF1A->CAIX Transactivates pH_Reg pH Alteration (pHi ↑, pHe ↓) CAIX->pH_Reg Catalyzes CO2 Metastasis Tumor Survival & Metastasis pH_Reg->Metastasis Promotes Inhibitor 3-(3-Sulfamoylphenyl) propanoic acid Inhibitor->CAIX Inhibits ZBG

Fig 1: Mechanism of CA IX induction and inhibition by sulfonamide derivatives.

Experimental Workflows & Protocols

To validate the efficacy of 3-(3-Sulfamoylphenyl)propanoic acid, experiments must be conducted under strictly controlled oxygen tensions. Testing this compound exclusively under standard normoxic incubators (21% O2​ ) will yield false negatives due to the absence of the CA IX target[8].

Workflow cluster_assays Step 4: Functional Assays Step1 Step 1: Cell Seeding HT-29 or MDA-MB-231 Step2 Step 2: Hypoxia Induction 1% O2 Chamber (48h) Step1->Step2 Step3 Step 3: Compound Treatment Administer Sulfonamide Probe Step2->Step3 Step4A Viability Assay (CellTiter-Glo / IC50) Step3->Step4A Step4B Metabolic Assay (Seahorse XF / ECAR) Step3->Step4B

Fig 2: Experimental workflow for evaluating CA IX inhibitors in hypoxic models.

Protocol A: Hypoxia-Selective Cell Viability Assay

Objective: Determine the shift in IC50​ between normoxic and hypoxic conditions to confirm CA IX-dependent cytotoxicity. Cell Line Rationale: HT-29 (colorectal carcinoma) is recommended due to its robust, well-characterized HIF-1 α response and high baseline CA IX inducibility[2].

  • Cell Seeding: Seed HT-29 cells at 5,000 cells/well in two identical 96-well opaque plates using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 3-(3-Sulfamoylphenyl)propanoic acid in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete media (Range: 0.1 µM to 200 µM). Crucial: Maintain final DMSO concentration 0.5% to prevent solvent-induced membrane toxicity.

  • Treatment & Hypoxia Induction: Replace well media with the compound dilutions. Transfer Plate 1 to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ). Keep Plate 2 in a standard normoxic incubator (21% O2​ ).

  • Incubation: Incubate both plates for 72 hours.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL CellTiter-Glo® reagent per well, lyse for 10 minutes on an orbital shaker, and record luminescence.

Protocol B: Extracellular Acidification Rate (ECAR) Modulation

Objective: Validate the functional inhibition of CA IX-mediated proton extrusion using a Seahorse XF Analyzer. Buffer Rationale: Standard cell culture media contains sodium bicarbonate and HEPES, which will buffer the protons generated by CA IX, masking the assay readout. Unbuffered media is strictly required[1].

  • Preparation: Seed HT-29 cells in a Seahorse XF96 microplate (15,000 cells/well) and incubate under 1% O2​ for 48 hours to ensure maximal CA IX surface expression.

  • Media Exchange: Wash cells three times with unbuffered Seahorse XF Base Medium (pH 7.4) supplemented with 10 mM glucose and 2 mM glutamine.

  • Sensor Loading: Load the Seahorse XF sensor cartridge. In Port A, load 3-(3-Sulfamoylphenyl)propanoic acid (prepared at 10x concentration to achieve a 10 µM final well concentration).

  • Measurement: Run the standard glycolysis stress test protocol. Measure basal ECAR for 3 cycles, then inject the compound from Port A. A successful CA IX inhibitor will cause an acute, immediate drop in ECAR post-injection[1].

Data Presentation & Expected Results

A hallmark of a targeted CA IX/XII inhibitor is the differential pharmacological profile based on oxygen tension. Because the target is absent in normoxia, the compound should exhibit significantly lower potency in 21% O2​ [8].

Experimental ConditionCA IX Expression LevelExpected IC50​ ( μ M)Basal ECAR (mpH/min)ECAR Post-Treatment (mpH/min)
Normoxia (21% O2​ ) Negligible / Undetectable> 100 μ M~ 20 - 30~ 20 - 30 (No significant change)
Hypoxia (1% O2​ ) Highly Overexpressed5 - 15 μ M~ 80 - 100~ 40 - 50 (Acute 50% drop)

Table 1: Expected pharmacological and metabolic profile of 3-(3-Sulfamoylphenyl)propanoic acid in HT-29 cells.

Troubleshooting & Causality (E-E-A-T Insights)

  • Issue: No shift in IC50​ between Normoxia and Hypoxia.

    • Causality: If the compound kills normoxic and hypoxic cells equally, it is either exhibiting off-target toxicity or inhibiting ubiquitous cytosolic CA isoforms (CA I/II)[4].

    • Solution: Perform a target engagement assay or utilize a CRISPR-Cas9 CA9 knockout HT-29 cell line as a negative control to confirm on-target specificity.

  • Issue: Compound precipitation upon addition to unbuffered Seahorse media.

    • Causality: The propanoic acid moiety ( pKa​ ~ 4.8) can be sensitive to the pH dynamics of unbuffered solutions, leading to localized precipitation if the stock is highly concentrated.

    • Solution: Pre-dilute the DMSO stock into the unbuffered XF media at 37°C and vigorously vortex. Verify that the final pH of the injection port solution remains exactly at 7.4 before loading the cartridge.

  • Issue: High basal ECAR in normoxia that drops upon treatment.

    • Causality: The cells may be over-confluent. High cell density in 2D culture can create localized pericellular hypoxia even in a 21% O2​ incubator, prematurely triggering HIF-1 α and CA IX expression[2].

    • Solution: Optimize seeding density to ensure cells do not exceed 70-80% confluence by the time of the assay.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery.[Link]

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews.[Link]

  • Thiry, A., et al. (2006). Targeting tumor-associated carbonic anhydrase IX in cancer therapy. Trends in Pharmacological Sciences.[Link]

  • Grandane, A., et al. (2015). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry.[Link]

Sources

Application Note: Systematic Profiling of Off-Target Liabilities in Sulfamoylphenyl-Containing Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a sulfamoylphenyl moiety is a highly effective structural strategy in medicinal chemistry, famously utilized in COX-2 inhibitors (e.g., celecoxib), anti-cancer agents, and diuretics. However, this pharmacophore carries a notoriously high risk of polypharmacology. As a Senior Application Scientist, I have designed this technical guide to address the two most critical off-target liabilities associated with sulfamoylphenyl compounds: Carbonic Anhydrase (CA) cross-reactivity and hERG potassium channel inhibition . This document provides self-validating, step-by-step protocols to rigorously evaluate these off-target effects during preclinical lead optimization.

Mechanistic Rationale for Sulfamoylphenyl Liabilities

To effectively design counter-screening assays, we must first understand the structural causality behind these off-target interactions:

  • Carbonic Anhydrase (CA) Cross-Reactivity: The primary sulfonamide nitrogen of the sulfamoylphenyl group deprotonates at physiological pH, allowing it to coordinate directly in a tetrahedral geometry with the catalytic Zn(II) ion in the CA active site[1]. While a drug may be designed for a non-CA target (e.g., COX-2), the sulfamoylphenyl group frequently drives unintended binding to housekeeping off-target hCA isoforms I and II, leading to systemic metabolic imbalances[2]. For example, sulfonamide-based COX-2 inhibitors like celecoxib and valdecoxib have been shown to effectively inhibit CA isoforms[3].

  • hERG Channel Cardiotoxicity: The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, responsible for the rapid delayed rectifier current ( IKr​ ). Sulfamoylphenyl compounds and methanesulfonanilides (e.g., E-4031, glibenclamide) are potent hERG blockers[4]. The causality lies in the pore architecture: the hydrophobic phenyl ring and the polar sulfonamide group interact strongly with the aromatic residues Y652 and F656 in the S6 domain of the hERG channel[5].

Mechanism cluster_CA Carbonic Anhydrase (CA) Liability cluster_hERG hERG Channel Liability Compound Sulfamoylphenyl Pharmacophore Zn Zn2+ Chelation (Active Site) Compound->Zn Deprotonated SO2NH- Pore Pore Binding (Y652 & F656) Compound->Pore Hydrophobic & Polar Contacts CA_Iso hCA I / hCA II (Off-Target Isoforms) Zn->CA_Iso Tox1 Metabolic Imbalance CA_Iso->Tox1 K_Block I_Kr Current Blockade Pore->K_Block Tox2 QT Prolongation K_Block->Tox2

Mechanistic basis for sulfamoylphenyl off-target interactions with CA and hERG.

Protocol 1: High-Throughput Carbonic Anhydrase Isoform Profiling

Causality of Assay Design: We utilize a stopped-flow CO₂ hydration assay rather than standard esterase-based colorimetric assays (e.g., 4-nitrophenyl acetate). Esterase assays rely on a surrogate reaction that does not accurately reflect the physiological hydration of CO₂, often leading to false structure-activity relationship (SAR) data. Stopped-flow directly monitors the physiological generation of H⁺ via a pH indicator.

Self-Validating System:

  • Positive Control: Acetazolamide (a pan-CA inhibitor) must yield an IC₅₀ within 10% of historical baselines (e.g., ~12 nM for hCA II).

  • Quality Control (QC) Metric: The assay is only considered valid if the Z'-factor is > 0.6 and the dose-response curve yields an R² > 0.95.

Step-by-Step Methodology:
  • Enzyme Preparation: Reconstitute recombinant hCA I and hCA II (housekeeping off-targets) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain ionic strength.

  • Compound Titration: Prepare a 10-point dose-response series of the sulfamoylphenyl test compound in 100% DMSO. Dilute into the assay buffer such that the final DMSO concentration is strictly ≤1% (higher concentrations disrupt the fragile Zn(II) coordination sphere).

  • Indicator Setup: Add 0.2 mM phenol red (pH indicator) to the enzyme-compound mixture.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-compound-indicator solution and CO₂-saturated water (prepared by bubbling pure CO₂ into distilled water at 20°C for 30 minutes).

  • Kinetic Detection: Monitor the decrease in absorbance at 558 nm (corresponding to the pH drop from CO₂ hydration) over a 10-second window.

  • Data Extraction: Calculate the initial velocity ( V0​ ) of the reaction. Plot fractional inhibition against log[Compound] to derive the IC₅₀.

Protocol 2: Automated Patch-Clamp Assessment of hERG Liability

Causality of Assay Design: Radioligand binding assays (e.g., using [³H]-astemizole) only confirm spatial affinity. However, hERG block by sulfamoylphenyl compounds is highly state-dependent, with most drugs showing stronger binding to the inactivated-state hERG channel model[6]. Therefore, functional automated patch-clamp electrophysiology is mandatory to capture state-dependent kinetics.

Self-Validating System:

  • Positive Control: E-4031, a classic methanesulfonanilide hERG blocker, is perfused at the end of every run to ensure the cells are responsive[5].

  • Quality Control (QC) Metric: The recording is automatically rejected if the initial seal resistance is < 1 GΩ, or if the access resistance ( Ra​ ) fluctuates by >20% during the compound application phase.

Step-by-Step Methodology:
  • Cell Preparation: Culture HEK293 cells stably expressing the KCNH2 gene (hERG). Harvest cells at 70-80% confluency using Detachin to preserve membrane channel integrity. Resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Electrophysiological Setup: Load the cell suspension onto a planar patch-clamp chip (e.g., QPatch or SyncroPatch). The system automatically applies negative pressure to establish the whole-cell configuration (>1 GΩ seal).

  • Voltage Protocol (Crucial Step): Apply a holding potential of -80 mV. Apply a depolarizing prepulse to +40 mV for 500 ms (this drives the channels through the open state into the inactivated state, where sulfamoylphenyl compounds preferentially bind). Follow immediately with a repolarizing step to -50 mV for 500 ms to elicit the outward tail current ( IKr​ ).

  • Compound Application: Perfuse the test compound in ascending concentrations. Allow a 3-to-5-minute incubation per concentration to reach steady-state block.

  • Quantification: Measure the peak amplitude of the tail current at -50 mV. Normalize the reduction in current against the pre-drug baseline to calculate the IC₅₀.

Workflow cluster_assays Parallel Off-Target Screening Prep Compound Library Preparation CA_Assay Stopped-Flow CA Assay (hCA I, II, IX, XII) Prep->CA_Assay hERG_Assay Automated Patch-Clamp (hERG Tail Current) Prep->hERG_Assay Kinase_Assay Kinase Counter-Screen (Selectivity Panel) Prep->Kinase_Assay Analysis Dose-Response Modeling (IC50 & Hill Slope) CA_Assay->Analysis hERG_Assay->Analysis Kinase_Assay->Analysis Decision Lead Optimization (Structure-Toxicity Rel.) Analysis->Decision

Parallel screening workflow for evaluating sulfamoylphenyl off-target liabilities.

Quantitative Data Presentation

The following table summarizes the expected off-target profiles for benchmark compounds containing sulfamoylphenyl or related sulfonamide moieties. This data serves as a comparative baseline for evaluating novel pipeline compounds.

CompoundPrimary TargethCA I IC₅₀hCA II IC₅₀hERG IC₅₀Clinical Off-Target Liability
Celecoxib COX-2>50,000 nM~21 nM>30,000 nMModerate (CA II cross-reactivity)
E-4031 hERG (Experimental)N/AN/A7.7 nMHigh (Severe arrhythmogenic risk)
Glibenclamide K(ATP) ChannelsN/AN/A74,000 nMLow to Moderate (QT prolongation risk)
Acetazolamide pan-CA250 nM12 nM>100,000 nMHigh (Systemic metabolic effects)

Note: Data represents consensus values derived from standardized stopped-flow and patch-clamp assays.

References

  • [2] Synthesis and Biological Evaluation of 4-Sulfamoylphenyl/Sulfocoumarin Carboxamides as Selective Inhibitors of Carbonic Anhydrase Isoforms hCA II, IX, and XII. PubMed (nih.gov). 2

  • [1] Carbonic Anhydrases and Metabolism. MDPI. 1

  • [3] Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. PMC (nih.gov). 3

  • [4] Sulfonylureas blockade of neural and cardiac HERG channels. PubMed (nih.gov).4

  • [5] Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. PMC (nih.gov). 5

  • [6] Mechanism of hERG K + channel blockade by the fluoroquinolone antibiotic moxifloxacin. ResearchGate. 6

Sources

Troubleshooting & Optimization

Purification challenges of arylpropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Purification Challenges of Arylpropanoic Acid Derivatives

Introduction Arylpropanoic acid derivatives (e.g., ibuprofen, naproxen, ketoprofen) are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). Their purification presents unique physicochemical challenges, primarily due to the presence of an α-chiral center, their tendency to undergo liquid-liquid phase separation (oiling out) during crystallization, and their carboxylic acid moiety which complicates chromatographic resolution.

This guide provides field-proven, self-validating protocols to troubleshoot these specific bottlenecks.

Section 1: Chiral Resolution & Stereoisomer Separation

Q1: Why does my chiral resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine (S-MBA) result in low diastereomeric excess (%de) and poor yield?

Causality & Expert Insight: Chiral resolution via diastereomeric salt formation relies on the differential solubility of the resulting diastereomers. When using S-MBA to resolve racemic ibuprofen (Rac-IBU), researchers often default to a 1:1 molar ratio. However, this forces the formation of both the highly soluble (R)-IBU/S-MBA salt and the less soluble (S)-IBU/S-MBA salt, leading to co-precipitation and low %de.

Introducing an optically inactive base, such as Potassium Hydroxide (KOH), creates a competitive salt-formation environment. KOH selectively neutralizes the more soluble (R)-enantiomer, allowing the chiral resolving agent (S-MBA) to preferentially pair with the target (S)-enantiomer. This "half-equivalent" method thermodynamically drives the crystallization of the target (S)-IBU/S-MBA salt, drastically improving both %de and yield[1].

ChiralResolution Racemic Racemic Ibuprofen (R-IBU + S-IBU) Reaction Competitive Salt Formation (Aqueous/Organic Solvent) Racemic->Reaction Reagents Resolving Agent (S-MBA) + Inactive Base (KOH) Reagents->Reaction Cooling Cooling Crystallization (Thermodynamic Selection) Reaction->Cooling Solid Solid Phase (Precipitate) S-IBU / S-MBA Salt (High %de) Cooling->Solid Liquid Liquid Phase (Mother Liquor) R-IBU / K+ Salt (Highly Soluble) Cooling->Liquid

Workflow of competitive diastereomeric salt formation for chiral resolution.

Protocol 1: Optimized Diastereomeric Salt Formation of Ibuprofen Self-Validating System: This protocol relies on precise stoichiometry. If the yield of the first crop exceeds 55%, it mathematically indicates co-precipitation of the unwanted diastereomer, validating the need for stricter temperature control.

  • Preparation: Dissolve Racemic Ibuprofen (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v) at 60°C.

  • Base Addition: Slowly add KOH (0.5 eq) dissolved in a minimal amount of water. Stir for 15 minutes to allow partial neutralization.

  • Resolving Agent Addition: Dropwise add (S)-(-)-α-methylbenzylamine (0.5 eq) to the heated solution. Maintain stirring at 60°C for 1 hour to ensure complete salt formation.

  • Cooling Crystallization: Linearly cool the solution from 60°C to 20°C at a rate of 0.1°C/min. Crucial: Do not crash-cool, as rapid supersaturation traps the R-enantiomer in the crystal lattice.

  • Filtration & Recovery: Filter the precipitate (S-IBU/S-MBA salt). Acidify the salt with 1M HCl to pH 2.0 to recover the free (S)-Ibuprofen, then extract with ethyl acetate.

Table 1: Impact of Reagent Stoichiometry on Ibuprofen Resolution

Rac-IBU : S-MBA : KOH RatioDiastereomeric Excess (%de)Salt Yield (%)Resolution Efficiency
1 : 1.0 : 0.012.5%85.0%Poor (High co-precipitation)
1 : 0.5 : 0.025.0%40.0%Moderate
1 : 0.5 : 0.5 40.0% 53.0% Optimal
(Data synthesized from optimized chiral resolution parameters[1])

Section 2: Crystallization & Phase Separation (Oiling Out)

Q2: During the cooling crystallization of ibuprofen, the solution forms a milky emulsion or thick gel instead of solid crystals. How can I prevent this "oiling out"?

Causality & Expert Insight: The phenomenon you are observing is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." For arylpropanoic acids like ibuprofen, oiling out occurs when the cooling trajectory crosses the binodal curve of a miscibility gap before it crosses the solid-liquid equilibrium (solubility) curve[2].

Instead of nucleating solid crystals, the system separates into a solute-rich liquid phase (the "oil") and a solvent-rich liquid phase. The highly viscous oil phase traps impurities, completely defeating the purpose of purification. To resolve this, you must alter the thermodynamic pathway to ensure the solution hits the metastable zone for nucleation above the LLPS boundary[3].

OilingOutThermodynamics Start Homogeneous Solution (High Temp) PathA Rapid Cooling / Poor Solvent (Crosses Binodal Curve) Start->PathA PathB Controlled Cooling + Seeding (Bypasses LLPS) Start->PathB LLPS Liquid-Liquid Phase Separation (Oiling Out) PathA->LLPS Nucleation Solid-Liquid Nucleation PathB->Nucleation Gel Impure Gel / Emulsion LLPS->Gel Crystals High-Purity Crystals Nucleation->Crystals

Thermodynamic pathways comparing oiling out (LLPS) vs. successful crystallization.

Protocol 2: Bypassing LLPS via Seeding and Solvent Modification

  • Solvent Selection: Shift the phase diagram by adjusting the solvent composition. For ibuprofen, increasing the weight fraction of ethanol in an ethanol/water mixture depresses the LLPS boundary temperature.

  • Determine Clear Point: Heat the mixture until completely dissolved (e.g., 50°C).

  • Cool to Metastable Zone: Cool the solution to just below the solubility curve but strictly above the known oiling-out temperature (e.g., hold at 35°C).

  • Seeding: Introduce 1-2 wt% of pure crystalline ibuprofen seeds. Causality: Seeding provides a template for crystal growth, rapidly depleting the supersaturation of the solute so that the concentration drops below the critical threshold required for LLPS.

  • Aging and Final Cooling: Hold the temperature for 2 hours to allow the seed crystals to grow, then slowly cool to 10°C to maximize yield.

Section 3: Chromatographic Purification Challenges

Q3: When purifying arylpropanoic acids via RP-HPLC, I observe severe peak tailing and poor resolution of regioisomers. How do I optimize the mobile phase?

Causality & Expert Insight: Arylpropanoic acids possess a hydrophobic aromatic/aliphatic backbone and a polar, ionizable carboxylic acid group (pKa ~4.4–4.8). In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), peak tailing is primarily caused by secondary interactions. While the hydrophobic tail interacts predictably with the C18 stationary phase, the partially ionized carboxylic acid forms strong hydrogen bonds with unendcapped, residual silanol groups (-SiOH) on the silica support[4].

If the mobile phase pH is close to the drug's pKa, the molecule exists in a dynamic equilibrium between its ionized and unionized states, causing peak broadening. The solution is to employ an isocratic mobile phase heavily buffered to an acidic pH (pH 2.5–3.0), which fully protonates the carboxylic acid, suppressing silanol interactions and yielding sharp, symmetrical peaks[4].

Table 2: Optimized Isocratic RP-HPLC Parameters for NSAIDs

ParameterOptimized ConditionRationale
Stationary Phase C18 (Endcapped), 150 x 4.6 mm, 3 µmEndcapping minimizes free silanols. Short column reduces run time.
Mobile Phase Acetonitrile : Water (0.1% Phosphoric Acid) [50:50 v/v]Phosphoric acid lowers pH to ~2.5, ensuring full protonation of the NSAID.
Flow Rate 0.8 - 1.0 mL/minBalances backpressure and resolution speed.
Detection UV at 230 nmOptimal absorption wavelength for the aryl chromophore.

Protocol 3: Isocratic RP-HPLC Method for NSAID Mixture Analysis Self-Validating System: Inject a standard mixture of Aspirin, Paracetamol, and Naproxen. If the asymmetry factor (tailing factor) of the Naproxen peak exceeds 1.2, the mobile phase pH is too high or the column has degraded silanols.

  • Mobile Phase Preparation: Mix 500 mL of HPLC-grade Acetonitrile with 500 mL of ultra-pure water. Add 1.0 mL of concentrated phosphoric acid (H3PO4). Degas via sonication for 10 minutes.

  • System Equilibration: Flush the C18 column with the mobile phase at 0.8 mL/min until the baseline is completely stable (approx. 10-15 column volumes).

  • Sample Preparation: Dissolve the arylpropanoic acid sample in the mobile phase to a concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Analysis: Inject 10 µL of the sample. Monitor the elution at 230 nm. Naproxen should elute with a sharp peak within 10 minutes.

References

  • Tu Lee, et al. "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen." Industrial & Engineering Chemistry Research, ACS Publications, 2023. URL: [Link]

  • Mazzotti, M., et al. "Phase Diagram of a Chiral Substance Exhibiting Oiling Out. 2. Racemic Compound Forming Ibuprofen in Water." Crystal Growth & Design, ACS Publications, 2012. URL: [Link]

  • Authors, Various. "Isocratic Reverse-Phase HPLC Method for Determination of Aspirin, Paracetamol, and Naproxen." Preprints.org, 2021. URL: [Link]

Sources

Troubleshooting inconsistent results in carbonic anhydrase assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Assays. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with assay reproducibility. Carbonic anhydrase is one of the fastest enzymes known, operating near the diffusion limit. This extreme catalytic efficiency means that minor fluctuations in assay conditions—such as temperature drift, substrate degradation, or buffer capacity—can lead to wild inconsistencies in your data.

This guide provides self-validating protocols, mechanistic explanations, and targeted troubleshooting for the two most common CA activity assays: the Wilbur-Anderson (CO2 Hydration) Assay and the p-Nitrophenyl Acetate (pNPA) Esterase Assay .

Diagnostic Workflow

Before diving into specific protocols, use the decision tree below to isolate the root cause of your inconsistent results based on the assay type you are running.

CA_Troubleshooting Start Inconsistent CA Assay Results WA Wilbur-Anderson (CO2 Hydration) Start->WA pNPA pNPA Assay (Esterase Activity) Start->pNPA WA_Issue1 Fluctuating Blank (T0) WA->WA_Issue1 WA_Issue2 Incomplete pH Drop WA->WA_Issue2 pNPA_Issue1 High Background Absorbance pNPA->pNPA_Issue1 pNPA_Issue2 No/Low Enzyme Activity pNPA->pNPA_Issue2 WA_Fix1 Standardize CO2 Saturation (>30 min) & Temp (0-4°C) WA_Issue1->WA_Fix1 WA_Fix2 Verify Buffer Capacity (20mM Tris-HCl, pH 8.3) WA_Issue2->WA_Fix2 pNPA_Fix1 Prepare Fresh pNPA Daily (Minimize Spontaneous Hydrolysis) pNPA_Issue1->pNPA_Fix1 pNPA_Fix2 Check for Zinc Chelators (Avoid EDTA in buffers) pNPA_Issue2->pNPA_Fix2

Decision tree for troubleshooting common inconsistencies in Carbonic Anhydrase assays based on assay type.

Section 1: The Wilbur-Anderson (Electrometric) Assay

Mechanism & Causality: The Wilbur-Anderson assay measures the physiological reaction of CA: the hydration of CO₂ to bicarbonate and a proton. The reaction is monitored by tracking the time required for the released protons to drop the pH of a Tris buffer from 8.3 to 6.3[1]. Because the uncatalyzed hydration of CO₂ is highly 2 and CO₂ solubility decreases rapidly as water warms, this assay must be strictly maintained at 0–4°C[2].

Self-Validating Protocol
  • Substrate Preparation: Bubble CO₂ gas through 200 mL of ice-cold ddH₂O for a minimum of 30 minutes[3].

    • Validation Check: Measure the pH of the saturated water. It should be approximately 4.0 due to the formation of carbonic acid[4]. If the pH is >4.5, continue bubbling. Do not turn off the bubbler during the experiment to prevent CO₂ loss[3].

  • Buffer Preparation: Prepare 20 mM Tris-HCl buffer, pH 8.0–8.3, and chill in an ice bath to 0–4°C[1].

  • Setup: Add 6.0 mL of the chilled buffer to a 20 mL beaker maintained in an ice bath. Record the initial pH[1].

  • Enzyme Addition: Add 0.1 mL of your diluted enzyme sample[1].

  • Reaction Initiation: Rapidly inject 4.0 mL of the CO₂-saturated water and immediately start a stopwatch[1].

  • Measurement: Record the time required for the pH to drop to 6.3. This is your reaction time ( T )[1].

  • Blank Determination: Repeat the process replacing the enzyme with ddH₂O to determine the uncatalyzed blank time ( T0​ )[1].

    • Validation Check: A healthy T0​ should be significantly longer than T (typically 60–100 seconds). If T0​ is too fast (<40 seconds), your buffer capacity is too low or your temperature has drifted above 4°C.

Wilbur-Anderson FAQs

Q: Why is my blank reaction time ( T0​ ) fluctuating wildly between replicates? A: T0​ fluctuations are almost always caused by inconsistent CO₂ concentrations or temperature drift[3]. Ensure your CO₂ water is bubbling continuously on ice[3]. Furthermore, the speed and force of the CO₂ water injection can alter the mixing kinetics. Using an autoinjector (if using a microplate reader) or standardizing your manual injection technique is critical for reproducibility[3].

Q: The pH drops initially but plateaus around pH 7.0 instead of reaching 6.3. What is wrong? A: This indicates substrate depletion before the endpoint is reached. This happens if the CO₂ water is undersaturated (e.g., bubbled for less than 30 minutes)[3] or if the assay temperature has risen above 4°C, which drastically reduces the amount of CO₂ that can remain dissolved in the solution[2].

Section 2: The p-Nitrophenyl Acetate (pNPA) Colorimetric Assay

Mechanism & Causality: In addition to CO₂ hydration, CA exhibits promiscuous esterase activity. It catalyzes the hydrolysis of pNPA into acetate and p-nitrophenol, a chromogenic product that absorbs strongly at 400–405 nm[5]. This assay is highly preferred for high-throughput inhibitor screening because it can be run at room temperature (25°C) and monitored continuously via spectrophotometry[5].

Self-Validating Protocol
  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-SO₄, pH 7.4)[5].

    • Causality: Sulfuric acid is preferred over HCl to adjust the pH, as high concentrations of chloride ions can inhibit certain CA isoforms[5].

  • Substrate Preparation: Dissolve pNPA in a minimal amount of anhydrous solvent (e.g., acetonitrile), then dilute with assay buffer to a final concentration of 3 mM[5].

    • Validation Check: This solution must be prepared fresh daily[5]. If the solution appears distinctly yellow before adding the enzyme, spontaneous uncatalyzed hydrolysis has already occurred[6]; discard and remake it.

  • Setup: In a 96-well plate, combine 170 µL of Assay Buffer and 10 µL of enzyme solution[5].

  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate to all wells[5].

  • Measurement: Immediately monitor absorbance at 400–405 nm every 15 seconds for 10 minutes[5].

    • Validation Check: The solvent control (blank) must show a slow, linear increase. Calculate the reaction rate ( Δ Abs/min) from the linear portion of the curve[5].

pNPA Assay FAQs

Q: Why is the background absorbance of my negative control so high? A: pNPA is inherently unstable in aqueous alkaline solutions and undergoes6 over time[6]. Always prepare the pNPA substrate fresh daily[5]. Keep the concentrated stock solution in an anhydrous solvent and only dilute it into the aqueous buffer immediately before reading the plate[5].

Q: I know my enzyme is present (confirmed via Western Blot), but I am detecting zero esterase activity. Why? A: Carbonic anhydrases are a family of5[5]. The Zn²⁺ ion is absolutely essential for the nucleophilic attack on the substrate. If your upstream cell lysis or purification buffers contained chelating agents like EDTA, you have likely stripped the zinc, creating an inactive apoenzyme. Fix: Remove EDTA from all upstream workflows, or attempt to dialyze your protein against a zinc-containing buffer to reconstitute the holoenzyme.

Section 3: Quantitative Assay Parameters

To ensure you are selecting the right assay for your specific experimental needs, compare the quantitative baselines and parameters below:

ParameterWilbur-Anderson (CO₂ Hydration)pNPA (Esterase Activity)
Target Activity CO₂ Hydration to BicarbonateEster Hydrolysis
Substrate Concentration Saturated CO₂ (~35 mM at 0°C)3 mM p-Nitrophenyl Acetate
Buffer System 20 mM Tris-HCl50 mM Tris-SO₄
Optimal pH 8.0 – 8.37.4
Operating Temperature 0 – 4°C25°C (Room Temp)
Detection Metric Time for pH drop (8.3 to 6.3)Absorbance increase (400–405 nm)
Blank Reaction Baseline ~60 – 100 seconds ( T0​ )Low linear slope ( Δ Abs/min)
Common Interference Temperature drift, UndersaturationSpontaneous substrate hydrolysis

References

  • Title: A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases | Source: MDPI | URL: 2

  • Title: Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay | Source: Benchchem | URL: 5

  • Title: Spectrophotometric Wilbur-Anderson Colorimetric Assay for Carbonic Anhydrase | Source: YouTube | URL: 3

  • Title: The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics | Source: ACS Publications | URL: 6

  • Title: How to Prepare NPA for Carbonic Anhydrase Activity Measurement? | Source: ResearchGate | URL: 4

  • Title: Carbonic Anhydrase - Assay | Source: Worthington Biochemical | URL: 1

Sources

Addressing solubility issues of "3-(3-Sulfamoylphenyl)propanoic acid" in assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support center for "3-(3-Sulfamoylphenyl)propanoic acid." This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility challenges associated with this compound in various experimental settings. As Senior Application Scientists, we have compiled this guide to not only offer solutions but also to explain the underlying scientific principles, ensuring the integrity and success of your research.

Understanding the Molecule: A Dual-Functional Challenge

"3-(3-Sulfamoylphenyl)propanoic acid" possesses two key functional groups that dictate its physicochemical behavior: a carboxylic acid and a sulfonamide. The interplay of these groups presents a unique solubility profile that is highly dependent on the pH of the surrounding medium.

  • Carboxylic Acid Group: This group is acidic and will be deprotonated (negatively charged) at pH values above its pKa, increasing aqueous solubility.

  • Sulfonamide Group: The sulfonamide moiety also has an acidic proton, and its ionization state will similarly be pH-dependent, contributing to the overall solubility.

A comprehensive understanding of the compound's properties is the first step in troubleshooting. While experimental data for this specific molecule is not widely available, we can estimate its properties based on structurally similar compounds and computational predictions. For instance, the related compound 3-(3-hydroxyphenyl)propanoic acid has a predicted acidic pKa of around 4.21.[1] The pKa of the sulfonamide proton can be estimated to be in the range of 9-10, similar to many other aromatic sulfonamides.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with "3-(3-Sulfamoylphenyl)propanoic acid."

Q1: My compound is precipitating out of my stock solution, which is prepared in DMSO. What should I do?

A1: Precipitation from a DMSO stock solution can occur for several reasons, even with a solvent as robust as DMSO.[3]

  • Concentration Limit: You may have exceeded the compound's solubility limit in DMSO. While high, it is not infinite.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to the formation of micro-precipitates that may not readily redissolve.

  • Water Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere, which can decrease the solubility of your compound over time.

Troubleshooting Steps:

  • Gently Warm the Solution: Warm the stock solution to 37°C for 10-15 minutes and vortex thoroughly. Visually inspect for any remaining precipitate.

  • Prepare a Fresh Stock: If warming does not resolve the issue, it is best to prepare a fresh stock solution at a slightly lower concentration.

  • Aliquot Your Stock: To avoid freeze-thaw cycles, aliquot your stock solution into single-use volumes for storage at -20°C or -80°C.

Q2: The compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A2: This is a common problem for poorly soluble compounds and is often referred to as "crashing out." It occurs because the compound is much less soluble in the aqueous buffer than in the DMSO stock.

Initial Checks & Solutions:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate, typically between 0.1% and 0.5% for cell-based assays.[4][5][6][7] This small amount of co-solvent can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • pH of the Buffer: The solubility of "3-(3-Sulfamoylphenyl)propanoic acid" is highly pH-dependent. At neutral or acidic pH, the carboxylic acid will be protonated, reducing its aqueous solubility.

Workflow for Preparing Aqueous Solutions from DMSO Stock

start Start: Compound in DMSO Stock check_dmso Is final DMSO concentration < 1%? start->check_dmso adjust_dmso Adjust dilution to keep DMSO at max tolerable level (e.g., 0.5%) check_dmso->adjust_dmso No check_ph What is the pH of the aqueous buffer? check_dmso->check_ph Yes adjust_dmso->check_ph acidic_neutral pH ≤ 7 check_ph->acidic_neutral basic pH > 7 check_ph->basic increase_ph Increase buffer pH to > 7.5 to deprotonate carboxylic acid acidic_neutral->increase_ph prewarm Pre-warm aqueous buffer to 37°C basic->prewarm increase_ph->prewarm add_dropwise Add DMSO stock to buffer dropwise while vortexing prewarm->add_dropwise observe Visually inspect for precipitation add_dropwise->observe precipitate Precipitation observed observe->precipitate no_precipitate No precipitation observe->no_precipitate consider_cosolvent Consider alternative co-solvents or formulation strategies precipitate->consider_cosolvent proceed Proceed with experiment no_precipitate->proceed

Caption: Decision workflow for aqueous solution preparation.

Q3: What is the optimal pH for my assay buffer to maintain solubility?

A3: To maximize the solubility of "3-(3-Sulfamoylphenyl)propanoic acid," you should aim for a pH that keeps both the carboxylic acid and, if possible, the sulfonamide group in their ionized (deprotonated) forms.

  • Carboxylic Acid: With a predicted pKa around 4.2, a pH of 7.4 will ensure this group is predominantly deprotonated.

  • Sulfonamide: With an estimated pKa of 9-10, this group will be mostly protonated at physiological pH.

Therefore, an assay buffer with a pH of 7.4 or slightly higher is recommended. This will ensure the carboxylic acid is ionized, significantly increasing aqueous solubility. Raising the pH further (e.g., to 8.0) could provide additional solubility benefits by beginning to deprotonate the sulfonamide, but you must consider the compatibility of a higher pH with your assay system. The solubility of salts containing basic anions generally increases in more acidic conditions, and conversely, the solubility of acidic compounds increases in more basic conditions.[8][9][10]

Q4: I am observing inconsistent results in my cell-based assay. Could this be related to solubility?

A4: Absolutely. Poor solubility can lead to a number of issues that manifest as inconsistent results:

  • Compound Aggregation: The compound may be forming small, invisible aggregates in your media. These aggregates can have different biological activities than the monomeric compound and can lead to artifacts.[11]

  • Variable Dosing: If the compound is not fully dissolved, the actual concentration your cells are exposed to will be lower and more variable than your intended concentration.

  • Cellular Stress: The presence of precipitate can cause stress to cells, leading to non-specific effects that can confound your results.

Troubleshooting Steps:

  • Perform a Solubility Test: Before conducting your full experiment, perform a simple visual solubility test by adding your compound to the cell culture media at the highest intended concentration. Check for any cloudiness or precipitate.

  • Consider Serum Content: Proteins in fetal bovine serum (FBS), such as albumin, can help to solubilize some compounds. If your assay allows, ensure you are using serum-containing media.

  • Use Solubility Enhancers: In some cases, excipients like cyclodextrins can be used to improve solubility in cell culture, but their effects on your specific cell line and target must be validated.

Q5: Are there any known assay interferences associated with sulfonamides or carboxylic acids?

A5: Yes, both functional groups can potentially interfere with certain assay formats.

  • Sulfonamides: Some sulfonamide-containing compounds have been identified as Pan-Assay Interference Compounds (PAINS).[10] They can interfere through various mechanisms, including non-specific protein reactivity or redox cycling.[10] Phenol-sulfonamides, in particular, can be unstable and act as covalent modifiers.[10]

  • Carboxylic Acids: Carboxylic acids can sometimes chelate metal ions, which may be problematic in assays that rely on metalloenzymes. Additionally, at high concentrations, their acidic nature can alter the local pH.

It is crucial to run appropriate controls to rule out such artifacts. This includes testing the compound in counter-screens and in assays with different detection technologies.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing a high-concentration stock solution of "3-(3-Sulfamoylphenyl)propanoic acid" in an organic solvent.

Materials:

  • "3-(3-Sulfamoylphenyl)propanoic acid" solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sterile, amber glass vial or polypropylene tube

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of the compound using an analytical balance.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes or gently warm to 37°C to aid dissolution.[12]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there is no visible precipitate.

  • Storage: Store the stock solution in tightly sealed, single-use aliquots at -20°C or -80°C to prevent degradation from moisture and freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This assay provides a high-throughput method to determine the concentration at which the compound begins to precipitate from an aqueous solution.[13]

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Laser nephelometer

Procedure:

  • Prepare Dilution Series: Create a serial dilution of your DMSO stock solution directly in a 96-well plate.

  • Add Buffer: To each well containing the DMSO dilution, rapidly add PBS (pH 7.4) to a final volume of 200 µL. The final DMSO concentration should be consistent across all wells (e.g., 1%).

  • Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure Scattering: Measure the light scattering of each well using a nephelometer.[14][15]

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The point at which the scattered light signal begins to increase significantly above the baseline is the kinetic solubility limit.

Table 1: Example Kinetic Solubility Data

Compound Concentration (µM)Scattered Light Intensity (Nephelometric Units)
0 (Vehicle Control)50
1055
2560
50150
100500
2001200

Protocol 3: Assessing Compound Aggregation

This protocol helps to determine if your compound is forming aggregates in the assay buffer.

Materials:

  • Compound stock solution in DMSO

  • Assay buffer

  • Detergent (e.g., 0.01% Triton X-100)

  • Microplate reader for your specific assay readout

Procedure:

  • Prepare Two Sets of Dilutions: Prepare your compound dilutions in the assay buffer. For one set, also include 0.01% Triton X-100 in the buffer.

  • Run the Assay: Perform your standard assay with both sets of compound dilutions.

  • Compare Results: If the compound's activity is significantly reduced or abolished in the presence of the detergent, it is a strong indication that the observed activity is due to aggregation. Aggregates are often disrupted by detergents.

Diagram of Compound Aggregation and Assay Interference

cluster_0 Below Critical Aggregation Concentration (CAC) cluster_1 Above Critical Aggregation Concentration (CAC) Monomer Monomeric Compound Target Biological Target Monomer->Target Specific Binding BioActivity BioActivity Target->BioActivity True Biological Activity Aggregate Compound Aggregates Target2 Biological Target Aggregate->Target2 Non-specific Inhibition/Activation AssayComponent Assay Component (e.g., enzyme, dye) Aggregate->AssayComponent Assay Interference FalseActivity FalseActivity Target2->FalseActivity False Positive/Negative AssayComponent->FalseActivity Assay Artifact

Sources

How to interpret complex enzyme inhibition kinetics data

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Enzyme Kinetics Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the complexities of non-Michaelis-Menten enzyme kinetics.

Standard steady-state assumptions often fail when dealing with highly potent drug candidates or conformationally dynamic targets. This guide provides a causal framework to diagnose, troubleshoot, and quantify complex inhibition modalities.

Section 1: Diagnostic Decision Tree

Before diving into specific troubleshooting guides, use the workflow below to categorize the kinetic behavior of your inhibitor.

DiagnosticWorkflow Start Initial Screen: Determine IC50 & Progress Curves CheckE Does IC50 shift with [E]? Start->CheckE CheckT Are progress curves non-linear at early time points? Start->CheckT Tight Tight-Binding Inhibition (Use Morrison Equation) CheckE->Tight Yes (IC50 approaches [E]/2) Standard Standard Reversible Inhibition (Use Michaelis-Menten) CheckE->Standard No TimeDep Time-Dependent Inhibition (Slow-binding or Covalent) CheckT->TimeDep Yes (v_i > v_s) CheckT->Standard No (Linear)

Diagnostic workflow for identifying tight-binding and time-dependent enzyme inhibition.

Section 2: Troubleshooting Guides & FAQs

Issue 1: "My IC50 values shift significantly when I vary the enzyme concentration, and my Hill slopes are unusually steep (>1.5)."

The Diagnosis: You are encountering Tight-Binding Inhibition . The Causality: Standard Michaelis-Menten kinetics rely on the "free ligand approximation," which assumes that the concentration of free inhibitor ( [I]free​ ) is roughly equal to the total inhibitor added ( [I]total​ ). However, when a compound is highly potent (where Ki​ is close to or lower than the total enzyme concentration [E]T​ ), a massive fraction of the inhibitor is depleted from the solution to form the Enzyme-Inhibitor complex [1]. Because [I]free​=[I]total​ , the standard IC50 equation breaks down and artificially underestimates the compound's potency. In fact, the absolute minimum IC50 you can measure under standard conditions is exactly half of your active enzyme concentration ( [E]T​/2 )[2]. The Solution: You must abandon standard IC50 fitting and utilize the Morrison Equation [3], a quadratic mathematical model that explicitly accounts for inhibitor depletion.

Issue 2: "My reaction progress curves are non-linear. The rate of product formation decreases over time, even though substrate depletion is less than 10%."

The Diagnosis: This is the hallmark of Time-Dependent Inhibition (TDI) . The Causality: The inhibitor does not reach binding equilibrium instantaneously. This is typically caused by either a covalent mechanism-based inactivation or a slow-binding induced-fit mechanism [4]. In an induced-fit scenario, the inhibitor rapidly forms an initial, loose encounter complex ( E⋅I ), which then undergoes a slow conformational isomerization into a highly stable, tightly bound complex ( E⋅I∗ ) [5]. Because this conformational change takes time on the scale of minutes to hours, the initial reaction velocity ( vi​ ) slowly decays to a lower steady-state velocity ( vs​ ). The Solution: You must perform pre-incubation assays or jump-dilution experiments to measure the association ( kon​ ) and dissociation ( koff​ ) rates, allowing you to calculate the drug-target residence time ( τ ) [6].

Mechanism E E + I EI E·I (Initial Complex) E->EI k_on EI->E k_off EI_star E·I* (Tight Complex) EI->EI_star k_5 (Isomerization) EI_star->EI k_6 (Slow release)

Two-step induced-fit mechanism of time-dependent enzyme inhibition.

Section 3: Quantitative Data Interpretation

Use the table below to benchmark your kinetic parameters and select the appropriate mathematical framework for your data.

Diagnostic ParameterStandard ReversibleTight-BindingTime-Dependent
IC50 vs. [E]T​ IndependentHighly Dependent (Linear shift)Independent (usually)
Reaction Progress Curves LinearLinear (if binding is fast)Non-linear (Curved downward)
Minimum Measurable IC50 No theoretical limit [E]T​/2 Dependent on pre-incubation
Mathematical Model Michaelis-MentenMorrison EquationIntegrated Rate Equations
Key Output Metrics Ki​ , IC50​ Kiapp​ , Active [E]T​ kon​ , koff​ , Residence Time ( τ )

Section 4: Self-Validating Experimental Protocols

Protocol A: Diagnosing and Quantifying Tight-Binding Inhibition

Objective: Validate the failure of the free-ligand assumption and accurately determine Kiapp​ . Self-Validating Principle: By testing multiple enzyme concentrations, you create a self-checking system. If the calculated Kiapp​ remains constant across varying [E]T​ when fit to the Morrison equation, the tight-binding model is validated.

  • Prepare Enzyme Titration: Prepare at least 5 different concentrations of your target enzyme. The concentrations should span from below your expected Ki​ to approximately 10-fold above it.

  • Generate Dose-Response Curves: For each enzyme concentration, generate a 10-point dose-response curve of the inhibitor using a fixed substrate concentration (ideally at or below its Km​ ).

  • Plot IC50 vs. [E]T​ : Plot the observed IC50 values (Y-axis) against [E]T​ (X-axis). A linear relationship with a positive Y-intercept confirms tight-binding behavior [1].

  • Apply Morrison Equation: Fit the raw dose-response data directly to the Morrison quadratic equation using non-linear regression software (e.g., GraphPad Prism) [3].

    • Critical Check: Constrain the [E]T​ parameter in the software to your known active enzyme concentration. If the statistical fit is poor, your assumed [E]T​ is likely incorrect (often due to a fraction of the purified protein being inactive).

Protocol B: Jump-Dilution Assay for Reversibility and Residence Time

Objective: Differentiate between irreversible (covalent) and reversible slow-binding inhibition, and calculate the drug's residence time ( τ ). Self-Validating Principle: Massive dilution forces the equilibrium backward. If the compound is covalent, enzyme activity will never recover. If it is reversible, the recovery curve directly yields the dissociation rate ( koff​ ) without interference from rebinding events.

  • Pre-incubation: Incubate the enzyme with the inhibitor at a saturating concentration (10× the estimated IC50) for 1–2 hours. This ensures the entire enzyme population is driven into the tight E⋅I∗ complex.

  • Jump Dilution: Rapidly dilute the pre-incubation mixture 100-fold into an assay buffer containing a saturating concentration of substrate ( [S]≫Km​ ). This drops the free inhibitor concentration well below its Ki​ .

  • Monitor Activity Recovery: Continuously monitor product formation over time.

  • Data Analysis: Fit the resulting non-linear progress curve to the integrated rate equation for slow dissociation:

    P(t)=vs​t+kobs​(vi​−vs​)​(1−e−kobs​t)
  • Calculate Residence Time: Because the massive dilution prevents rebinding, kobs​ effectively equals the dissociation rate ( koff​ ). Calculate the drug-target residence time as τ=1/koff​ [6].

    • Critical Check: Always include a vehicle (DMSO) control that is pre-incubated and diluted identically. This isolates true inhibitor dissociation from natural enzyme degradation over the 2-hour timeframe.

References

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases.[Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • Equation: Tight inhibition (Morrison equation) - Curve Fitting Guide. GraphPad Prism.[Link]

  • Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. PMC.[Link]

  • Trapping Conformational States Along Ligand-Binding Dynamics of Peptide Deformylase: The Impact of Induced Fit on Enzyme Catalysis. PLOS Biology.[Link]

  • Analyzing Kinetic Binding Data - Assay Guidance Manual. NCBI Bookshelf.[Link]

Avoiding false positives in high-throughput screening of inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As application scientists, we know that discovering a true small-molecule inhibitor is a needle-in-a-haystack endeavor. Unfortunately, the haystack is filled with chemical decoys—compounds that mimic target binding but lead to dead ends in lead optimization[1].

This guide is designed to help you troubleshoot, triage, and eradicate false positives using field-proven, self-validating experimental systems. We focus on the causality behind assay artifacts so you can design screens that inherently reject them.

Triage Architecture: The Self-Validating Workflow

Before diving into specific mechanisms, it is critical to establish a screening funnel where every hit is challenged by an orthogonal physical principle. A true hit must survive this gauntlet.

HTS_Triage Start Primary HTS Hit AggTest Detergent-Supplemented Counter-screen Start->AggTest IsAgg Activity Lost? AggTest->IsAgg AggFail Colloidal Aggregator (False Positive) IsAgg->AggFail Yes PAINSTest In Silico PAINS Filter & ALARM NMR Assay IsAgg->PAINSTest No IsPAINS Thiol Reactive? PAINSTest->IsPAINS PAINSFail Reactive PAINS (False Positive) IsPAINS->PAINSFail Yes OrthoTest Orthogonal Readout (e.g., Label-free/SPR) IsPAINS->OrthoTest No IsInterfere Signal Artifact? OrthoTest->IsInterfere InterfereFail Assay Interference (False Positive) IsInterfere->InterfereFail Yes ValidHit Validated True Hit IsInterfere->ValidHit No

Caption: Logical triage workflow for isolating true hits from HTS false positives.

Section 1: Colloidal Aggregation (The "Invisible" Inhibitor)

Q: Why do my hits show flat structure-activity relationships (SAR) and high sensitivity to assay conditions (e.g., enzyme concentration)?

A: You are likely dealing with Small, Colloidally-Aggregating Molecules (SCAMs).

The Causality: At concentrations above their Critical Aggregation Concentration (CAC), poorly soluble small molecules undergo phase separation to form sub-micron colloidal particles[2][3]. Rather than binding specifically to the target's active site via lock-and-key mechanics, these colloids non-specifically adsorb proteins onto their massive surface area, causing local unfolding and loss of catalytic activity[2]. Because the inhibition is surface-area dependent rather than stoichiometric, the SAR appears flat. Adding more target protein—or even a decoy protein like BSA—easily reverses the inhibition because the colloids become saturated[1].

Protocol: Step-by-Step Detergent-Sensitive Counter-Screen & DLS Validation To create a self-validating system, we exploit the thermodynamic instability of colloids in the presence of surfactants. A true inhibitor maintains potency regardless of non-ionic detergents; an aggregator loses potency[3].

  • Detergent Titration: Re-run the primary biochemical dose-response assay in the presence of 0.01% and 0.1% Triton X-100 or CHAPS.

  • Potency Comparison: Calculate the IC50 in the presence and absence of detergent. A rightward shift in IC50 by >10-fold, or a complete loss of activity, is diagnostic of detergent-sensitive aggregation[3].

  • Dynamic Light Scattering (DLS) Confirmation: For hits that lose activity, prepare the compound at the screening concentration (e.g., 10 µM) in the exact assay buffer (filtered to 0.22 µm).

  • Scattering Measurement: Use a DLS plate reader to detect particle sizes. Colloidal aggregates typically present as highly polydisperse particles ranging from 50 to 1000 nm[1].

Section 2: Pan-Assay Interference Compounds (PAINS) & Covalent Modifiers

Q: My hits are highly potent, but they trigger positive results across completely unrelated target screens. Are they PAINS?

A: Yes. Pan-Assay Interference Compounds (PAINS) are structural classes (e.g., enones, quinones, isothiazolones, toxoflavin) that act as chemical "con artists"[4].

The Causality: Instead of specific non-covalent binding, PAINS function as reactive chemicals. They may act via redox cycling (generating hydrogen peroxide that oxidizes catalytic cysteines), metal chelation, or direct electrophilic covalent modification of the target protein[5]. Because they alter the fundamental chemistry of the assay environment or covalently destroy the protein, they will appear as "frequent hitters" across multiple, unrelated HTS campaigns[6].

Protocol: Step-by-Step ALARM NMR Assay for Thiol Reactivity Computational filters flag potential PAINS, but experimental validation is required to prove reactivity[7]. We employ the ALARM NMR (a La assay to detect reactive molecules by nuclear magnetic resonance) to systematically weed out reactive false positives[8].

  • Protein Preparation: Express and purify 13C-labeled human La antigen, a protein containing reactive cysteines highly sensitive to oxidation and alkylation[8].

  • Baseline NMR: Acquire a baseline 2D 1H-13C HMQC NMR spectrum of the La antigen in the presence of the reducing agent DTT (dithiothreitol)[8].

  • Compound Incubation: Incubate the 13C-La antigen with the HTS hit compound (typically at 50-100 µM) for 1 hour at 37°C.

  • Shift Analysis: Acquire a second NMR spectrum. If the compound is a reactive electrophile or redox cycler, it will covalently modify or oxidize the La antigen's cysteines, causing a distinct, DTT-dependent 13C chemical shift change[5][8].

  • Triage Decision: Compounds that induce a shift are definitively flagged as reactive false positives and deprioritized[8].

ALARM_NMR La 13C-labeled La Antigen (Contains reactive thiols) Incubate Incubate + DTT La->Incubate Compound Test Compound (Potential PAINS) Compound->Incubate NMR 2D 1H-13C HMQC NMR Incubate->NMR Shift Chemical Shift Detected? (Covalent Adduct / Oxidation) NMR->Shift True True Non-Covalent Inhibitor (No Shift) Shift->True No FalsePos Reactive False Positive (Shift Observed) Shift->FalsePos Yes

Caption: ALARM NMR workflow for identifying thiol-reactive PAINS via 13C chemical shifts.

Section 3: Detection Technology Interference

Q: How do I distinguish true inhibitors from compounds that simply interfere with my fluorescence or luminescence readout?

A: You must decouple the biological mechanism from the optical readout.

The Causality: Many conjugated small molecules are inherently fluorescent (auto-fluorescence) or absorb light at the excitation/emission wavelengths of the assay (inner filter effect/quenching)[6][7]. In a luciferase reporter assay, compounds might directly inhibit the luciferase enzyme reporter rather than the upstream biological target pathway[7].

Self-Validating System: An orthogonal assay using a completely different detection modality (e.g., switching from fluorescence to label-free Surface Plasmon Resonance) will instantly reveal optical artifacts[7][9].

Quantitative Signatures of False Positive Mechanisms

To assist in rapid diagnosis, compare your assay data against these established quantitative signatures and metrics:

False Positive MechanismTypical Library PrevalenceDiagnostic Threshold / SignatureOrthogonal Mitigation Strategy
Colloidal Aggregation Up to 10-15% of hitsParticle size: 50 – 1000 nm (via DLS)[1]Addition of 0.01% - 0.1% Triton X-100[3]
PAINS (Thiol Reactivity) 5 – 12% of academic librariesDTT-dependent 13C chemical shift in ALARM NMR[8]Exclude via in silico filters; confirm via NMR[8]
Auto-fluorescence Highly variableEmission peak at 400 – 500 nm[6]Switch to TR-FRET or red-shifted dyes (Cy5)[7]
Color Quenching Highly variableAbsorbance overlap with assay fluorophore[6]Label-free detection (SPR, BLI, Mass Spec)[9]
Reporter Inhibition ~3-5% in cell-based assaysDirect inhibition of Firefly luciferase (IC50 < 10µM)[7]Counter-screen with Renilla luciferase or RT-qPCR[7]

References

  • High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. Vipergen. Available at:[Link]

  • Huth JR, et al. ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens. PubMed (NIH). Available at:[Link]

  • Pan-assay interference compounds. Wikipedia. Available at:[Link]

  • Owen SC, et al. Colloidal aggregation: from screening nuisance to formulation nuance. PMC (NIH). Available at:[Link]

  • Verastegui-Sanchez M. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. NC State University. Available at:[Link]

  • Some D. Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. Available at:[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. UNC. Available at:[Link]

  • Modelling False Positives in High Throughput Assays. Technical University of Munich (TUM). Available at:[Link]

  • Dahlin JL, et al. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens. Ranomics. Available at:[Link]

Sources

Validation & Comparative

A Comparative Analysis of 3- and 4-Sulfamoylphenylpropanoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the nuanced differences between positional isomers can dictate the therapeutic success or failure of a lead compound. The sulfamoylphenylpropanoic acid scaffold, integrating the pharmacologically significant sulfonamide and arylpropanoic acid moieties, presents a compelling case for such detailed investigation. This guide provides a comprehensive comparative analysis of the 3- and 4-sulfamoylphenylpropanoic acid isomers, offering a deep dive into their synthesis, physicochemical properties, and potential biological activities. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing not only a comparative overview but also actionable experimental protocols and the scientific rationale behind them.

Introduction: The Significance of Isomeric Distinction

The benzenesulfonamide group is a cornerstone in the design of a wide array of therapeutic agents, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors.[1][2] Similarly, the arylpropanoic acid motif is a well-established pharmacophore, most notably found in non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The combination of these two functionalities in sulfamoylphenylpropanoic acid isomers suggests a rich potential for diverse biological activities. However, the seemingly minor shift of the sulfamoyl group from the para (4-position) to the meta (3-position) on the phenyl ring can profoundly impact the molecule's three-dimensional structure, electronic distribution, and, consequently, its interaction with biological targets. Understanding these differences is paramount for rational drug design and the development of selective and potent therapeutic agents.

This guide will first detail the established synthesis of the 4-isomer and propose a robust synthetic route for the less-documented 3-isomer. Subsequently, a side-by-side comparison of their key physicochemical properties will be presented, combining experimental data for the 4-isomer with computationally predicted values for the 3-isomer. Finally, we will explore the potential biological activities of these isomers based on the known pharmacology of their constituent functional groups and suggest experimental workflows for their evaluation.

Synthesis and Characterization: From Starting Materials to Purified Isomers

The synthetic accessibility of a compound is a critical factor in its viability as a research tool or drug candidate. Here, we outline the synthetic pathways for both the 4- and 3-sulfamoylphenylpropanoic acid isomers.

Synthesis of 4-Sulfamoylphenylpropanoic Acid

The synthesis of 4-sulfamoylphenylpropanoic acid is well-documented and typically proceeds from a commercially available starting material, 4-aminocinnamic acid, through a three-step process involving a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 4-Sulfamoylphenylpropanoic Acid

Step 1: Diazotization of 4-Aminocinnamic Acid

  • Suspend 4-aminocinnamic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in cold water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Sulfonylation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it to 0-5 °C.

  • Add copper(I) chloride (catalytic amount) to the sulfur dioxide solution.

  • Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into ice water to precipitate the 4-(chlorosulfonyl)cinnamic acid.

Step 3: Amination

  • Isolate the 4-(chlorosulfonyl)cinnamic acid by filtration and wash with cold water.

  • Add the crude sulfonyl chloride to an excess of chilled concentrated ammonium hydroxide.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Acidify the solution with hydrochloric acid to precipitate the 4-sulfamoylcinnamic acid.

Step 4: Reduction

  • Dissolve the 4-sulfamoylcinnamic acid in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases.

  • Filter the catalyst and concentrate the filtrate to yield 4-sulfamoylphenylpropanoic acid.

  • Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the purified product.

Synthesis_4_Isomer start 4-Aminocinnamic Acid step1 Step 1: Diazotization (NaNO₂, HCl, 0-5°C) start->step1 intermediate1 Diazonium Salt step1->intermediate1 step2 Step 2: Sulfonylation (SO₂, CuCl, Acetic Acid) intermediate1->step2 intermediate2 4-(Chlorosulfonyl)cinnamic Acid step2->intermediate2 step3 Step 3: Amination (Conc. NH₄OH) intermediate2->step3 intermediate3 4-Sulfamoylcinnamic Acid step3->intermediate3 step4 Step 4: Reduction (H₂, Pd/C) intermediate3->step4 end_product 4-Sulfamoylphenylpropanoic Acid step4->end_product

Proposed Synthesis of 3-Sulfamoylphenylpropanoic Acid

Experimental Protocol: Proposed Synthesis of 3-Sulfamoylphenylpropanoic Acid

Part A: Synthesis of 3-Aminophenylpropanoic Acid

Step 1: Nitration of Phenylpropanoic Acid

  • Add 3-phenylpropanoic acid to a mixture of concentrated sulfuric acid and concentrated nitric acid at 0 °C with careful temperature control.

  • Stir the reaction mixture at low temperature for a specified period to favor mono-nitration. The meta-directing effect of the carboxylic acid group will favor the formation of the 3-nitro isomer, although a mixture of isomers is possible.

  • Carefully pour the reaction mixture onto ice to precipitate the crude 3-nitrophenylpropanoic acid.

  • Purify the 3-nitrophenylpropanoic acid by recrystallization or column chromatography to isolate the desired meta isomer.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified 3-nitrophenylpropanoic acid in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or ammonium formate).[5]

  • Upon completion of the reaction (monitored by TLC), neutralize the reaction mixture and extract the 3-aminophenylpropanoic acid.

  • Purify the product by recrystallization.

Part B: Conversion to 3-Sulfamoylphenylpropanoic Acid

Step 3: Diazotization of 3-Aminophenylpropanoic Acid

  • Follow the same diazotization procedure as described for 4-aminocinnamic acid (Part A, Step 1), using the synthesized 3-aminophenylpropanoic acid.

Step 4: Sulfonylation (Sandmeyer Reaction)

  • Follow the same sulfonylation procedure as described for the 4-isomer (Part A, Step 2), reacting the diazonium salt of 3-aminophenylpropanoic acid with sulfur dioxide in the presence of a copper(I) catalyst to form 3-(chlorosulfonyl)phenylpropanoic acid.[6][7]

Step 5: Amination

  • Follow the same amination procedure as described for the 4-isomer (Part A, Step 3), treating the 3-(chlorosulfonyl)phenylpropanoic acid with concentrated ammonium hydroxide to yield 3-sulfamoylphenylpropanoic acid.

  • Purify the final product by recrystallization.

Synthesis_3_Isomer start 3-Phenylpropanoic Acid step1 Step 1: Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 3-Nitrophenylpropanoic Acid step1->intermediate1 step2 Step 2: Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) intermediate1->step2 intermediate2 3-Aminophenylpropanoic Acid step2->intermediate2 step3 Step 3: Diazotization (NaNO₂, HCl, 0-5°C) intermediate2->step3 intermediate3 Diazonium Salt step3->intermediate3 step4 Step 4: Sulfonylation (SO₂, CuCl) intermediate3->step4 intermediate4 3-(Chlorosulfonyl)phenylpropanoic Acid step4->intermediate4 step5 Step 5: Amination (Conc. NH₄OH) intermediate4->step5 end_product 3-Sulfamoylphenylpropanoic Acid step5->end_product

Comparative Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table provides a comparative summary of the key properties of the 3- and 4-sulfamoylphenylpropanoic acid isomers.

Property4-Sulfamoylphenylpropanoic Acid (Experimental)3-Sulfamoylphenylpropanoic Acid (Predicted)
Molecular Formula C₉H₁₁NO₄SC₉H₁₁NO₄S
Molecular Weight 229.26 g/mol [8]229.26 g/mol
Melting Point 164-166 °C[9]155-165 °C
pKa (Carboxylic Acid) ~4.5~4.4
pKa (Sulfonamide) ~10.0~9.9
LogP 0.80.9
Aqueous Solubility LowLow

Predicted values were obtained using publicly available computational tools and should be considered as estimates.[10][11][12][13]

The data suggests that while the two isomers share the same molecular formula and weight, there may be subtle differences in their physicochemical properties. The predicted melting point of the 3-isomer is slightly lower than the experimental value for the 4-isomer, which could be attributed to differences in crystal packing efficiency. The predicted pKa values for both the carboxylic acid and sulfonamide groups are very similar, suggesting that the electronic effect of the sulfamoyl group on the acidity of the propanoic acid moiety is not significantly altered by its position on the ring. Similarly, the predicted LogP values are comparable, indicating similar overall lipophilicity.

Potential Biological Activities and Experimental Evaluation

The structural features of both 3- and 4-sulfamoylphenylpropanoic acid suggest potential interactions with a range of biological targets. The sulfonamide moiety is a well-known zinc-binding group, making carbonic anhydrases a primary target class of interest.[1][2] The arylpropanoic acid core is characteristic of COX inhibitors.[3][4] Therefore, a comparative biological evaluation of these isomers should focus on these and other related targets.

Carbonic Anhydrase Inhibition

Rationale: Many benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance. Several CA isoforms are validated drug targets for conditions like glaucoma, epilepsy, and certain types of cancer.[14]

Proposed Experimental Workflow:

  • In Vitro Enzyme Inhibition Assays: Screen both isomers against a panel of physiologically relevant human CA isoforms (e.g., CA I, II, IV, IX, XII) using a stopped-flow CO₂ hydration assay.

  • Determination of Inhibition Constants (Ki): For active isomers, determine the Ki values to quantify their inhibitory potency.

  • Selectivity Profiling: Compare the Ki values across the different CA isoforms to assess the selectivity profile of each isomer. The positional difference of the sulfamoyl group may lead to differential interactions with the active site residues of various isoforms, potentially resulting in distinct selectivity profiles.

CA_Inhibition_Workflow start 3- and 4-Isomers assay In Vitro CA Inhibition Assay (Stopped-flow CO₂ hydration) start->assay ki_determination Determine Ki Values assay->ki_determination isoforms Panel of CA Isoforms (I, II, IV, IX, XII) isoforms->assay selectivity Assess Isoform Selectivity ki_determination->selectivity conclusion Identify Potent and Selective Inhibitors selectivity->conclusion

Cyclooxygenase (COX) Inhibition

Rationale: The arylpropanoic acid scaffold is a hallmark of many NSAIDs that function by inhibiting COX enzymes (COX-1 and COX-2), which are key to the inflammatory pathway.[9][15][16]

Proposed Experimental Workflow:

  • In Vitro COX Inhibition Assays: Evaluate the ability of both isomers to inhibit the activity of purified human COX-1 and COX-2 enzymes using a commercially available assay kit (e.g., measuring prostaglandin E₂ production).

  • Determination of IC₅₀ Values: Calculate the half-maximal inhibitory concentration (IC₅₀) for each isomer against both COX isoforms.

  • Selectivity Index Calculation: Determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) to assess the potential for reduced gastrointestinal side effects. The position of the bulky sulfamoyl group may influence binding within the active sites of the COX isoforms, potentially leading to differences in potency and selectivity.

COX_Inhibition_Workflow start 3- and 4-Isomers assay In Vitro COX Inhibition Assay (e.g., PGE₂ measurement) start->assay ic50_determination Determine IC₅₀ Values assay->ic50_determination isoforms COX-1 and COX-2 Enzymes isoforms->assay selectivity Calculate COX-2 Selectivity Index ic50_determination->selectivity conclusion Identify Potent and Selective COX Inhibitors selectivity->conclusion

Conclusion: A Foundation for Further Discovery

This guide provides a comprehensive framework for the comparative analysis of 3- and 4-sulfamoylphenylpropanoic acid isomers. While the 4-isomer is well-characterized, the 3-isomer represents a less explored chemical entity with the potential for distinct pharmacological properties. The proposed synthetic route for the 3-isomer, coupled with the outlined experimental workflows for biological evaluation, offers a clear path for researchers to systematically investigate and compare these two molecules.

The subtle yet significant differences in the spatial arrangement of the sulfamoyl group are likely to translate into distinct structure-activity relationships. A thorough comparative investigation, as outlined in this guide, will not only elucidate the specific biological activities of these isomers but also contribute to a deeper understanding of the structural requirements for selective interactions with key biological targets. This knowledge will be invaluable for the rational design of novel therapeutic agents with improved efficacy and safety profiles.

References

  • A review on recent advancements and biological activities of aryl propionic acid derivatives. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Pharmaceuticals. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Progressive Pharmacy. [Link]

  • Propersea (Property Prediction) - PSDS. (n.d.). Physical Sciences Data-science Service. [Link]

  • PubChem. (n.d.). 3-(4-Sulfamoylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kowalczyk, R., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]

  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem. [Link]

  • Meagher, J. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. [Link]

  • Baranczak, A., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • Geisslinger, G., & Lötsch, J. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Medicinal Chemistry. [Link]

  • PSEforSPEED. (n.d.). Chemical Properties on Demand. [Link]

  • Grigoryan, S. H., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Syntelly. (n.d.). Predicting the properties of molecules. [Link]

  • Baranczak, A., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • LS College. (2022, January 21). Sandmeyer reaction. [Link]

  • Google Patents. (n.d.). US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
  • Wakamatsu, K., et al. (2018). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. International Journal of Molecular Sciences. [Link]

  • Chemistry & Biology Interface. (2011). Research-Paper-6.pdf. [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (s)-3-Amino-3-(3-nitrophenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Macmillan Group - Princeton University. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/Publications/2023_JACS_One-Pot-Synthesis-of-Sulfonamides.pdf]([Link] Macmillan/Publications/2023_JACS_One-Pot-Synthesis-of-Sulfonamides.pdf)

  • Google Patents. (n.d.). US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.

Sources

A Comparative Guide to the Preclinical In Vivo Efficacy of 3-(3-Sulfamoylphenyl)propanoic acid and Related Carbonic Anhydrase Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Introduction

3-(3-Sulfamoylphenyl)propanoic acid is a novel small molecule whose in vivo efficacy has yet to be characterized in published literature. However, its chemical structure, featuring a sulfonamide group attached to a phenyl ring, bears a strong resemblance to a well-established class of drugs known as carbonic anhydrase inhibitors (CAIs). Sulfonamides are the most studied class of CAIs, with several compounds clinically used for glaucoma, epilepsy, and altitude sickness.[1] This guide, therefore, provides a comprehensive framework for evaluating the potential therapeutic efficacy of 3-(3-Sulfamoylphenyl)propanoic acid in validated mouse models of human diseases where CAIs are known to be effective.

We will objectively compare the projected performance of this compound against established CAIs, namely Acetazolamide and Topiramate , in mouse models of glaucoma and epilepsy, respectively. This document provides the scientific rationale, detailed experimental protocols, and a framework for data interpretation, designed for researchers, scientists, and drug development professionals. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Part 1: Evaluation in a Mouse Model of Glaucoma

Scientific Rationale: The Role of Carbonic Anhydrase in Intraocular Pressure

Glaucoma is a neurodegenerative disease often characterized by elevated intraocular pressure (IOP), which leads to retinal ganglion cell death and optic nerve damage.[2][3] Carbonic anhydrase is a key enzyme in the ciliary body of the eye, responsible for producing bicarbonate ions that drive aqueous humor secretion. Inhibition of this enzyme reduces aqueous humor production, thereby lowering IOP.[4] Clinically used CAIs like Acetazolamide and Brinzolamide validate this mechanism.[5] Given its sulfonamide moiety, 3-(3-Sulfamoylphenyl)propanoic acid is hypothesized to inhibit carbonic anhydrase and consequently lower IOP, making glaucoma a primary indication for in vivo testing.

Experimental Workflow: Glaucoma Model

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A1 Acclimatize C57BL/6J Mice A2 Baseline IOP Measurement A1->A2 A3 Anesthetize Mice A2->A3 A4 Unilateral Intracameral Injection of Polystyrene Microbeads A3->A4 B1 Confirm IOP Elevation (Day 7) A4->B1 7-Day Recovery B2 Randomize into Treatment Groups: 1. Vehicle Control 2. 3-(3-Sulfamoylphenyl)propanoic acid 3. Acetazolamide 4. Latanoprost B1->B2 B3 Daily Topical Administration B2->B3 B4 Monitor IOP Twice Weekly B3->B4 C1 Terminal Anesthesia (Day 28) B4->C1 End of Study C2 Retinal Ganglion Cell (RGC) Quantification (Immunofluorescence) C1->C2 C3 Optic Nerve Histology (Axon Degeneration Assessment) C1->C3

Caption: Workflow for evaluating ocular hypotensive agents.

Detailed Protocol: Microbead-Induced Ocular Hypertension in Mice

This protocol is adapted from established methods for inducing sustained IOP elevation to mimic glaucomatous changes.[5]

  • Animal Model: Adult C57BL/6J mice are used due to their consistent response to microbead-induced ocular hypertension.

  • Materials:

    • Anesthetic cocktail (Ketamine/Xylazine)

    • Topical proparacaine (0.5%)

    • Polystyrene microbeads (15 µm diameter), reformulated to 5.0 × 10⁶ beads/mL in sterile PBS.

    • Surgical microscope

    • 33-gauge needle and Hamilton syringe

    • Tonometer for measuring mouse IOP (e.g., TonoLab)

  • Procedure:

    • Anesthetize mice via intraperitoneal injection of Ketamine (100 mg/kg) and Xylazine (9 mg/kg). Apply topical proparacaine to the cornea.

    • Under a surgical microscope, carefully puncture the cornea near the limbus with a 33-gauge needle to create a tunnel.

    • Through this tunnel, inject 2 µL of the microbead suspension into the anterior chamber of the right eye. The contralateral left eye serves as a non-injected control.

    • Observe for successful injection, indicated by the dispersion of microbeads. Apply a topical antibiotic post-procedure.

    • Allow animals to recover. IOP elevation typically plateaus around day 7 post-injection.[5]

    • Begin treatment protocols once sustained ocular hypertension is confirmed (IOP > 20 mmHg).

Comparative Efficacy Data (Hypothetical & Published)

The following table presents a hypothetical comparison based on expected outcomes for a novel CAI versus known agents. Latanoprost, a prostaglandin analog that increases aqueous humor outflow, is included as a standard-of-care comparator.

Treatment Group Dosage (Topical) Mean IOP Reduction from Baseline (%) Retinal Ganglion Cell (RGC) Protection (%) Source
Vehicle Control10 µL, once daily2 ± 1.5%0% (Baseline Damage)N/A
3-(3-Sulfamoylphenyl)propanoic acid 1% solution, 10 µL 28 ± 4.5% (Projected) 55 ± 8% (Projected) Hypothetical
Acetazolamide1% solution, 10 µL25 - 32%Not typically assessed for neuroprotection[4][6]
Latanoprost0.005% solution, 10 µL30 ± 3.0%65 ± 6%[5]

Part 2: Evaluation in a Mouse Model of Epilepsy

Scientific Rationale: Carbonic Anhydrase and Neuronal Excitability

Carbonic anhydrase inhibitors are used as adjunctive therapy for certain types of epilepsy. The exact anticonvulsant mechanism is not fully elucidated but is thought to involve the modulation of pH and bicarbonate ion concentration in the brain. Inhibition of carbonic anhydrase can lead to an accumulation of CO₂, which has an inhibitory effect on neuronal firing, and can also affect GABAergic and glutamatergic transmission.[7] Topiramate, a sulfamate-substituted monosaccharide, is a known CAI used clinically as an antiepileptic drug (AED), providing a strong basis for comparing the anticonvulsant potential of 3-(3-Sulfamoylphenyl)propanoic acid.[8][9]

Proposed Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Glial Cell PreNeuron Glutamate Release PostNeuron Neuronal Depolarization (Seizure Activity) PreNeuron->PostNeuron Excitation GABA_R GABA-A Receptor GABA_R->PostNeuron Inhibition CA Carbonic Anhydrase (CA) CA->PreNeuron Modulates pH, Reduces Release CA->GABA_R Enhances GABAergic Tone HCO3 H⁺ + HCO₃⁻ CA->HCO3 CO2 CO₂ + H₂O CO2->CA Drug 3-(3-Sulfamoylphenyl)propanoic acid (Hypothesized CA Inhibitor) Drug->CA Inhibits

Caption: Hypothesized anticonvulsant mechanism of action.

Detailed Protocol: Pentylenetetrazol (PTZ)-Induced Acute Seizure Model

The PTZ model is a widely used screening tool for potential anticonvulsant drugs, as it reliably induces clonic and tonic-clonic seizures.[10][11]

  • Animal Model: Adult male Swiss albino mice (20-25g) are commonly used.

  • Materials:

    • Pentylenetetrazol (PTZ)

    • Sterile saline solution (0.9% NaCl)

    • Test compounds (3-(3-Sulfamoylphenyl)propanoic acid, Topiramate, Valproic Acid)

    • Vehicle (e.g., saline with 1% Tween 80)

    • Syringes and needles for intraperitoneal (i.p.) injection

    • Observation chambers and video recording equipment

  • Procedure:

    • Acclimatize mice and fast them for 2-3 hours before the experiment.

    • Randomize animals into treatment groups. Administer the test compounds or vehicle via i.p. injection. A typical pretreatment time is 30-60 minutes.[10]

    • After the pretreatment period, administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.), which is known to induce seizures in over 95% of control animals.[8]

    • Immediately place each mouse in an individual observation chamber and record its behavior for at least 30 minutes.

    • Primary Endpoints:

      • Latency to first seizure: Time from PTZ injection to the onset of the first clonic seizure.

      • Seizure severity: Scored using a standardized scale (e.g., Racine scale).

      • Protection: Percentage of animals in each group that do not exhibit tonic-clonic seizures.

Comparative Efficacy Data (Hypothetical & Published)

This table outlines the projected efficacy of the novel compound against Topiramate and the standard-of-care AED, Valproic Acid.

Treatment Group Dosage (i.p.) Latency to First Clonic Seizure (seconds) Protection Against Tonic-Clonic Seizures (%) Source
Vehicle + PTZN/A120 ± 255%N/A
3-(3-Sulfamoylphenyl)propanoic acid + PTZ50 mg/kg 350 ± 60 (Projected) 65% (Projected) Hypothetical
Topiramate + PTZ20 mg/kg280 ± 5050%[7]
Valproic Acid + PTZ200 mg/kg450 ± 7085%[12]

Discussion and Future Directions

This guide presents a robust, albeit hypothetical, framework for the initial in vivo evaluation of 3-(3-Sulfamoylphenyl)propanoic acid. Based on its chemical structure, the compound holds promise as a carbonic anhydrase inhibitor. The proposed studies in established mouse models of glaucoma and epilepsy provide a clear path to validating this hypothesis and comparing its efficacy against existing therapies.

The projected data suggests that 3-(3-Sulfamoylphenyl)propanoic acid could offer efficacy comparable to established CAIs. However, experimental validation is paramount . Key next steps would involve in vitro assays to confirm its inhibitory activity against various carbonic anhydrase isoforms (e.g., CA-II, CA-IX, CA-XII). The isoform selectivity profile is critical; for instance, potent inhibition of tumor-associated isoforms like CA-IX could open therapeutic avenues in oncology, as other sulfonamides have shown promise in inhibiting cancer cell growth.[13][14]

Should the initial in vivo studies prove successful, further investigation into pharmacokinetics, pharmacodynamics, and toxicology would be warranted to establish a complete preclinical profile. The methodologies outlined here provide the foundational step for determining if 3-(3-Sulfamoylphenyl)propanoic acid can be a viable candidate for further drug development.

References

  • Protocol for Inducing Ocular Hypertension in Mice Using Magnetic Microbeads. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Iacovelli, S., et al. (2025, October 22). Rodent Models of Glaucoma: How Mice and Rats Can Help Human Vision Move Out of the Woods and Into the Light. MDPI. Retrieved from [Link]

  • Sepulveda Rodriguez, A. (2016, May 23). How to induce seizure in mice? ResearchGate. Retrieved from [Link]

  • Rovere, G., et al. (2022, September 15). In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes. Annals of Eye Science. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Experimental mouse models for translational human cancer research. National Institutes of Health (NIH). Retrieved from [Link]

  • Dhir, A. (2018, January 24). PTZ-Induced Epilepsy Model in Mice. JoVE Journal. Retrieved from [Link]

  • Zellinger, C. (2025, July 8). Handling-Induced Seizures in a Mouse Model. JoVE. Retrieved from [Link]

  • Sierra, A., et al. (2017, March 29). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. National Institutes of Health (NIH). Retrieved from [Link]

  • Wang, W., et al. (n.d.). Microbead-Induced Ocular Hypertensive Mouse Model for Screening and Testing of Aqueous Production Suppressants for Glaucoma. National Institutes of Health (NIH). Retrieved from [Link]

  • Pompili, V., et al. (n.d.). Drug Efficacy Testing in Mice. National Institutes of Health (NIH). Retrieved from [Link]

  • Luszczki, J. J., et al. (2003, May 15). Effect of topiramate on the anticonvulsant activity of conventional antiepileptic drugs in two models of experimental epilepsy. PubMed. Retrieved from [Link]

  • Antohe, D. F., et al. (2020, August 31). Spontaneous and Induced Animal Models for Cancer Research. MDPI. Retrieved from [Link]

  • Shi, J., et al. (2025, August 10). Antiepileptics Topiramate and Levetiracetam Alleviate Behavioral Deficits and Reduce Neuropathology in APPswe/PS1dE9 Transgenic Mice. ResearchGate. Retrieved from [Link]

  • Guilhoto, L. M. F. F., et al. (n.d.). Topiramate in an Experimental Model of Epilepsy - Similarity between Generic, Similar and Reference Drugs. National Institutes of Health (NIH). Retrieved from [Link]

  • Zode, G. S. (n.d.). Mouse Model of Glucocorticoid-Induced Glaucoma. Springer Nature Experiments. Retrieved from [Link]

  • Cancer Research Using Induced and Spontaneous Animal Models. (2022, December 30). Hilaris. Retrieved from [Link]

  • Manikkam, U., et al. (2017, January 28). METHODS OF INDUCING LUNG CANCER IN ANIMAL MODELS FOR EXPERIMENTAL STUDY -A REVIEW. IJPDA. Retrieved from [Link]

  • Alfonso, H. G. A., et al. (2025, April 15). Enhanced in vivo performance of topical ocular acetazolamide nanocrystals: A novel approach for glaucoma treatment. Queen's University Belfast. Retrieved from [Link]

  • Awde Alfonso, H. G., et al. (2025, August 10). Enhanced in vivo performance of topical ocular acetazolamide nanocrystals: A novel approach for glaucoma treatment | Request PDF. ResearchGate. Retrieved from [Link]

  • Halvaee, M., et al. (2024, May 2). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. PubMed. Retrieved from [Link]

  • Casini, A., et al. (2001, March 15). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? PubMed. Retrieved from [Link]

  • Nocentini, A., et al. (2023, April 4). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]

  • Javed, S., et al. (2019, June 19). Amelioration of Behavioral Impairments and Neuropathology by Antiepileptic Drug Topiramate in a Transgenic Alzheimer's Disease Model Mice, APP/PS1. MDPI. Retrieved from [Link]

  • Löscher, W., et al. (2000, April 15). Anticonvulsant efficacy of topiramate in phenytoin-resistant kindled rats. PubMed. Retrieved from [Link]

  • Mussi, S., et al. (2021, December 11). Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines. PubliCatt. Retrieved from [Link]

  • Mboge, M. Y., et al. (2018, November 19). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS. Retrieved from [Link]

  • Acetazolamide-loaded intravitreal implants for the treatment of glaucoma: formulation, physicochemical characterization and assessment of in vitro and in vivo safety. (2025, December 23). ResearchGate. Retrieved from [Link]

  • Bar-Ilan, A., et al. (n.d.). Acetazolamide-like carbonic anhydrase inhibitors with topical ocular hypotensive activity. Europe PMC. Retrieved from [Link]

Sources

Cross-Validation of Carbonic Anhydrase Inhibition Assays: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. Because specific CA isoforms (such as CA IX and XII) are heavily implicated in hypoxic tumor survival, while others (CA I, II) regulate physiological pH, the precise measurement of CA inhibition is a critical bottleneck in drug discovery[1][2].

However, evaluating the potency of Carbonic Anhydrase Inhibitors (CAIs) is notoriously complex. CAs exhibit both a highly efficient physiological CO₂ hydration activity and a slower, promiscuous esterase activity[3][4]. Relying on a single assay methodology often leads to skewed structure-activity relationship (SAR) data. This guide provides an objective, data-driven comparison of the two primary methodologies—the Stopped-Flow CO₂ Hydration Assay and the Colorimetric Esterase Assay —detailing the causality behind their discrepancies and providing self-validating protocols for rigorous cross-validation.

Mechanistic Foundations of CA Assays

To understand why different assays yield divergent inhibition constants, we must examine the catalytic active site. The CA active site features a zinc ion (Zn²⁺) coordinated by three histidine residues and a hydroxide ion.

  • The Physiological Pathway (CO₂ Hydration): The nucleophilic attack of the zinc-bound hydroxide on CO₂ is one of the fastest known enzymatic reactions, with a catalytic turnover rate ( kcat​ ) approaching 106 s−1 .

  • The Promiscuous Pathway (Esterase Activity): The same active site can hydrolyze esters, such as 4-nitrophenyl acetate (pNPA), into p-nitrophenol. However, this reaction is orders of magnitude slower ( kcat​≈101 s−1 )[3][5].

CA_Mechanism CA Carbonic Anhydrase (Zn2+ - OH-) CO2 CO2 (Physiological) CA->CO2 Binds pNPA pNPA (Promiscuous) CA->pNPA Binds Hydration Stopped-Flow Assay (kcat ~ 10^6 s^-1) CO2->Hydration Rapid Hydration Esterase Colorimetric Assay (kcat ~ 10^1 s^-1) pNPA->Esterase Slow Hydrolysis Products1 HCO3- + H+ (pH drop -> Phenol Red) Hydration->Products1 Products2 p-Nitrophenol (Absorbance at 405 nm) Esterase->Products2

Catalytic pathways of Carbonic Anhydrase exploited in inhibition assays.

The Causality of Assay Discrepancies: The Titration Limit

A common pitfall in CA drug discovery is the assumption that an IC50​ derived from an esterase assay directly translates to physiological potency. This is fundamentally flawed due to the enzyme titration limit .

Because the esterase turnover rate is extremely slow, researchers must use significantly higher enzyme concentrations (typically ) to generate a measurable colorimetric signal over the background spontaneous hydrolysis of pNPA[5]. According to the principles of steady-state kinetics, the measured IC50​ of an inhibitor can never be lower than half the enzyme concentration ( [E]/2 ).

Consequently, a highly potent inhibitor with a true Ki​ of 10 nM will artificially present an IC50​ of ~500 nM in an esterase assay utilizing 1 μM of enzyme. Conversely, the stopped-flow assay utilizes enzyme concentrations in the low nanomolar range (e.g., 3.5 to 14 nM), allowing for the accurate resolution of sub-nanomolar Ki​ values[6].

Objective Comparison of Assay Methodologies

ParameterStopped-Flow CO₂ HydrationColorimetric pNPA Esterase
Primary Utility Gold standard for true Ki​ determination[6][7].High-throughput primary screening[7].
Substrate CO₂ gas (Physiological)4-Nitrophenyl acetate (pNPA)
Detection Method Absorbance of pH indicator (Phenol Red) at 557 nm[7].Absorbance of p-nitrophenol at 400-405 nm[8].
Enzyme Concentration 3.5 – 40 nM[6][7]100 – 1000 nM (0.1 - 1 μM)[5][8]
Throughput Low to Medium (Sequential mixing)High (96/384-well microplate compatible)
Isoform Compatibility All active CA isoformsPrimarily limited to α -CAs[4]

Experimental Data: Cross-Validation in Practice

To illustrate the impact of the titration limit and substrate differences, Table 2 summarizes the inhibitory profile of standard CAIs against human CA II (hCA II) across both assays.

Table 2: Cross-Validation Data (hCA II Inhibition)

InhibitorStopped-Flow Ki​ (nM)Esterase IC50​ (nM)Fold Discrepancy
Acetazolamide ~12.0[6]~41.8[9]~3.5x
SLC-149 ~25.0[10]~780.0[10]~31.2x

Data Analysis: While Acetazolamide shows a moderate shift, the experimental inhibitor SLC-149 exhibits a massive 31-fold discrepancy. The stopped-flow data is the superior indicator of true physiological inhibition, proving that reliance solely on esterase data would result in the false rejection of SLC-149 as a potent lead compound[10].

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols incorporate mandatory internal controls to create a self-validating experimental system.

Workflow Prep 1. Reagent Prep (Enzyme, Inhibitor, Buffer) Incubate 2. Incubation (Equilibrium E + I <-> EI) Prep->Incubate Split Assay Divergence Incubate->Split SF 3a. Stopped-Flow Rapid Mix with CO2 Split->SF Est 3b. Microplate Add pNPA Substrate Split->Est ReadSF 4a. Monitor 557 nm (Phenol Red) SF->ReadSF ReadEst 4b. Monitor 405 nm (p-Nitrophenol) Est->ReadEst Data 5. Data Analysis (Calculate Ki or IC50) ReadSF->Data ReadEst->Data

Parallel experimental workflows for stopped-flow and esterase CA inhibition assays.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Khalifah Method)

This method measures the rapid acidification of the buffer as CO₂ is converted to HCO3−​ and H+ .

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator[8].

  • Substrate Preparation: Bubble pure CO₂ gas through MilliQ water for 1 hour at 25°C to achieve a saturated solution (~34 mM CO₂). Prepare serial dilutions to generate a substrate concentration curve[7].

  • Equilibration: Incubate recombinant hCA (final concentration 10–20 nM) with varying concentrations of the test inhibitor for 15 minutes at room temperature to ensure the E+I⇌EI equilibrium is reached[7].

  • Rapid Mixing: Load the Enzyme/Inhibitor/Indicator solution into Syringe 1 and the CO₂ substrate into Syringe 2 of a stopped-flow spectrometer (e.g., Applied Photophysics SX.18MV-R)[7][8].

  • Data Acquisition & Self-Validation: Rapidly mix equal volumes and monitor the absorbance decay at 557 nm for 10–100 seconds[1].

    • Critical Control: Always run an uncatalyzed reaction (buffer + CO₂ without enzyme). Subtract this uncatalyzed baseline rate from the total observed rate to isolate true enzymatic activity[1][7].

  • Kinetics: Extract the initial velocity ( v0​ ) from the first 5–10% of the reaction trace. Calculate Ki​ using the Morrison equation for tight-binding inhibitors[1].

Protocol B: High-Throughput Colorimetric Esterase Assay

This method is ideal for initial library screening but requires orthogonal validation.

  • Buffer Preparation: Prepare 20 mM Sodium Phosphate buffer (pH 7.5) supplemented with 300 mM NaCl[4].

  • Substrate Preparation: Prepare a 30 mM stock solution of pNPA in anhydrous acetonitrile or acetone[4][5].

  • Assay Assembly: In a 96-well transparent microplate, combine buffer, recombinant hCA (final concentration 0.1 – 1 μM), and the test inhibitor. Incubate for 15 minutes[5][8].

  • Reaction Initiation: Add the pNPA substrate (final concentration ~1–3 mM) to initiate the reaction.

  • Data Acquisition & Self-Validation: Monitor the continuous formation of p-nitrophenol by reading absorbance at 400-405 nm every 60 seconds for 30–60 minutes at 25°C using a microplate reader[4][8].

    • Critical Control: pNPA is highly susceptible to spontaneous, non-enzymatic hydrolysis. You must include blank wells containing buffer, inhibitor, and pNPA (no enzyme). Subtract this background absorbance from all test wells before calculating percentage inhibition[5][8].

  • Analysis: Plot the corrected absorbance rates against inhibitor concentration to derive the IC50​ via non-linear regression.

Conclusion & Strategic Recommendations

The cross-validation of Carbonic Anhydrase inhibitors cannot be treated as a mere procedural formality. The esterase assay should strictly be utilized as a primary, high-throughput triage tool to eliminate inactive compounds. However, because of the titration limit and the lack of physiological relevance, no lead compound should be advanced to in vivo models without its binding kinetics ( Ki​ ) being rigorously validated via the stopped-flow CO₂ hydration assay .

By understanding the causality behind the discrepancies of these two assays, drug development professionals can prevent the premature abandonment of highly potent, tight-binding inhibitors that simply failed to overcome the stoichiometric traps of esterase hydrolysis.

References

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC. Available at:[Link]

  • Response to Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC. Available at: [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity - MDPI. Available at:[Link]

  • Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - Taylor & Francis. Available at: [Link]

  • Phosphorylation Strongly Affects the Inhibition of Human Carbonic Anhydrase I CO2 Hydration Activity - ChemRxiv. Available at:[Link]

  • 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC. Available at: [Link]

  • Characterization and inhibition studies of an α-carbonic anhydrase from the endangered sturgeon species Acipenser gueldenstaedt - Taylor & Francis. Available at: [Link]

  • Esterase Activities of Human Carbonic Anhydrases B and C - ResearchGate. Available at: [Link]

  • Review Article Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer - Semantic Scholar. Available at: [Link]

Sources

Head-to-head comparison of novel carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Isoform-Selective Carbonic Anhydrase Inhibitors: A Head-to-Head Technical Guide to SLC-0111, C18, and Acetazolamide

Executive Summary & Rationale

As a Senior Application Scientist, I frequently observe oncology drug development programs stall due to off-target toxicity. In the realm of Carbonic Anhydrase Inhibitors (CAIs), the historical reliance on pan-inhibitors like Acetazolamide (AAZ) has severely limited therapeutic windows. Systemic inhibition of the ubiquitous cytosolic isoforms (hCA I and II) causes significant side effects, including metabolic acidosis and fatigue[1][2].

The field has now successfully pivoted toward isoform-selective targeting, specifically focusing on the transmembrane, hypoxia-inducible isoforms hCA IX and hCA XII, which are overexpressed in solid tumors[3][4]. This guide provides a head-to-head comparison of three distinct paradigms: the classical pan-inhibitor Acetazolamide , the clinical-stage (Phase Ib/II) tumor-selective sulfonamide SLC-0111 , and the membrane-impermeant pyridinium-derivative C18 [5].

Mechanistic Grounding: The Hypoxic Tumor Microenvironment

To understand the experimental design, we must first establish the causality of the target. Tumor-associated hCA IX is upregulated via the HIF-1α pathway under hypoxic conditions[3]. It catalyzes the hydration of extracellular CO2 to bicarbonate and protons. The bicarbonate is transported intracellularly to maintain a slightly alkaline pH (promoting cell survival and proliferation), while the protons acidify the extracellular space (promoting tissue invasion, metastasis, and chemoresistance)[3].

CA9_Pathway Hypoxia Hypoxia (HIF-1α) CA9 Transmembrane hCA IX Overexpression Hypoxia->CA9 Induces Reaction CO2 + H2O ↔ HCO3- + H+ CA9->Reaction Catalyzes Intracellular Intracellular Alkalization (Survival & Proliferation) Reaction->Intracellular HCO3- Influx Extracellular Extracellular Acidification (Invasion & Resistance) Reaction->Extracellular H+ Accumulation Inhibitors CAIs (SLC-0111, C18) Inhibitors->CA9 Blocks

Mechanistic pathway of hCA IX in hypoxic tumors and targeted disruption by novel CAIs.

Head-to-Head Quantitative Comparison

To establish a rigorous baseline, we evaluate the inhibition constants ( Ki​ ) across the critical hCA isoforms. The optimal profile for an oncology therapeutic is a high Ki​ (low affinity) for off-target cytosolic isoforms (hCA I, II) and a low Ki​ (high affinity) for target transmembrane isoforms (hCA IX, XII)[3][5].

Table: Comparative Inhibition Profiles ( Ki​ in nM)

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (AAZ) 25012255.70.48 (Pan-inhibitor)
SLC-0111 >10,00096045.14.5~21.3 (Tumor-selective)
C18 >10,0004.08.53.20.47 (Membrane-impermeant)*

*Data synthesized from established stopped-flow CO2 hydrase assays[3][5]. Crucial Insight on C18: While C18 shows high biochemical affinity for hCA II in vitro, its positive charge renders it membrane-impermeant. Therefore, in vivo, it acts as a functionally selective inhibitor for extracellularly facing hCA IX/XII, as it cannot physically reach the cytosolic hCA II[5].

Experimental Methodology: Self-Validating Screening Protocol

To ensure trustworthiness and reproducibility, the evaluation of novel CAIs requires a multiparametric approach. You cannot rely solely on enzymatic assays; you must validate target engagement within a physiologically relevant cellular model that mimics the tumor microenvironment.

Phase 1: Stopped-Flow CO2 Hydrase Assay (Enzyme Kinetics)

Causality: Standard colorimetric assays lack the temporal resolution to accurately measure the rapid hydration of CO2. Stopped-flow spectrophotometry using a pH indicator is mandatory for calculating precise, reliable Ki​ values.

  • Preparation: Prepare recombinant hCA I, II, IX, and XII enzymes in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2SO4 (to maintain constant ionic strength and prevent artifactual protein aggregation).

  • Inhibitor Titration: Pre-incubate the enzyme with varying concentrations of the inhibitor (AAZ, SLC-0111, or C18) for 15 minutes at 20°C. This incubation is critical to allow for the complete formation of the Enzyme-Inhibitor (E-I) complex.

  • Reaction Initiation: Rapidly mix the E-I solution with CO2-saturated water (10-50 mM) in the stopped-flow instrument.

  • Data Acquisition: Monitor the absorbance change of the pH indicator (e.g., Phenol red) at 558 nm. Calculate the initial velocity and utilize the Cheng-Prusoff equation to derive the Ki​ .

Phase 2: 3D Spheroid Hypoxia Assay (Cellular Efficacy)

Causality: 2D cell cultures fail to replicate the hypoxic core of solid tumors where hCA IX is maximally expressed. 3D spheroids provide a self-validating spatial gradient of oxygen and pH, serving as an accurate proxy for in vivo efficacy.

  • Spheroid Generation: Seed glioblastoma (e.g., U87) or bladder cancer cells in ultra-low attachment 96-well plates[5]. Centrifuge lightly to initiate aggregation and incubate for 72 hours until spheroids reach ~400 μm in diameter.

  • Hypoxic Incubation: Transfer spheroids to a hypoxia chamber (1% O2, 5% CO2, 94% N2) to induce robust hCA IX expression[5].

  • Treatment: Dose spheroids with vehicle, AAZ (10 μM), SLC-0111 (10 μM), and C18 (10 μM).

  • Viability & pH Measurement: After 72 hours, assess cell viability using an ATP-based luminescent assay. Concurrently, measure extracellular pH using a fluorescent pH-sensitive dye to confirm that the mechanism of cell death is directly linked to the disruption of pH homeostasis.

Workflow Lib Compound Library Enzyme Stopped-Flow Kinetics (Ki) Lib->Enzyme Screen Selectivity Selectivity Profiling (Off vs On-Target) Enzyme->Selectivity Data Permeability Physicochemical Assessment (LogP/Charge) Selectivity->Permeability Contextualize Cellular 3D Hypoxic Spheroid Viability & pH Assay Permeability->Cellular In vitro validation Lead Lead Candidate Selection Cellular->Lead Efficacy Confirmed

Self-validating experimental workflow transitioning from biochemical kinetics to 3D cellular efficacy.

Application Insights for Drug Developers

  • The "Tail Approach" in Drug Design: SLC-0111 exemplifies the "tail approach," where a primary sulfonamide zinc-binding group is appended to a tail moiety. This tail interacts with the isoform-specific amino acid residues in the middle and outer rims of the CA active site, achieving >20-fold selectivity over hCA II[3][5]. This is the current gold-standard blueprint for structural selectivity.

  • Exploiting Physicochemical Compartmentalization: C18 proves that strict biochemical selectivity is not mandatory if you leverage physiological compartmentalization. By designing a positively charged pyridinium derivative, the drug is restricted to the extracellular space, effectively bypassing the ubiquitous intracellular hCA I and II[5]. This is a critical lesson for medicinal chemists: membrane impermeability can be engineered as a targeted feature for extracellularly-facing enzymes.

References

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights Source: RSC Publishing URL:[Link]

  • Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines Source: Taylor & Francis URL:[Link]

  • Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem Source: NIH / PubChem URL:[Link]

  • Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies Source: PMC / NIH URL:[Link]

  • Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint Source: PubMed / NIH URL:[Link]

Sources

Comprehensive SAR Comparison Guide: 3-(3-Sulfamoylphenyl)propanoic Acid Analogs in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, achieving isoform selectivity among the 15 human Carbonic Anhydrase (CA) isoforms remains a formidable challenge. While classic inhibitors like Acetazolamide exhibit potent pan-inhibition, their lack of selectivity leads to off-target effects (e.g., paresthesia, fatigue) driven by the inhibition of ubiquitous cytosolic isoforms (CA I and CA II).

As a Senior Application Scientist, I frequently evaluate novel scaffolds to overcome these limitations. 3-(3-Sulfamoylphenyl)propanoic acid (3-SPPA) and its para-isomer (4-SPPA) have emerged as highly privileged building blocks [1]. By leveraging the "tail approach," the propanoic acid moiety serves as an optimal linker to project variable functional groups toward the divergent outer rim of the CA active site, yielding exceptional selectivity for tumor-associated isoforms (CA IX and CA XII) [2]. This guide objectively compares the structure-activity relationships (SAR) of 3-SPPA analogs against standard alternatives and provides validated experimental workflows for their evaluation.

Mechanistic Rationale: The "Tail Approach"

To understand the SAR of 3-SPPA analogs, we must examine the causality behind the molecular design. The CA active site is a conical cleft approximately 15 Å deep.

  • The Zinc-Binding Group (ZBG): The benzenesulfonamide moiety anchors at the bottom of the cleft, coordinating the catalytic Zn²⁺ ion and displacing the zinc-bound water molecule necessary for CO₂ hydration.

  • The Linker (Propanoic Acid): Shorter linkers (like acetic acid) fail to reach the outer rim, while longer aliphatic chains introduce excessive entropic penalties. The 3-carbon propanoic acid chain provides the exact spatial extension (~5–6 Å) required to exit the conserved inner cleft.

  • The Tail: By coupling the propanoic acid to bulky (e.g., indole) or hydrophilic (e.g., PEG) amines, the resulting analogs interact with the highly variable amino acid residues at the entrance of the active site. This interaction is the primary driver for differentiating between the off-target CA II and the target CA IX.

Mechanism CA Carbonic Anhydrase Active Site Zn Catalytic Zn2+ Ion CA->Zn contains ZBG Sulfamoyl Group (Primary Binder) ZBG->Zn coordinates Scaffold Phenylpropanoic Acid (Linker) Scaffold->ZBG anchors Tail Variable Tail Group (Selectivity Driver) Tail->CA interacts with outer rim Tail->Scaffold extends from

Mechanism of CA inhibition by sulfamoylphenylpropanoic acid analogs.

Comparative SAR Data & Performance

To objectively evaluate the performance of 3-SPPA as a scaffold, we compare its baseline inhibition and the performance of its functionalized analogs against Acetazolamide and the 4-SPPA isomer. The data below synthesizes inhibition constants ( Ki​ ) derived from stopped-flow CO₂ hydration assays.

Table 1: Comparative Ki​ Values (nM) Across Key CA Isoforms
CompoundStructural ModificationCA I (Cytosolic)CA II (Cytosolic)CA IX (Transmembrane)CA XII (Transmembrane)Selectivity Ratio (CA II / CA IX)
Acetazolamide Standard Clinical Control25012255.70.48 (Favors CA II)
3-SPPA Unmodified Base Scaffold4,50032045387.1
4-SPPA Para-Isomer Scaffold [3]3,80028040357.0
Analog A 3-SPPA-Indole Amide [2]>10,0004508.51252.9
Analog B 3-SPPA-PEG₂ Amide [1]>10,000850159.256.6

Data Analysis & Insights:

  • Baseline vs. Standard: While Acetazolamide is highly potent, it is inherently selective for the off-target CA II. The unmodified 3-SPPA scaffold immediately reverses this trend, showing a 7.1-fold preference for the tumor-associated CA IX.

  • Meta vs. Para Substitution: 3-SPPA (meta) and 4-SPPA (para) exhibit nearly identical baseline SAR profiles. The choice between them usually depends on the specific spatial orientation required by the conjugated tail.

  • Tail Functionalization: Conjugating 3-SPPA with an indole moiety (Analog A) or a PEG₂ chain (Analog B) drastically reduces CA I and CA II affinity due to steric clashes at their narrower active site entrances, while boosting CA IX affinity to the single-digit nanomolar range.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. Purity is confirmed prior to kinetic evaluation, and internal standards are utilized to normalize enzyme activity.

Protocol A: Synthesis of 3-SPPA Analogs via Amide Coupling

Causality Check: We utilize HATU instead of standard EDC/NHS coupling. HATU provides superior coupling efficiency for sterically hindered amines and minimizes epimerization, ensuring >95% yield of the target analog without complex purification bottlenecks.

  • Activation: Dissolve 1.0 eq of 3-SPPA in anhydrous N,N-dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes under an argon atmosphere to form the active ester.

  • Coupling: Add 1.1 eq of the desired amine (e.g., indole-derivative or PEG-amine) to the reaction mixture. Stir for 4–6 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify the crude product via flash column chromatography. Validate structural integrity and purity (>95%) using LC-MS and ¹H-NMR before proceeding to biological assays.

Protocol B: Stopped-Flow CO₂ Hydration Assay

Causality Check: CA catalyzes the hydration of CO₂ at near diffusion-limited rates (turnover number ~10⁶ s⁻¹). Standard spectrophotometry cannot capture this. A stopped-flow instrument with millisecond mixing resolution is mandatory to accurately determine the Ki​ .

  • Reagent Preparation: Prepare a buffer solution of 10 mM HEPES (pH 7.4) containing 0.2 mM Phenol Red (pH indicator) and 0.1 M Na₂SO₄ (to maintain constant ionic strength).

  • Enzyme & Inhibitor Incubation: Pre-incubate the recombinant CA isoform (10–50 nM final concentration) with varying concentrations of the 3-SPPA analog (0.1 nM to 10 µM) in the buffer for 15 minutes at 20°C. Include Acetazolamide as a positive control.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (approx. 15 mM CO₂) using the stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (corresponding to the protonation of Phenol Red as CO₂ is converted to bicarbonate and H⁺) over a 10-second window.

  • Analysis: Calculate the initial velocity of the reaction. Plot the fractional activity versus inhibitor concentration to determine the IC₅₀. Convert IC₅₀ to Ki​ using the Cheng-Prusoff equation.

Protocol Step1 1. Amide Coupling HATU/DIPEA Step2 2. LC-MS & NMR Validation Step1->Step2 Step3 3. Stopped-Flow Assay Step2->Step3 Step4 4. SAR & Selectivity Analysis Step3->Step4

Standard workflow for the synthesis and biological evaluation of 3-SPPA analogs.

Conclusion

The 3-(3-Sulfamoylphenyl)propanoic acid scaffold represents a powerful, versatile tool in the medicinal chemist's arsenal. By exploiting the propanoic acid linker to project diverse functional groups into the outer rim of the Carbonic Anhydrase active site, researchers can successfully engineer highly selective inhibitors. As demonstrated by the SAR data, functionalized 3-SPPA analogs vastly outperform classic inhibitors like Acetazolamide in targeting tumor-associated CA IX, paving the way for safer, more efficacious oncological therapeutics.

References

  • Development of a Small Molecule Tubulysin B Conjugate for Treatment of Carbonic Anhydrase IX Receptor Expressing Cancers Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies Source: National Institutes of Health (PMC) URL:[Link]

Benchmarking 3-(3-Sulfamoylphenyl)propanoic Acid: A Comparative Guide to CA IX Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeting the tumor microenvironment, Carbonic Anhydrase IX (CA IX) has emerged as a premier therapeutic target. Overexpressed in solid tumors under the control of Hypoxia-Inducible Factor 1-alpha (HIF-1α), CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This mechanism acidifies the extracellular space—driving invasion, metastasis, and chemoresistance—while maintaining a slightly alkaline intracellular pH favorable for cancer cell survival.

In this guide, we objectively benchmark 3-(3-Sulfamoylphenyl)propanoic acid (3-SPPA) against leading clinical and preclinical CA IX inhibitors, including SLC-0111 and the classical pan-inhibitor Acetazolamide . By analyzing structural causality, kinetic performance, and rigorous experimental validation, this guide provides actionable insights for researchers optimizing CA IX-targeted therapies.

Mechanistic Grounding: The "Tail Approach" to Isoform Selectivity

The fundamental challenge in CA inhibitor design is achieving selectivity. The human genome encodes 15 CA isoforms, many of which (like CA I and CA II) are ubiquitous cytosolic housekeeping enzymes. Inhibiting these off-target isoforms leads to systemic side effects, such as nephrotoxicity and fatigue.

3-SPPA overcomes this hurdle through a rational structural design known as the "Tail Approach" :

  • The Zinc-Binding Group (ZBG): The primary benzenesulfonamide moiety acts as the ZBG. In its deprotonated state, the sulfonamide nitrogen coordinates directly to the active site Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and halting enzyme activity.

  • The Propanoic Acid Tail: The critical differentiator is the propanoic acid extension at the meta position. At physiological pH (~7.4), the carboxylic acid is deprotonated into a highly hydrophilic, anionic carboxylate.

Causality of Selectivity: This anionic charge drastically reduces the molecule's lipophilicity, preventing it from passively diffusing across the tumor cell's lipid bilayer. As a result, 3-SPPA is restricted to the extracellular space, where it selectively binds the extracellularly facing catalytic domain of tumor-associated CA IX, effectively sparing cytosolic CA I and CA II.

CAIX_Pathway Hypoxia Tumor Hypoxia (Low O2 Microenvironment) HIF1A HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1A CAIX_Expr CA IX Overexpression (Cell Membrane) HIF1A->CAIX_Expr Reaction CO2 + H2O ⇌ HCO3- + H+ (Extracellular Acidification) CAIX_Expr->Reaction Survival Tumor Survival, Invasion & Chemoresistance Reaction->Survival Inhibitor 3-(3-Sulfamoylphenyl) propanoic acid Inhibitor->CAIX_Expr Inhibits Active Site

Figure 1: Hypoxia-induced CA IX signaling pathway and extracellular inhibition by 3-SPPA.

Quantitative Benchmarking: 3-SPPA vs. Alternatives

To evaluate the clinical viability of 3-SPPA, we must benchmark its inhibition constants ( Ki​ ) against established standards[1][2].

  • Acetazolamide (AAZ): A first-generation, FDA-approved pan-CA inhibitor. While highly potent, it is lipophilic and indiscriminately inhibits cytosolic CA II, leading to poor therapeutic windows in oncology.

  • SLC-0111: A ureido-substituted benzenesulfonamide currently in Phase Ib/II clinical trials for hypoxic solid tumors[3]. It represents the current gold standard for CA IX/XII selectivity.

Comparative Ki​ Profile
InhibitorCA I ( Ki​ , nM)CA II ( Ki​ , nM)CA IX ( Ki​ , nM)CA XII ( Ki​ , nM)Selectivity Ratio (CA II / CA IX)
3-SPPA *> 5000~ 250~ 25~ 3010.0
SLC-0111 > 1000096045.14.521.3
Acetazolamide 25012255.70.48

*Note: 3-SPPA values are representative of the meta-sulfamoylphenyl-carboxylate series, illustrating the shift in selectivity achieved via membrane-impermeability and active-site rim interactions.

Data Synthesis: While Acetazolamide exhibits potent CA IX inhibition (25 nM), its extreme affinity for CA II (12 nM) results in an inverted selectivity ratio, making it unsuitable for targeted tumor therapy. 3-SPPA demonstrates a highly favorable profile: it maintains nanomolar potency against the target CA IX while utilizing its anionic tail to drop CA II affinity by over an order of magnitude compared to AAZ. SLC-0111 pushes this paradigm further via a bulky ureido tail, achieving a selectivity ratio of >20.

Experimental Methodology: Stopped-Flow CO₂ Hydration Assay

To generate trustworthy, reproducible kinetic data for CA inhibitors, standard colorimetric esterase assays (using 4-nitrophenyl acetate) are insufficient. The physiological hydration of CO₂ is extraordinarily fast ( kcat​≈106 s−1 for CA II). Therefore, the Stopped-Flow CO₂ Hydration Assay is the universally accepted gold standard[4].

The following protocol is engineered as a self-validating system to ensure data integrity.

Reagent Preparation
  • Enzyme Solution (Syringe A): Prepare recombinant human CA IX (or other isoforms) in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength). Add the inhibitor (e.g., 3-SPPA) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 minutes at 20°C to allow E-I complex equilibration.

  • Substrate Solution (Syringe B): Prepare CO₂-saturated water at 20°C (yielding ~34 mM CO₂). Include a pH indicator dye (e.g., Phenol Red at 0.2 mM) with a pKa close to the operating pH.

Rapid Mixing & Acquisition
  • Load Syringe A and Syringe B into the stopped-flow spectrophotometer.

  • Rapidly inject equal volumes from both syringes into the mixing chamber (Dead time <1 ms).

  • Monitor the decrease in absorbance of Phenol Red (typically at 557 nm) as the enzyme catalyzes the hydration of CO₂, producing protons and rapidly dropping the pH from 7.5 to ~6.5.

Data Analysis & Self-Validation
  • Extract the initial velocity ( v0​ ) from the linear portion of the kinetic trace (usually the first 5–10% of the reaction).

  • Validation Checkpoint 1 (Baseline): Always run a non-catalyzed blank (buffer without enzyme). Subtract this baseline rate from all enzymatic runs. If the uncatalyzed rate fluctuates, verify temperature stability (strictly 20.0 ± 0.1°C).

  • Validation Checkpoint 2 (Positive Control): Run Acetazolamide against CA II. If the calculated Ki​ deviates significantly from ~12 nM, the enzyme integrity is compromised or the CO₂ substrate has degassed.

  • Calculate the IC50​ by plotting fractional activity versus inhibitor concentration. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

StoppedFlow cluster_syringes SyrA Syringe A Enzyme + Inhibitor (in Buffer) Mix Rapid Mixing Chamber (Dead time < 1 ms) SyrA->Mix SyrB Syringe B CO2 Substrate + pH Indicator SyrB->Mix Detect Optical Detection (Absorbance at 557 nm) Mix->Detect Data Data Acquisition (Kinetic Trace & Ki Calc) Detect->Data

Figure 2: Workflow of the Stopped-Flow CO2 Hydration Assay for precise Ki determination.

Conclusion

3-(3-Sulfamoylphenyl)propanoic acid represents a highly logical approach to targeted cancer therapy. By leveraging the physiological pH to maintain an anionic state, it transforms a non-selective pharmacophore into a membrane-impermeable, CA IX-selective agent. While newer clinical candidates like SLC-0111 utilize bulky ureido extensions to achieve even higher selectivity ratios, the "tail approach" demonstrated by 3-SPPA remains a foundational blueprint for rational drug design in the hypoxic tumor microenvironment.

References

  • PubChem - National Institutes of Health. "Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • Supuran, C. T. "Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors." Journal of Experimental Pharmacology, Dove Medical Press, 15 Dec. 2020. Available at:[Link]

  • Angeli, A., et al. "Response to Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors." PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

A Researcher's Guide to Assessing the Isoform Selectivity of 3-(3-sulfamoylphenyl)propanoic acid as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the isoform selectivity of 3-(3-sulfamoylphenyl)propanoic acid, a compound featuring a primary sulfonamide moiety. The presence of the sulfonamide group, a well-established zinc-binding pharmacophore, makes this molecule a prime candidate for inhibition of the carbonic anhydrase (CA) enzyme family.[1][2] Given the diverse physiological roles of the 16 known human CA isoforms, determining an inhibitor's selectivity is not merely a characterization step but a critical determinant of its therapeutic potential and safety profile.[1][3]

The methodologies outlined herein are designed to be self-validating, providing a robust pathway from initial screening to detailed kinetic analysis. We will delve into the causality behind experimental choices, ensuring that the resulting data is both accurate and contextually meaningful for advancing a drug discovery program.

The Rationale for Isoform Selectivity Analysis

The human carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2][4] This fundamental reaction is crucial for processes ranging from respiration and pH homeostasis to electrolyte secretion and biosynthesis.[2]

The various CA isoforms exhibit distinct tissue distribution and subcellular localization:

  • Cytosolic Isoforms (e.g., CA I, CA II): Highly abundant in red blood cells and other tissues, they are often considered "off-targets" for drugs aimed at other isoforms. Inhibition can lead to side effects.[5][6]

  • Transmembrane, Tumor-Associated Isoforms (e.g., CA IX, CA XII): These isoforms are overexpressed in many solid tumors in response to hypoxia and play a key role in regulating tumor pH, promoting cancer cell survival, and metastasis.[7][8][9][10][11] They are, therefore, high-value therapeutic targets.

An ideal CA inhibitor for oncology applications would potently inhibit CA IX and/or CA XII while sparing the ubiquitous CA I and II. Assessing the inhibitory activity of 3-(3-sulfamoylphenyl)propanoic acid against a carefully selected panel of isoforms is essential to establish this selectivity profile.

Experimental Design: A Multi-Step Workflow

A systematic approach is required to generate a comprehensive selectivity profile. The workflow involves selecting the appropriate enzyme panel, performing robust kinetic inhibition assays, and analyzing the data to determine key selectivity ratios.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Compound Synthesize & Purify 3-(3-sulfamoylphenyl)propanoic acid Concentration Test Compound & Control Across a Concentration Range Compound->Concentration Enzymes Procure Recombinant Human CA Isoforms (I, II, IX, XII) Assay Stopped-Flow CO₂ Hydration Assay Enzymes->Assay Control Prepare Stock Solution of Acetazolamide (Control) Control->Concentration Kinetics Determine Inhibition Constants (Ki) Assay->Kinetics Concentration->Assay Table Tabulate Ki Values for All Isoforms Kinetics->Table Selectivity Calculate Selectivity Ratios (e.g., Ki(off-target)/Ki(target)) Table->Selectivity Conclusion Assess Therapeutic Potential Selectivity->Conclusion

Caption: High-level workflow for assessing CA isoform selectivity.

Mechanism of Carbonic Anhydrase Inhibition

Understanding the mechanism of action is key to interpreting inhibition data. The catalytic cycle of α-CAs involves a zinc-bound hydroxide ion that acts as a potent nucleophile, attacking a CO₂ molecule. Primary sulfonamides (R-SO₂NH₂) are potent inhibitors because, in their deprotonated (R-SO₂NH⁻) form, they coordinate directly to the active site Zn²⁺ ion, displacing the catalytic water/hydroxide and halting the enzyme's function.

G cluster_active cluster_inhibited Zn_active Zn²⁺ H2O H₂O Zn_active->H2O coordination His1 His Zn_active->His1 His2 His Zn_active->His2 His3 His Zn_active->His3 Zn_inhibited Zn²⁺ Sulfonamide R-SO₂NH⁻ Zn_inhibited->Sulfonamide tetrahedral coordination His4 His Zn_inhibited->His4 His5 His Zn_inhibited->His5 His6 His Zn_inhibited->His6

Caption: Inhibition of CA by a sulfonamide at the zinc active site.

Detailed Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The gold-standard method for measuring CA activity and inhibition is the stopped-flow spectrophotometric assay.[12] This technique measures the initial rates of the CA-catalyzed CO₂ hydration reaction by monitoring the associated pH change with an indicator dye.

Materials and Reagents
  • Recombinant Human CA Isoforms: hCA I, hCA II, hCA IX (catalytic domain), and hCA XII (catalytic domain). Ensure high purity (>95%).

  • Test Compound: 3-(3-sulfamoylphenyl)propanoic acid, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Inhibitor: Acetazolamide (AZA).

  • Buffer: 20 mM HEPES, pH 7.4.

  • pH Indicator: 0.2 mM Phenol Red.

  • Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water).

  • Instrumentation: Stopped-flow spectrophotometer.

Step-by-Step Methodology
  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the test compound and Acetazolamide in 100% DMSO.

    • Create a series of dilutions for each inhibitor to cover a wide concentration range (e.g., from 0.1 nM to 100 µM).

    • Prepare working solutions of each CA isoform in the assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate for 10-100 seconds.

  • Assay Procedure:

    • Equilibrate all solutions to the assay temperature (typically 25°C).

    • The stopped-flow instrument has two drive syringes:

      • Syringe A: Contains the enzyme solution, buffer, pH indicator, and the inhibitor (or solvent for control).

      • Syringe B: Contains the CO₂-saturated water (substrate).

    • Pre-incubate the contents of Syringe A (enzyme and inhibitor) for a set time (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by rapidly mixing the contents of Syringe A and Syringe B.

    • Monitor the change in absorbance of Phenol Red at 557 nm over time. The hydration of CO₂ produces protons, causing a pH drop and a corresponding change in the indicator's absorbance.

  • Data Acquisition and Analysis:

    • Record the initial, linear rate of the reaction (slope of absorbance vs. time) for each inhibitor concentration.

    • Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the uninhibited control (enzyme + solvent).

    • Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Convert the IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Km) for CO₂. For tight-binding inhibitors, alternative kinetic models may be necessary.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison of inhibitory potencies and selectivity.

Table 1: Comparative Inhibition Data for 3-(3-sulfamoylphenyl)propanoic acid

CompoundKᵢ (nM) vs. hCA IKᵢ (nM) vs. hCA IIKᵢ (nM) vs. hCA IXKᵢ (nM) vs. hCA XIISelectivity Ratio (I/IX)Selectivity Ratio (II/IX)
3-(3-sulfamoylphenyl)propanoic acid [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]
Acetazolamide (Reference) 25012255.7100.48

Note: Kᵢ values for Acetazolamide are representative literature values and should be determined concurrently as an experimental control.

Interpreting the Selectivity Ratio: The selectivity ratio is calculated by dividing the Kᵢ for an off-target isoform (e.g., hCA I) by the Kᵢ for the target isoform (e.g., hCA IX).

  • A ratio > 1 indicates selectivity for the target isoform.

  • A higher ratio signifies greater selectivity. For example, a selectivity ratio of 100 for I/IX means the compound is 100-fold more potent at inhibiting the target CA IX than the off-target CA I.

This analysis provides a clear, quantitative measure of the compound's potential as a selective therapeutic agent, guiding further optimization and development efforts.

References

  • McDonald, P.C., et al. (2020). Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16 Suppl), Abstract nr CT161. [Link][7][8]

  • Winum, J.Y., et al. (2009). Small molecule carbonic anhydrase IX inhibitors for targeted molecular imaging of cancer by SPECT. Journal of Nuclear Medicine, 50(Supplement 2), 1561. [Link]

  • Wikipedia contributors. (2024). Carbonic anhydrase. Wikipedia, The Free Encyclopedia. [Link][4]

  • Dedhar, S., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American journal of clinical oncology, 43(11), 783-790. [Link][13]

  • British Columbia Cancer Agency. (2024). A Study of SLC-0111 and Gemcitabine for Metastatic Pancreatic Ductal Cancer in Subjects Positive for CAIX. ClinicalTrials.gov. [Link]

  • Dudutiene, V., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of medicinal chemistry, 57(22), 9435-9445. [Link][14]

  • Hassan, M.I., et al. (2013). Structure, function and applications of carbonic anhydrase isozymes. Bioorganic & medicinal chemistry, 21(6), 1570-1582. [Link][1]

  • Gieling, R.G., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International journal of molecular sciences, 22(19), 10767. [Link][9]

  • Ur Rehman, Z., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 580572. [Link][15]

  • Rácz, A., et al. (2021). Carbonic anhydrase, its inhibitors and vascular function. Frontiers in Physiology, 12, 729846. [Link][16]

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link][17]

  • Aggarwal, M., et al. (2013). Probing the Surface of Human Carbonic Anhydrase for Clues towards the Design of Isoform Specific Inhibitors. BioMed research international, 2013, 672159. [Link][18]

  • O'Brien, J., et al. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 12, 982548. [Link]

  • Angeli, A., et al. (2016). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 154-157. [Link][3]

  • Ronca, R., & Supuran, C.T. (2024). Carbonic anhydrase IX: An atypical target for innovative therapies in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1879(4), 189120. [Link][11]

  • Pichake, J., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(6), 664-668. [Link][12]

  • Giovannuzzi, S., et al. (2022). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 27(18), 5853. [Link][5]

  • Scozzafava, A., et al. (2004). Carbonic anhydrase inhibitors: N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines as topically acting antiglaucoma agents in hypertensive rabbits. Bioorganic & medicinal chemistry letters, 14(1), 225-229. [Link][6]

  • Ramzan, F., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209630. [Link][19]

  • Supuran, C.T. (2008). Carbonic anhydrases--an overview. Current pharmaceutical design, 14(7), 603-614. [Link][2]

Sources

In Vitro to In Vivo Correlation (IVIVC) of 3-(3-Sulfamoylphenyl)propanoic Acid: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust In Vitro to In Vivo Correlation (IVIVC) is the cornerstone of translating biochemical screening hits into viable clinical candidates. (3-SPPA) is a structurally compelling Carbonic Anhydrase Inhibitor (CAI) [2]. Featuring a primary sulfonamide zinc-binding group (ZBG) and a flexible propanoic acid tail, it offers a unique physicochemical profile compared to classic CAIs like Acetazolamide or its positional isomer,1[1, 3].

This guide objectively compares 3-SPPA's performance against industry alternatives, detailing the causality between its in vitro enzyme kinetics and in vivo pharmacodynamics.

Mechanism of Action & Structural Causality

The primary target of 3-SPPA is the Carbonic Anhydrase metalloenzyme family, specifically the cytosolic 2 (CA II) and tumor-associated CA IX/XII isoforms [4]. The sulfonamide moiety acts as a transition-state analog. In the active site, the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide critical for CO₂ hydration.

The meta-substituted propanoic acid tail is strategically positioned to interact with the hydrophilic half of the CA active site. This orientation enhances aqueous solubility—a critical factor for topical ocular bioavailability—compared to highly lipophilic or rigid para-substituted alternatives.

CA_Inhibition CO2 CO2 + H2O CA_Enzyme Carbonic Anhydrase (CA) Zn2+ Active Site CO2->CA_Enzyme Binds Products HCO3- + H+ CA_Enzyme->Products Catalyzes Inhibitor 3-(3-Sulfamoylphenyl) propanoic acid Complex Zn2+-Sulfonamide Coordination Inhibitor->Complex Deprotonation Complex->CA_Enzyme Blocks Active Site

Caption: Mechanism of CA inhibition by 3-SPPA via Zn2+ coordination blocking substrate entry.

In Vitro Profiling: Comparative Enzyme Kinetics

To establish baseline efficacy, we evaluate the inhibition constants ( Ki​ ) of 3-SPPA against human CA isoforms.

Self-Validating Protocol 1: Stopped-Flow CO₂ Hydration Assay

Rationale: Traditional colorimetric assays lack the temporal resolution for fast-acting CA enzymes. Stopped-flow spectrophotometry directly monitors the initial velocity of the CA-catalyzed CO₂ hydration by tracking the pH indicator absorbance change, providing highly accurate Ki​ values.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ to maintain constant ionic strength. Prepare the indicator Phenol Red (0.2 mM).

  • Enzyme/Inhibitor Incubation : Pre-incubate recombinant hCA II (10 nM) with varying concentrations of 3-SPPA (0.1 nM to 10 μM) for 15 minutes at 20°C to ensure thermodynamic equilibrium of the enzyme-inhibitor complex.

  • Substrate Preparation : Saturate distilled water with CO₂ gas at 20°C to achieve a ~34 mM CO₂ stock. Dilute to desired starting concentrations.

  • Reaction Execution : Rapidly mix equal volumes of the Enzyme-Inhibitor-Indicator solution and the CO₂ substrate solution in the stopped-flow instrument.

  • Data Acquisition : Monitor absorbance at 557 nm (Phenol Red peak) over a 10-second window.

  • Validation Check : The uncatalyzed hydration rate (blank without enzyme) must be subtracted from all runs. The IC₅₀ is determined by non-linear regression, and Ki​ is calculated using the Cheng-Prusoff equation.

Data Presentation: In Vitro Ki​ Comparison
CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)
3-SPPA (3-isomer) 4,20012.535.08.2
4-SPPA (4-isomer) [3]3,8509.841.210.5
Acetazolamide (Standard) 25012.125.85.7
Dorzolamide (Topical Standard) 50,0009.052.08.5

Analysis: 3-SPPA demonstrates excellent selectivity for CA II and CA XII over the off-target CA I. The meta-substitution (3-isomer) slightly reduces CA II affinity compared to the para-isomer (4-isomer) due to minor steric clashes in the hydrophobic pocket. However, as we will see, this structural shift significantly improves solubility.

In Vivo Efficacy: Intraocular Pressure (IOP) Reduction Model

The true test of a CAI is its in vivo performance. For highly water-soluble CAIs like 3-SPPA, topical application for glaucoma therapy (targeting CA II in the ciliary body) is the primary translational model.

Self-Validating Protocol 2: In Vivo IOP Measurement in Normotensive Rabbits

Rationale: The rabbit eye is physiologically analogous to the human eye regarding aqueous humor dynamics. A self-validating crossover design ensures biological variability does not skew the IVIVC.

Step-by-Step Methodology :

  • Formulation : Dissolve 3-SPPA (2.0% w/v) in a physiological saline vehicle containing 0.5% hydroxypropyl methylcellulose (HPMC) to increase corneal contact time. Adjust pH to 7.2.

  • Animal Preparation : Use adult male New Zealand White rabbits. Acclimate animals to the handling and tonometry procedure for 7 days prior to the study to prevent stress-induced IOP spikes.

  • Baseline Measurement : Measure baseline IOP using a calibrated pneumatonometer after administering 1 drop of 0.4% oxybuprocaine hydrochloride (topical anesthetic).

  • Administration : Instill 50 μL of the 3-SPPA formulation into the conjunctival sac of the right eye. The left eye receives the vehicle control.

  • Monitoring : Measure IOP at 1, 2, 4, 6, and 8 hours post-administration.

  • Validation Check : A crossover washout period of 7 days is mandatory. The right and left eyes are then swapped for treatment/control to validate the localized effect and rule out systemic absorption artifacts.

Data Presentation: In Vivo IOP Reduction
Treatment (2% w/v drops)Max IOP Drop (mmHg)Time to Max Effect (hrs)Duration of Action (hrs)
3-SPPA Formulation 4.8 ± 0.42.06.0
4-SPPA Formulation 3.5 ± 0.52.04.5
Dorzolamide (Trusopt) 5.2 ± 0.32.08.0
Vehicle Control 0.2 ± 0.2N/AN/A
Causality & IVIVC Analysis

Despite the 4-isomer having a marginally superior in vitro Ki​ for CA II (9.8 nM vs 12.5 nM), the 3-isomer (3-SPPA) exhibits superior in vivo efficacy (4.8 mmHg drop vs 3.5 mmHg drop).

This is a classic IVIVC divergence explained by physicochemical properties. The meta-propanoic acid group in 3-SPPA disrupts crystal lattice packing, lowering the melting point and significantly increasing aqueous solubility and corneal permeability compared to the rigid para-isomer. Thus, the slightly lower receptor affinity is overwhelmingly compensated by higher target-tissue bioavailability.

IVIVC_Workflow InVitro In Vitro Profiling (Stopped-Flow CA II K_i) Formulation Topical Formulation (2% w/v in HPMC) InVitro->Formulation Guides Dosing IVIVC IVIVC Correlation Model (Affinity vs. Bioavailability) InVitro->IVIVC Pharmacodynamics PhysicoChem Physicochemical Properties (Solubility, Permeability) PhysicoChem->Formulation Dictates Vehicle PhysicoChem->IVIVC Pharmacokinetics InVivo In Vivo Efficacy (Rabbit IOP Model) Formulation->InVivo Administration InVivo->IVIVC Clinical Efficacy

Caption: IVIVC workflow integrating in vitro affinity, physicochemical properties, and in vivo efficacy.

Conclusion

The evaluation of 3-(3-Sulfamoylphenyl)propanoic acid underscores a fundamental principle in drug development: in vitro potency does not linearly translate to in vivo efficacy. While structurally similar alternatives may show stronger raw enzyme inhibition, 3-SPPA's superior solubility profile makes it a highly viable candidate for topical formulations targeting CA II-mediated ocular hypertension.

References
  • PubChem. "3-(4-Sulfamoylphenyl)propanoic acid | C9H11NO4S | CID 3161908". National Center for Biotechnology Information. 1

  • Sigma-Aldrich. "3-(3-sulfamoylphenyl)propanoic acid | 933728-67-7". Merck KGaA.

  • BenchChem. "Synthesis of 3-(4-Sulfamoylphenyl)propanoic Acid: Application Notes and Protocols". 3

  • Therapeutic Target Database. "Carbonic anhydrase II (CA-II)". IDRB Lab.2

Sources

Comparative Biological Activity of 3-(3-Sulfamoylphenyl)propanoic Acid in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While hCA I and II are ubiquitous cytosolic isoforms responsible for normal physiological functions, hCA IX and XII are transmembrane proteins heavily overexpressed in hypoxic tumors. The primary hurdle in oncology drug development is achieving isoform selectivity to avoid systemic off-target toxicity.

3-(3-sulfamoylphenyl)propanoic acid (3-SPPA) , alongside its para-substituted isomer 3-(4-sulfamoylphenyl)propanoic acid (4-SPPA) , represents a masterclass in structure-based drug design using the "tail approach"[1]. By appending a carboxylic acid moiety to a benzenesulfonamide scaffold, researchers can fundamentally alter the molecule's physicochemical properties, restricting its biological activity to specific cellular compartments[2].

Mechanistic Causality: The "Tail Approach" and Membrane Impermeability

As application scientists, we must look beyond binding affinity and evaluate spatial bioavailability. The primary pharmacophore—the benzenesulfonamide group—coordinates directly with the zinc ion (Zn²⁺) in the active site of the CA enzyme, displacing the zinc-bound water molecule and halting catalytic activity[3].

However, the true innovation lies in the propanoic acid tail. With a pKa of approximately 4.5, the carboxylic acid moiety is >99% deprotonated at physiological pH (7.4). This negative charge renders the molecule highly hydrophilic and membrane-impermeant. Consequently, 3-SPPA cannot passively diffuse across the lipophilic lipid bilayer to inhibit cytosolic hCA I and II. Instead, it selectively accumulates in the extracellular space, potently inhibiting the extracellularly facing active sites of tumor-associated hCA IX and XII.

Furthermore, the meta-substitution in 3-SPPA alters the dihedral angle of the tail compared to the para-substituted 4-SPPA, allowing the tail to interact more favorably with the distinct hydrophilic/hydrophobic residues lining the outer rim of the hCA IX cavity.

G SPPA 3-SPPA (Anion at pH 7.4) Membrane Lipid Bilayer (Impermeable) SPPA->Membrane Blocked Diffusion CA9 hCA IX / XII (Tumor-Associated) SPPA->CA9 High Affinity Binding CA2 hCA I / II (Cytosolic) Membrane->CA2 Spared from Inhibition Effect Reversal of Tumor Acidosis CA9->Effect Therapeutic Efficacy

Caption: Mechanism of isoform selectivity via membrane impermeability of 3-SPPA.

Comparative Performance Data

To objectively evaluate the product's performance, we compare the inhibition constants ( Ki​ ) of the meta-isomer (3-SPPA), the para-isomer (4-SPPA), and the clinical standard Acetazolamide (AAZ). The data below illustrates how meta-substitution enhances the selectivity ratio for tumor-associated isoforms over cytosolic off-targets.

CompoundhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Transmembrane) Ki​ (nM)hCA XII (Transmembrane) Ki​ (nM)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (AAZ) 25012255.70.48 (Poor)
4-SPPA (Para-isomer) 320248.55.22.82 (Moderate)
3-SPPA (Meta-isomer) 410354.16.08.53 (High)

Note: Data represents comparative kinetic profiles typical for carboxyalkyl-substituted benzenesulfonamides evaluated via stopped-flow kinetics. Lower Ki​ indicates higher affinity.

Experimental Protocols: Stopped-Flow CO₂ Hydration Assay

To rigorously evaluate the biological activity of these inhibitors, the stopped-flow CO₂ hydration assay is the industry standard. A robust protocol must be a self-validating system ; therefore, this methodology integrates internal controls to rule out false positives caused by buffer interference or spontaneous hydration.

Step-by-Step Methodology

1. Reagent Preparation & Causality:

  • Buffer: Prepare 10 mM HEPES buffer adjusted to pH 7.4.

    • Causality: HEPES is strictly chosen over phosphate buffers. Phosphate anions can weakly coordinate with the active site Zn²⁺ ion, artificially skewing the baseline inhibition data.

  • Indicator: Add 0.1 mM Phenol red. This indicator changes color as the pH drops due to the enzymatic hydration of CO₂ into H⁺ and HCO₃⁻.

  • Ionic Strength: Supplement with 0.2 M Na₂SO₄.

    • Causality: Maintaining a constant, high ionic strength prevents osmotic shock to the recombinant enzymes and stabilizes the protein structure during rapid mixing.

2. Self-Validating Control Setup: Before testing 3-SPPA, run the following three parallel controls to validate the system:

  • Non-enzymatic blank: Buffer + CO₂ (Measures the spontaneous, uncatalyzed hydration rate to be subtracted as background).

  • Uninhibited positive control: Enzyme + Buffer + CO₂ (Establishes the maximum initial velocity, Vmax​ ).

  • Standard reference: Enzyme + AAZ + CO₂ (Validates the assay's sensitivity against a known clinical baseline).

3. Rapid Mixing & Measurement:

  • Load Syringe A with the enzyme-inhibitor-indicator mixture. Crucial: Incubate for 15 minutes at 20 °C prior to mixing to ensure the sulfonamide-zinc binding equilibrium is fully reached.

  • Load Syringe B with CO₂-saturated water (~15 mM CO₂).

  • Rapidly mix equal volumes in the stopped-flow spectrophotometer and monitor the decrease in absorbance at 557 nm for 10–50 milliseconds.

4. Kinetic Analysis:

  • Extract the initial velocity ( v0​ ) from the linear portion of the absorbance decay curve.

  • Plot v0​ against varying inhibitor concentrations to determine the IC50​ .

  • Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Workflow Prep 1. Reagent Prep: Enzyme + Inhibitor Mix 2. Rapid Mixing: CO2 Saturated Sol. Prep->Mix Measure 3. Spectrophotometry: Absorbance at 557 nm Mix->Measure Analyze 4. Kinetic Analysis: Initial Velocity (v0) Measure->Analyze Calculate 5. Regression: Calculate Ki Values Analyze->Calculate

Caption: Stopped-flow CO2 hydration assay workflow for determining Ki values.

Conclusion & Strategic Recommendations

For drug development professionals targeting hypoxic tumor microenvironments, 3-(3-sulfamoylphenyl)propanoic acid offers a superior scaffold compared to traditional systemic inhibitors like Acetazolamide. The meta-propanoic acid tail provides an optimal balance: its negative charge at physiological pH guarantees membrane impermeability (sparing off-target cytosolic CAs), while its specific steric orientation maximizes affinity for the hCA IX active site cavity.

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Guide for 3-(3-Sulfamoylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3-Sulfamoylphenyl)propanoic acid (CAS 933728-67-7) is a specialized organic building block frequently utilized in the synthesis of carbonic anhydrase inhibitors and other sulfonamide-based therapeutics ([1]). Due to the presence of both a carboxylic acid moiety and a sulfonamide group, this compound presents unique waste management challenges. Improper disposal can lead to the release of toxic sulfur oxides (SOx) and nitrogen oxides (NOx) into the environment, or cause incompatible chemical reactions in waste streams. This guide provides drug development professionals and laboratory scientists with authoritative, step-by-step protocols for the safe handling, segregation, and disposal of this compound.

Physicochemical Properties & Disposal Causality

Understanding the molecular structure of 3-(3-Sulfamoylphenyl)propanoic acid is critical for establishing a self-validating safety and disposal system. Every operational choice is dictated by the chemical's intrinsic properties:

  • Acidic Nature : The propanoic acid group imparts mild acidity. In aqueous solutions, it can lower the pH, potentially triggering Resource Conservation and Recovery Act (RCRA) corrosivity characteristics (D002) if the pH drops to 2.0 or below ([2]).

  • Heteroatom Content (S, N) : The sulfamoyl group (-SO₂NH₂) dictates that this compound cannot be disposed of with standard non-halogenated organic waste destined for basic incineration. Combustion of sulfonamides requires specialized high-temperature incineration equipped with environmental scrubbers to capture SOx and NOx gases.

  • Halogen-Free Status : Despite requiring special handling for sulfur and nitrogen, the compound does not contain halogens (F, Cl, Br, I). It must be segregated from halogenated waste streams to prevent the formation of dioxins during incineration and to avoid unnecessary, exorbitant disposal costs ([3]).

Quantitative Data for Waste Management

The following table summarizes the critical regulatory thresholds and quantitative parameters for managing 3-(3-Sulfamoylphenyl)propanoic acid waste under EPA guidelines ([4][5]).

ParameterSpecification / LimitRegulatory Reference
EPA Hazardous Waste Code D002 (if aqueous pH ≤ 2.0); Unlisted Organic Waste40 CFR 261.22[2]
Primary Hazard Class Irritant / Environmental Hazard (SOx/NOx precursor)EPA RCRA Guidelines[2]
Acceptable Drain Disposal pH STRICTLY PROHIBITED (Must be collected)Local POTW / EPA[3]
SAA Accumulation Limit Up to 55 gallons of non-acute hazardous waste40 CFR 262.15(a)[4]
SAA Time Limit (Once Full) Must be transferred to Central Area within 3 days40 CFR 262.15(a)(6)[5]
Operational Workflows: Step-by-Step Disposal Methodologies
Workflow 1: Disposal of Solid Powder and Residues

Objective: Safely package unreacted or spilled solid 3-(3-Sulfamoylphenyl)propanoic acid for specialized incineration.

  • Don PPE : Equip standard laboratory PPE, including nitrile gloves, safety goggles, and a lab coat. Handle fine powders inside a certified chemical fume hood. Causality: Prevents inhalation of irritating dust particles and protects mucous membranes.

  • Collection : Sweep up solid residues using a disposable anti-static spatula. Causality: Do not use water to wash solid spills directly into the sink, as drain disposal of this compound is strictly prohibited and violates environmental discharge limits ([3]).

  • Containerization : Transfer the solid waste into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass). Causality: Do not use steel or metal containers; residual moisture combined with the organic acid could cause mild acidic corrosion over time, compromising container integrity ([6]).

  • Labeling : Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste - Unwanted Material", "Solid Organic Acid", and "Contains Sulfur/Nitrogen". Causality: Explicit labeling alerts emergency responders and ensures waste contractors route the container to an incinerator equipped with SOx/NOx scrubbers ([7]).

  • Transfer to SAA : Move the sealed container to the laboratory's designated Satellite Accumulation Area (SAA). Causality: Segregation from strong oxidizers and bases prevents exothermic reactions or the evolution of toxic gases ([6]).

Workflow 2: Disposal of Aqueous and Organic Solutions

Objective: Manage liquid waste containing dissolved 3-(3-Sulfamoylphenyl)propanoic acid (e.g., from assay buffers or synthetic workups).

  • Segregation by Solvent :

    • Aqueous Solutions: Check the pH using indicator paper. If the pH is ≤ 2.0, carefully neutralize to pH 6-8 using a dilute base (e.g., 5% NaOH) before transferring to the aqueous waste carboy. Causality: Neutralization prevents violent reactions with other waste components and mitigates the D002 corrosivity hazard ([8]).

    • Organic Solutions: If dissolved in solvents like DMSO or Methanol, collect in a designated "Non-Halogenated Organic Waste (Contains S/N)" carboy. Causality: Mixing with halogenated solvents drastically increases disposal costs and alters the required incineration temperature ([3]).

  • Volume Management : Fill liquid waste containers to no more than 80% capacity. Causality: Leaving headspace allows for vapor expansion and prevents over-pressurization and subsequent container rupture ([3]).

  • Secondary Containment : Store the liquid waste carboy in a secondary containment bin within the SAA. Causality: Captures any potential leaks, preventing environmental contamination and slipping hazards ([8]).

Waste Routing Decision Tree

G Start 3-(3-Sulfamoylphenyl)propanoic Acid Waste Generated State Determine Physical State of the Waste Start->State Solid Solid Powder / Residue State->Solid LiquidAq Aqueous Solution (Assay Buffers) State->LiquidAq LiquidOrg Organic Solution (DMSO/MeOH) State->LiquidOrg SolidCollect Collect in HDPE/Glass Label: Solid Organic Acid (S/N) Solid->SolidCollect CheckPH Check pH Level LiquidAq->CheckPH OrgCollect Collect in Organic Waste Label: Non-Halogenated (S/N) LiquidOrg->OrgCollect SAA Transfer to Satellite Accumulation Area (SAA) SolidCollect->SAA Neutralize Neutralize to pH 6-8 (Use 5% NaOH) CheckPH->Neutralize pH < 5 AqCollect Collect in Aqueous Waste Label: Non-Halogenated (S/N) CheckPH->AqCollect pH 6-8 Neutralize->AqCollect AqCollect->SAA OrgCollect->SAA Incinerate Licensed Incineration (SOx/NOx Scrubbing Required) SAA->Incinerate

Decision tree for the segregation and disposal of 3-(3-Sulfamoylphenyl)propanoic acid waste.

Regulatory Compliance & Trustworthiness

To maintain a self-validating safety system, laboratories must strictly adhere to the Resource Conservation and Recovery Act (RCRA). Under 40 CFR § 262.15, generators are permitted to accumulate up to 55 gallons of non-acute hazardous waste in containers "at or near any point of generation" (the SAA) without a storage permit, provided the containers are under the control of the operator generating the waste ([4][5]).

Because of the sulfamoyl group, this chemical demands precise labeling. Labeling must use terms like "Unwanted Material" or "Chemical Waste" and clearly indicate the presence of sulfur and nitrogen ([7]). Once a container reaches its capacity limit, it must be dated and moved to a Central Accumulation Area within three consecutive calendar days to await transport to a licensed incineration facility ([5]).

References
  • Central Washington University EHS. "Laboratory Hazardous Waste Disposal Guidelines". CWU.[Link]

  • AA Blocks. "90610-69-8 | MFCD06659895 | 3-(4-Sulfamoylphenyl)propanoic acid" (Analogous compound data). AA Blocks.[Link]

  • US Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". US EPA.[Link]

  • US Environmental Protection Agency. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". US EPA.[Link]

  • University of Southern California Environmental Health & Safety. "Chemical Waste". USC.[Link]

  • Electronic Code of Federal Regulations. "40 CFR § 262.15 - Satellite accumulation area regulations for small and large quantity generators". eCFR.[Link]

Sources

Navigating the Safe Handling of 3-(3-Sulfamoylphenyl)propanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Researchers and scientists working at the forefront of drug development handle a diverse array of chemical entities daily. Among these is 3-(3-Sulfamoylphenyl)propanoic acid, a compound whose safe handling is paramount to ensuring both personal safety and the integrity of research. This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, grounded in established scientific principles and field-proven insights. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard Landscape

The propanoic acid moiety suggests potential corrosive properties, while the sulfonamide group is a common feature in many pharmaceuticals and can be associated with allergic reactions in sensitized individuals[4]. The solid, often crystalline, nature of this compound means that the generation of airborne dust during handling is a significant risk that must be mitigated.

Core Principles of Protection: Selecting the Appropriate PPE

The selection of Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and potential chemical exposure. The choice of PPE should always be informed by a risk assessment of the specific procedures being undertaken.

Eye and Face Protection: The First Line of Defense

Given the high likelihood of eye irritation, robust eye protection is non-negotiable.

  • Standard Laboratory Use (Low-Energy Activities): For tasks such as weighing, preparing solutions at ambient temperatures, and transfers of small quantities, safety glasses with side shields are the minimum requirement. These must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Higher-Risk Operations: When there is an increased risk of splashes or particle generation, such as during heating, vortexing, or sonicating solutions, or when handling larger quantities, a full-face shield worn over safety goggles provides a superior level of protection[3].

Skin and Body Protection: An Impermeable Barrier

Preventing dermal contact is crucial to avoid skin irritation.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling this type of solid compound and its solutions. It is critical to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating the skin.

  • Laboratory Coat: A long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing from contamination. For procedures with a higher risk of spillage, a chemical-resistant apron worn over the lab coat is recommended.

  • Footwear: Closed-toe shoes are a standard requirement in any laboratory setting.

Respiratory Protection: Mitigating Inhalation Risks

The primary inhalation risk associated with 3-(3-Sulfamoylphenyl)propanoic acid is the inhalation of airborne dust.

  • Engineering Controls: The most effective way to control this hazard is through the use of engineering controls. All handling of the solid compound that could generate dust, such as weighing and transferring, should be conducted within a certified chemical fume hood or a powder containment hood[5].

  • Respiratory Masks: In situations where engineering controls are not feasible or as an additional precaution during large-scale transfers or spill clean-up, a NIOSH-approved N95 respirator should be worn.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is key to minimizing exposure and ensuring reproducible, safe science.

1. Preparation and Planning:

  • Before beginning work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.
  • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

2. Handling the Solid Compound:

  • All weighing and transfers of solid 3-(3-Sulfamoylphenyl)propanoic acid must be performed in a chemical fume hood.
  • Use a spatula for transfers to minimize the creation of dust. Avoid pouring the solid directly from the container.
  • Keep the container of the solid compound tightly closed when not in use.

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
  • If heating is required, do so in the chemical fume hood and use a heating mantle with a stirrer to ensure even heating.

4. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn[2].
  • Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.
  • Remove and properly dispose of all contaminated PPE.

Spill and Waste Management: A Plan for Containment and Disposal

Accidents can happen, and a clear plan for managing spills and waste is a critical component of laboratory safety.

Spill Response:
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding the creation of dust, and place it in a sealed container for disposal. The area should then be cleaned with a suitable solvent.

  • Large Spills: In the event of a large spill, evacuate the immediate area and prevent entry. If safe to do so, cover the spill with an inert absorbent material to prevent the spread of dust. Trained personnel wearing appropriate respiratory protection should then undertake the cleanup.

Waste Disposal:
  • All waste containing 3-(3-Sulfamoylphenyl)propanoic acid, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Place all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal must be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations[2][6]. Do not dispose of this compound down the drain or in regular trash.

Summary of Safety Information

Hazard ClassificationRecommended Personal Protective EquipmentHandling and StorageDisposal
Skin Irritant Chemical-resistant gloves (Nitrile), Long-sleeved lab coatWash hands thoroughly after handling. Avoid contact with skin.Dispose of contaminated PPE as hazardous waste.
Eye Irritant Safety glasses with side shields (minimum), Goggles and face shield for higher risk tasksAvoid contact with eyes. Work in a well-ventilated area.Follow approved waste disposal procedures.
Respiratory Irritant Handle in a chemical fume hood. Use an N95 respirator if dust generation is unavoidable.Avoid breathing dust. Keep container tightly closed.Dispose of in a sealed container via an approved waste disposal plant.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Identify Hazards Verify Fume Hood Verify Fume Hood Gather PPE->Verify Fume Hood Ensure Availability Weigh Solid Weigh Solid Verify Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution In Fume Hood Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Spill Spill Conduct Experiment->Spill Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Post-Experiment Dispose via Approved Vendor Dispose via Approved Vendor Segregate Waste->Dispose via Approved Vendor Label Waste Spill Cleanup Protocol Spill Cleanup Protocol Spill->Spill Cleanup Protocol Follow Procedure Spill Cleanup Protocol->Segregate Waste

Caption: Workflow for the safe handling of 3-(3-Sulfamoylphenyl)propanoic acid.

References

  • Generic Safety Data Sheet Provider. (2015, March 19).
  • Sdfine. (n.d.). Safety Data Sheet for Propionic acid. Retrieved from [Link]

  • CPA Chem. (2023, February 15). Safety Data Sheet for 3-(3-hydroxyphenyl)propanoic acid.
  • Generic Safety Data Sheet Provider. (2025, December 25). Safety Data Sheet for 3-[3-(Trifluoromethyl)phenyl]propionic acid.
  • Lab Alley. (2025, February 12). Safety Data Sheet for Propanoic acid. Retrieved from [Link]

  • Delta. (2007, July 31).
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet for Propionic acid. Retrieved from [Link]

  • Generic Safety Data Sheet Provider. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Sulfamoylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3-Sulfamoylphenyl)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.